Product packaging for tert-Butylsulfonamide(Cat. No.:CAS No. 34813-49-5)

tert-Butylsulfonamide

Cat. No.: B1227323
CAS No.: 34813-49-5
M. Wt: 137.2 g/mol
InChI Key: GWJSQKNYHPYZRN-UHFFFAOYSA-N
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Description

Tert-Butylsulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2S B1227323 tert-Butylsulfonamide CAS No. 34813-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-2-sulfonamide
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InChI

InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSQKNYHPYZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373838
Record name tert-Butylsulfonamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34813-49-5
Record name tert-Butylsulfonamide
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Record name (tert-Butyl)sulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of tert-butylsulfonamide, a key building block in synthetic and medicinal chemistry. The document details the primary synthetic routes, including the preparation of its crucial precursor, tert-butylsulfinamide, and its subsequent oxidation. Experimental protocols with quantitative data are presented in a structured format. Additionally, this guide explores the historical context of its discovery and its applications in drug development. Visual aids in the form of diagrams are provided to illustrate key synthetic pathways and logical relationships, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

This compound is a primary sulfonamide that has garnered significant interest in organic synthesis and medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The tert-butyl group imparts unique steric and electronic properties, influencing the compound's reactivity and the pharmacological profile of molecules in which it is incorporated. This guide will delve into the core aspects of its synthesis and discovery, providing researchers with the necessary information for its preparation and application.

Discovery and Significance

The development of synthetic methodologies for this compound is closely linked to the pioneering work on its precursor, tert-butylsulfinamide. Chiral tert-butylsulfinamide, introduced by Jonathan A. Ellman and his group in 1997, has become an invaluable chiral auxiliary in the asymmetric synthesis of amines.[1] The facile oxidation of the sulfinamide to the corresponding sulfonamide allows for the introduction of the tert-butylsulfonyl group, a valuable moiety in drug design. While the initial focus was on the utility of the sulfinamide, the resulting sulfonamide has found its own applications as a stable, non-rotameric scaffold in the synthesis of complex molecules and libraries for drug discovery.[2]

Synthesis of this compound

The most common and efficient pathway to this compound involves a two-step sequence: the synthesis of tert-butylsulfinamide followed by its oxidation.

Synthesis of tert-Butylsulfinamide

Several methods have been established for the synthesis of tert-butylsulfinamide. The choice of route often depends on the availability of starting materials, scalability, and the desired chirality of the final product.

A widely used method for the enantioselective synthesis of tert-butylsulfinamide starts from the inexpensive di-tert-butyl disulfide. This process involves a catalytic asymmetric oxidation to the thiosulfinate, followed by reaction with a nitrogen source.[1]

Reaction Scheme:

G start Di-tert-butyl disulfide reagent1 H2O2, VO(acac)2 Chiral Ligand intermediate tert-Butyl tert-butanethiosulfinate start->intermediate Asymmetric Oxidation reagent2 LiNH2, NH3 (l) product tert-Butylsulfinamide intermediate->product Amination

Figure 1: Synthesis of tert-butylsulfinamide from di-tert-butyl disulfide.

Experimental Protocol: Asymmetric Synthesis of (R)-tert-Butylsulfinamide

  • Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide. To a solution of di-tert-butyl disulfide (1.0 mol) in a suitable solvent such as acetone, is added a catalytic amount of a vanadium catalyst (e.g., VO(acac)₂) and a chiral ligand. The mixture is cooled, and hydrogen peroxide (H₂O₂) is added dropwise while maintaining the temperature. The reaction progress is monitored by TLC or NMR.

  • Step 2: Amination of tert-Butyl tert-butanethiosulfinate. The resulting tert-butyl tert-butanethiosulfinate is then reacted with lithium amide (LiNH₂) in liquid ammonia to afford tert-butylsulfinamide.

Quantitative Data:

Starting MaterialKey ReagentsProductYieldReference
Di-tert-butyl disulfideH₂O₂, VO(acac)₂, Chiral Ligand, LiNH₂(R)-tert-Butylsulfinamide70-75% (after recrystallization)[1]

An alternative route involves the use of a halogenated tert-butane, such as tert-butyl bromide or chloride, to generate a Grignard reagent, which is then reacted with sulfur dioxide. The resulting sulfinic acid is converted to the sulfinyl chloride and then to the sulfinamide.[3]

Reaction Scheme:

G start tert-Butyl Halide reagent1 1. Mg 2. SO2 intermediate1 tert-Butylsulfinic Acid start->intermediate1 Grignard Reaction reagent2 SOCl2 intermediate2 tert-Butylsulfinyl Chloride intermediate1->intermediate2 Chlorination reagent3 NH3 product tert-Butylsulfinamide intermediate2->product Amination

Figure 2: Synthesis of tert-butylsulfinamide from a halogenated tert-butane.

Experimental Protocol:

  • Step 1: Preparation of tert-Butylmagnesium Halide. tert-Butyl halide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Grignard reagent.

  • Step 2: Formation of tert-Butylsulfinic Acid. Sulfur dioxide gas is bubbled through the Grignard solution at low temperature.

  • Step 3: Conversion to tert-Butylsulfinyl Chloride. The resulting sulfinic acid is treated with thionyl chloride (SOCl₂) to yield tert-butylsulfinyl chloride.

  • Step 4: Amination. The sulfinyl chloride is then reacted with ammonia to produce tert-butylsulfinamide.

Quantitative Data:

Starting MaterialKey ReagentsProductYieldReference
tert-Butyl BromideMg, SO₂, SOCl₂, NH₃tert-ButylsulfinamideGood to high[3]
Oxidation of tert-Butylsulfinamide to this compound

The final step in the primary synthesis of this compound is the oxidation of the sulfinamide group. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.

Reaction Scheme:

G start tert-Butylsulfinamide reagent m-CPBA product This compound start->product Oxidation

Figure 3: Oxidation of tert-butylsulfinamide to this compound.

Experimental Protocol (Adapted from general procedures for sulfinamide oxidation):

  • Reaction Setup: tert-Butylsulfinamide (1.0 equiv) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Oxidation: The solution is cooled in an ice bath, and a solution of m-CPBA (approximately 1.1-1.5 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Workup: The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated based on general oxidation protocols):

Starting MaterialKey ReagentsProductExpected Yield
tert-Butylsulfinamidem-CPBAThis compound>90%

Applications in Drug Development

The this compound moiety is a valuable component in the design of new therapeutic agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky tert-butyl group can provide steric hindrance, which can be exploited to enhance selectivity or metabolic stability.

While specific examples of blockbuster drugs containing a simple this compound are not as prevalent as other sulfonamides, the synthetic accessibility of this building block makes it an attractive component for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[2]

Conclusion

The synthesis of this compound is a well-established process, primarily proceeding through the versatile intermediate, tert-butylsulfinamide. The development of asymmetric routes to chiral tert-butylsulfinamide has been a significant achievement, enabling the stereoselective synthesis of a wide range of chiral amines and their derivatives. The subsequent oxidation to the sulfonamide is a high-yielding transformation. This technical guide has provided a detailed overview of the key synthetic methodologies, including experimental protocols and quantitative data, to aid researchers in the preparation and application of this important synthetic building block. The continued exploration of this compound and its derivatives is expected to yield novel compounds with significant potential in medicinal chemistry and drug development.

References

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to the Historical Development and Application of Ellman's Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal advancement in asymmetric synthesis, tert-butanesulfinamide, commonly known as Ellman's auxiliary, has revolutionized the preparation of chiral amines, a critical component in a vast array of pharmaceuticals and biologically active compounds. Developed in 1997 by the laboratory of Jonathan A. Ellman, this chiral auxiliary provides a robust and highly stereoselective method for the synthesis of a wide variety of enantioenriched amines.

This technical guide provides an in-depth exploration of the historical development, synthetic protocols, and mechanistic underpinnings of Ellman's auxiliary, tailored for researchers, scientists, and drug development professionals.

Historical Development and Core Principles

Prior to 1997, the asymmetric synthesis of amines often involved cumbersome and less general methodologies. The introduction of tert-butanesulfinamide provided a versatile and highly effective solution.[1][2] The power of this auxiliary lies in its ability to be readily condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are sufficiently electrophilic to react with a wide range of nucleophiles, and the bulky tert-butanesulfinyl group effectively directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity.[1][3] The final step involves the facile acidic cleavage of the sulfinyl group to afford the desired chiral amine.[2]

The stereochemical outcome of the nucleophilic addition is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3][4] In this model, the metal cation of the nucleophile coordinates with both the nitrogen and oxygen atoms of the sulfinyl group, creating a rigid cyclic structure that minimizes steric interactions and dictates the facial selectivity of the addition.[3]

Synthesis of Ellman's Auxiliary

The practical utility of Ellman's auxiliary is enhanced by its accessible synthesis from inexpensive starting materials. The initial two-step synthesis from di-tert-butyl disulfide has been optimized for large-scale production.[5][6]

Key Synthetic Transformations:
  • Asymmetric Oxidation: Di-tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butyl tert-butanethiosulfinate.[5][7]

  • Disulfide Bond Cleavage: The thiosulfinate is then treated with lithium amide in liquid ammonia to furnish the desired tert-butanesulfinamide.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Ellman's auxiliary. Below are representative protocols for its synthesis and use.

Protocol 1: Enantioselective Synthesis of (R)-tert-Butanesulfinamide

This protocol is adapted from the improved large-scale synthesis developed by Ellman and coworkers.[5][8]

Materials:

  • Di-tert-butyl disulfide

  • Chiral ligand (e.g., derived from cis-1-amino-2-indanol)

  • Vanadyl acetylacetonate (VO(acac)₂)

  • 30% Hydrogen peroxide

  • Acetone

  • Lithium amide

  • Liquid ammonia

  • Chloroacetic acid

Procedure:

  • Asymmetric Oxidation:

    • To a solution of di-tert-butyl disulfide and the chiral ligand in acetone, add VO(acac)₂.

    • Cool the mixture and slowly add 30% hydrogen peroxide while maintaining a low temperature.

    • Monitor the reaction for conversion to tert-butyl tert-butanethiosulfinate.

    • Upon completion, quench the reaction and extract the product.

  • Sulfinamide Formation:

    • Prepare a solution of lithium amide in liquid ammonia at -78 °C.

    • Slowly add the crude tert-butyl tert-butanethiosulfinate to the lithium amide solution.

    • After the reaction is complete, quench with a solution of chloroacetic acid.

    • Extract the aqueous layer with an organic solvent.

    • Purify the crude product by trituration and recrystallization to yield enantiomerically pure (R)-tert-butanesulfinamide.

Protocol 2: Asymmetric Synthesis of an α-Branched Amine

This protocol outlines the general procedure for the condensation of Ellman's auxiliary with an aldehyde and subsequent diastereoselective addition of a Grignard reagent.[3][7]

Materials:

  • (R)- or (S)-tert-butanesulfinamide

  • Aldehyde

  • Titanium tetraethoxide (Ti(OEt)₄) or Copper(II) sulfate (CuSO₄)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Hydrochloric acid in methanol

Procedure:

  • N-tert-Butanesulfinyl Imine Formation:

    • Dissolve the tert-butanesulfinamide and the aldehyde in anhydrous DCM.

    • Add a dehydrating agent such as Ti(OEt)₄ or CuSO₄.

    • Stir the reaction at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

    • Filter the reaction mixture and concentrate the filtrate to obtain the crude N-tert-butanesulfinyl imine.

  • Diastereoselective Nucleophilic Addition:

    • Dissolve the crude imine in anhydrous THF and cool to -78 °C.

    • Slowly add the Grignard reagent to the cooled solution.

    • Stir the reaction at low temperature until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

  • Cleavage of the Auxiliary:

    • Dissolve the crude addition product in methanol.

    • Add a solution of HCl in methanol.

    • Stir at room temperature to effect the cleavage of the tert-butanesulfinyl group.

    • Concentrate the reaction mixture and precipitate the amine hydrochloride salt with diethyl ether.

    • The enantiomerically enriched amine can be isolated by filtration.

Quantitative Data

The high diastereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is a hallmark of this methodology. The following tables summarize representative data for various substrates and nucleophiles.

Aldehyde (R¹CHO)Nucleophile (R²M)Diastereomeric Ratio (d.r.)Yield (%)
BenzaldehydePhenylmagnesium bromide>99:195
IsobutyraldehydePhenylmagnesium bromide98:291
BenzaldehydeMethylmagnesium bromide98:294
CinnamaldehydePhenylmagnesium bromide>99:196
Ketone (R¹R²CO)Nucleophile (R³M)Diastereomeric Ratio (d.r.)Yield (%)
AcetophenoneAllylmagnesium bromide96:485
PropiophenoneMethylmagnesium bromide97:389
3-PentanonePhenylmagnesium bromide95:582

Visualizations

The following diagrams illustrate the key pathways and logical relationships in the application of Ellman's auxiliary.

Synthesis_of_Ellmans_Auxiliary start Di-tert-butyl disulfide oxidation Catalytic Asymmetric Oxidation start->oxidation thiosulfinate tert-Butyl tert-butanethiosulfinate oxidation->thiosulfinate cleavage Lithium Amide in Ammonia thiosulfinate->cleavage auxiliary tert-Butanesulfinamide (Ellman's Auxiliary) cleavage->auxiliary

Synthesis of Ellman's Auxiliary.

Asymmetric_Amine_Synthesis_Workflow cluster_start Starting Materials carbonyl Aldehyde or Ketone condensation Condensation (e.g., Ti(OEt)₄) carbonyl->condensation auxiliary Ellman's Auxiliary auxiliary->condensation imine N-tert-Butanesulfinyl Imine condensation->imine addition Diastereoselective Nucleophilic Addition imine->addition Nucleophile (R-M) sulfinamide_product N-tert-Butanesulfinyl Amine addition->sulfinamide_product cleavage Acidic Cleavage (e.g., HCl/MeOH) sulfinamide_product->cleavage amine Chiral Amine cleavage->amine

References

tert-Butanesulfinamide: A Comprehensive Technical Guide to its Use as a Chiral Ammonia Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The development of efficient methods for their asymmetric synthesis is therefore a cornerstone of modern organic chemistry. Introduced by Ellman in 1997, enantiopure tert-butanesulfinamide (tBS) has emerged as a preeminent chiral ammonia equivalent, offering a robust and highly versatile platform for the synthesis of a wide spectrum of chiral amines.[2][3] This technical guide provides an in-depth overview of the core principles and practical applications of tert-butanesulfinamide in asymmetric synthesis. It details the formation of N-tert-butanesulfinyl imines, their diastereoselective functionalization with a variety of nucleophiles, and the subsequent deprotection to yield highly enantioenriched amine products.[4][5] This document includes structured data tables for easy comparison of reaction outcomes, detailed experimental protocols for key transformations, and process diagrams to illustrate reaction pathways and mechanisms.

The Core Methodology: From Sulfinamide to Chiral Amine

The power of tert-butanesulfinamide as a chiral auxiliary lies in a straightforward, three-step sequence:

  • Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinylimine). This step effectively transfers the chirality from the sulfur atom to the newly formed imine.[3][4]

  • Diastereoselective Nucleophilic Addition: The sulfinylimine, activated by the electron-withdrawing sulfinyl group, undergoes addition by a nucleophile. The bulky tert-butyl group on the chiral sulfur atom directs the nucleophile to one face of the C=N bond, resulting in high diastereoselectivity.[3][6][7]

  • Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to liberate the desired chiral primary amine, typically as an ammonium salt.[3][8]

This overall process, from a simple carbonyl compound to a highly enantioenriched amine, is a powerful tool for installing chiral nitrogen centers.

General_Workflow cluster_intermediate Key Intermediate cluster_product Final Products Aldehyde Aldehyde / Ketone (R1, R2) Imine Chiral N-tert- Butanesulfinyl Imine Aldehyde->Imine Condensation (e.g., Ti(OEt)4) tBS (R)- or (S)- tert-Butanesulfinamide tBS->Imine Sulfinamide_Product Sulfinamide Adduct Imine->Sulfinamide_Product Nucleophilic Addition (e.g., R3-MgBr) Amine_Product Chiral Primary Amine•HCl Sulfinamide_Product->Amine_Product Deprotection (HCl)

Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Formation of N-tert-Butanesulfinyl Imines

The condensation of tert-butanesulfinamide with aldehydes or ketones is the crucial first step. The reaction is typically mediated by a Lewis acid that acts as a dehydrating agent. For the synthesis of ketimines, which is often more challenging than for aldimines, titanium(IV) ethoxide is a particularly effective reagent.[6][9]

Table 1: Representative Conditions for Sulfinylimine Formation

Carbonyl SubstrateReagent/CatalystSolventTemperatureTypical YieldReference(s)
AldehydesCuSO₄CH₂Cl₂Room Temp.High[6][9]
AldehydesTi(OEt)₄THFRoom Temp.High[9]
KetonesTi(OEt)₄THF60 °CHigh[9]
Hindered KetonesTi(OiPr)₄THFRefluxGood[9]

Asymmetric Nucleophilic Additions

The diastereoselective addition of nucleophiles to the C=N bond of sulfinylimines is the key stereochemistry-defining step. The stereochemical outcome is highly predictable, generally proceeding through a six-membered ring transition state where the nucleophile attacks from the face opposite the bulky tert-butyl group.

Caption: Proposed transition state and logic for stereochemical control.

Addition of Organometallic Reagents

Grignard and organolithium reagents are the most common nucleophiles used in this methodology, providing access to a wide variety of α-branched and α,α-dibranched amines.[3][4][6]

Table 2: Diastereoselective Addition of Organometallic Reagents to Sulfinylimines

Imine Substrate (R¹, R²)Organometallic ReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Reference(s)
R¹=Ph, R²=HMeMgBrTHF, -48 °C9894:6[6]
R¹=i-Pr, R²=HPhMgBrToluene, -48 °C9698:2[6]
R¹=Ph, R²=MeEtMgBrTHF, -78 °C to rt9496:4[4]
R¹=Ph, R²=MeMeLi / AlMe₃CH₂Cl₂86>99:1[4]
R¹=2-furyl, R²=HAllylMgBrTHF, -78 °C to rt9295:5[7]
R¹=Ph(CH₂)₂, R²=Hn-BuLiTHF, -78 °C8991:9[6]
Addition of Other Nucleophiles

The methodology extends beyond simple organometallics. Enolates, ynamides, and organocuprates have all been successfully employed to generate β-amino compounds, propargylamines, and other valuable structures.[10][11]

Table 3: Diastereoselective Addition of Various Nucleophiles

Imine SubstrateNucleophile / ReagentsConditionsYield (%)Diastereomeric Ratio (d.r.)Reference(s)
(S)-N-tBS-3,3,3-trifluoroacetaldiminePhenylacetylene / n-BuLiTHF, -78 °C8770:30[12][13]
α,β-Unsaturated Sulfinyl ImineMe₂CuLiEt₂O, -78 °C7896:4[11]
Various AldiminesLithiated Ynamide / BF₃·OEt₂THF, -78 °C to rt60-9185:15 to >95:5[10]
Catalytic Asymmetric Additions

In addition to stoichiometric additions, catalytic variants have been developed. For example, copper-catalyzed addition of bis(pinacolato)diboron to sulfinylimines provides an efficient route to valuable α-amino boronate esters.[14][15]

Table 4: Copper-Catalyzed Addition to Sulfinylimines

Imine SubstrateReagentsCatalystYield (%)Diastereomeric Ratio (d.r.)Reference(s)
N-tBS-benzaldimineB₂(pin)₂CuCl / NaOt-Bu / Xantphos61>98:2[14][15]
N-tBS-pyrazine-2-carbaldimineB₂(pin)₂CuCl / NaOt-Bu / Xantphos52>98:2[14][15]

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key steps in the synthesis of a chiral amine using tert-butanesulfinamide.

Protocol 1: Synthesis of an N-tert-Butanesulfinyl Aldimine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide using copper(II) sulfate.

  • To a flask charged with a stir bar, add the aldehyde (1.2 equiv) and anhydrous dichloromethane (DCM, ~0.4 M).

  • Add (R)-tert-butanesulfinamide (1.0 equiv).

  • Add anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) to the solution.

  • Seal the flask and stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the limiting sulfinamide.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate in vacuo to yield the crude N-tert-butanesulfinyl aldimine.

  • The product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Grignard Addition

This protocol outlines the addition of a Grignard reagent to a chiral sulfinylimine.

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous solvent (e.g., THF or Toluene, ~0.2 M).

  • Cool the solution to the desired temperature (typically -48 °C or -78 °C) using a dry ice/acetone or similar bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise via syringe over 15-30 minutes, maintaining the internal temperature.

  • Stir the reaction at this temperature for 3-6 hours. Monitor the reaction by TLC for consumption of the starting imine.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched sulfinamide adduct.

Protocol 3: Sulfinyl Group Deprotection

This protocol describes the final cleavage of the auxiliary to yield the primary amine hydrochloride.

  • Dissolve the purified sulfinamide adduct (1.0 equiv) in a protic solvent such as methanol or ethanol (~0.2 M).

  • Add a solution of hydrochloric acid (1.5-2.0 equiv, e.g., 4 M HCl in dioxane or a concentrated aqueous solution) at room temperature.

  • Stir the mixture for 30-60 minutes. Formation of a precipitate (the amine hydrochloride salt) may be observed.

  • To facilitate precipitation, diethyl ether can be added to the mixture.

  • Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield the pure chiral amine salt. The filtrate contains the sulfinyl by-product.[16]

Experimental_Workflow cluster_p1 Protocol 1: Imine Formation cluster_p2 Protocol 2: Nucleophilic Addition cluster_p3 Protocol 3: Deprotection node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 P1_Start 1. Combine Aldehyde, tBS, CuSO4 in DCM P1_React 2. Stir 12-24h at RT P1_Start->P1_React P1_Workup 3. Filter through Celite, Concentrate P1_React->P1_Workup P1_Product Crude Sulfinylimine P1_Workup->P1_Product P2_Start 4. Dissolve Imine in THF, Cool to -78 °C P1_Product->P2_Start P2_React 5. Add Grignard Reagent, Stir 3-6h P2_Workup 6. Quench (NH4Cl), Extract, Purify P2_Product Sulfinamide Adduct P3_Start 7. Dissolve Adduct in MeOH, Add HCl P2_Product->P3_Start P3_React 8. Stir 1h at RT P3_Workup 9. Precipitate with Ether, Filter, Dry P3_Product Chiral Amine•HCl

Caption: Step-by-step experimental workflow for a typical synthesis sequence.

Conclusion

tert-Butanesulfinamide has proven to be an exceptionally reliable and versatile chiral auxiliary for the asymmetric synthesis of amines. Its commercial availability in both enantiomeric forms, the high yields and diastereoselectivities achieved across a broad range of substrates, and the straightforward operational procedures have cemented its role as a go-to reagent in both academic and industrial settings.[1][17] The ability to synthesize complex and sterically hindered chiral amines makes this methodology indispensable for drug discovery and development professionals. The continuous expansion of its applications, including in the synthesis of heterocycles and other complex molecular architectures, ensures that tert-butanesulfinamide will remain a vital tool in synthetic organic chemistry for the foreseeable future.[7][17]

References

An In-depth Technical Guide to the Stereochemical Induction Mechanism of tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their pharmacological activity. Among the most robust and widely adopted methods for achieving this is the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary.[1] This chiral auxiliary has become an invaluable tool due to its high efficiency, the predictability of its stereochemical outcomes, its operational simplicity, and the commercial availability of both enantiomers.[1][2]

This technical guide provides a detailed examination of the core mechanism by which tert-butanesulfinamide and its derivatives, primarily N-tert-butanesulfinyl imines, induce stereoselectivity in nucleophilic additions. It will cover the prevailing transition state models, present quantitative data from key reactions, provide detailed experimental protocols, and illustrate the underlying principles through mechanistic diagrams.

The general workflow involves two main stages: the condensation of enantiopure tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, followed by the highly diastereoselective addition of a nucleophile to the imine's C=N double bond. The power of this method lies in the ability of the chiral sulfinyl group to effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with high fidelity. Subsequent acidic cleavage of the N-S bond reveals the desired chiral primary amine with minimal racemization.[3]

G cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Key Intermediate cluster_reaction2 Step 2: Stereoselective Addition cluster_product Step 3: Deprotection cluster_final Final Product A tert-Butanesulfinamide (Chiral Auxiliary) C Condensation (e.g., Ti(OEt)4, CuSO4) A->C B Aldehyde / Ketone B->C D Chiral N-tert-Butanesulfinyl Imine C->D E Nucleophilic Addition (e.g., Grignard, Organolithium) D->E G N-Sulfinyl Amine Adduct E->G F Nucleophile (R-M) F->E H Acidic Cleavage (e.g., HCl) G->H I Chiral Primary Amine H->I

Figure 1: General workflow for asymmetric amine synthesis using Ellman's auxiliary.

Core Mechanism of Stereochemical Induction

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is primarily dictated by the formation of a rigid, cyclic transition state, particularly with organometallic reagents containing coordinating metals like magnesium or zinc.[3][4] The most widely accepted model involves a six-membered chair-like transition state where the metal atom chelates to both the sulfinyl oxygen and the imine nitrogen.[4][5]

Chelation-Controlled Mechanism (Grignard Reagents)

When using Grignard reagents (R-MgX) in non-coordinating solvents such as dichloromethane (CH₂Cl₂) or toluene, a highly ordered transition state is formed.[4][5] To minimize steric hindrance, the bulky tert-butyl group on the sulfur atom and the larger substituent (R₁) on the imine carbon orient themselves in pseudo-equatorial positions. This arrangement exposes one face of the C=N bond to the incoming nucleophile (R₂), leading to a predictable and highly diastereoselective addition.[4] DFT (Density Functional Theory) calculations have supported this six-membered ring cyclic transition state, confirming it as the lowest energy pathway and accurately predicting the experimentally observed diastereomeric ratios.[4][6][7]

Figure 2: Chelation-controlled six-membered chair-like transition state model.

Non-Chelation (Acyclic) Model (Organolithium Reagents)

In contrast, when using organolithium reagents, especially in coordinating solvents like tetrahydrofuran (THF), the stereochemical outcome is often explained by an acyclic, or open, transition state.[4] In this model, chelation is disrupted, and the stereochemistry is governed by minimizing dipole-dipole interactions and steric hindrance. The sulfinyl group and the imine adopt an anti-periplanar conformation to minimize dipole moments. The nucleophile then attacks the less sterically hindered face of the imine, which is typically opposite to the bulky tert-butylsulfinyl group.[8][9] This can sometimes lead to a reversal of stereoselectivity compared to the Grignard addition.[10]

Figure 3: Acyclic transition state model for organolithium additions.

Quantitative Data Summary

The diastereoselectivity of the nucleophilic addition is consistently high across a wide range of substrates and nucleophiles. The following tables summarize representative results.

Table 1: Diastereoselective Addition of Grignard Reagents to Aldimines
EntryAldehyde (R¹)Grignard (R²)SolventYield (%)Diastereomeric Ratio (dr)
1PhEtMgBrCH₂Cl₂9498:2
2PhMeMgBrCH₂Cl₂8996:4
3i-PrPhMgBrCH₂Cl₂91>99:1
4c-HexEtMgBrToluene9298:2
5n-PrAllylMgBrTHF8996:4
Data compiled from multiple sources.[3][5]
Table 2: Diastereoselective Addition of Organolithium Reagents to Ketimines
EntryKetone (R¹, R²)Organolithium (R³)AdditiveYield (%)Diastereomeric Ratio (dr)
1Ph, Men-BuLiMe₃Al8997:3
2Ph, MePhLiMe₃Al8599:1
3i-Pr, Men-BuLiMe₃Al8696:4
4-(CH₂)₅-PhLiMe₃Al7998:2
The use of Me₃Al is often crucial for high selectivity with organolithium reagents on ketimine substrates.[11]

Detailed Experimental Protocols

The following are representative experimental procedures for the key steps in the synthesis.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine (CuSO₄ Method)

This procedure is adapted from Ellman, J. Org. Chem., 1999 , 64, 1278-1284.[10][12]

Materials:

  • (R)-tert-Butanesulfinamide

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred suspension of (R)-tert-butanesulfinamide (1.1 equivalents, e.g., 5.5 mmol, 667 mg) and anhydrous CuSO₄ (2.0 equivalents, e.g., 10.0 mmol, 1.60 g) in anhydrous CH₂Cl₂ (25 mL) is added the aldehyde (1.0 equivalent, e.g., 5.0 mmol, 531 mg) dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the pad is washed with additional CH₂Cl₂ (3 x 10 mL).

  • The combined filtrates are concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes, e.g., 1:10) to afford the pure N-tert-butanesulfinyl imine.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This procedure is a generalized representation from multiple sources.[5][9]

Materials:

  • N-tert-Butanesulfinyl imine

  • Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • The N-tert-butanesulfinyl imine (1.0 equivalent) is dissolved in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M) in an oven-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -48 °C to -78 °C in a dry ice/acetone bath.

  • The Grignard reagent (1.2-1.5 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at this temperature for 3-6 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at the low temperature, followed by warming to room temperature.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude sulfinamide adduct, which can be purified by chromatography or recrystallization.

Conclusion

The use of tert-butanesulfinamide as a chiral auxiliary provides a powerful and predictable platform for the asymmetric synthesis of a vast array of chiral amines. The stereochemical induction is robustly controlled through chelation of the sulfinyl oxygen and imine nitrogen to a metal cation, forming a rigid, chair-like six-membered transition state that dictates the facial selectivity of nucleophilic attack.[4][6] The ability to modulate this mechanism, for instance by using non-chelating metals or coordinating solvents to favor an acyclic pathway, adds to the versatility of the methodology.[4] With well-established and reliable experimental protocols, high yields, and exceptional levels of diastereoselectivity, the Ellman auxiliary remains a critical tool for researchers in the synthesis of stereochemically defined molecules for the pharmaceutical and agrochemical industries.[1]

References

Theoretical Explorations of tert-Butylsulfonamide Transition States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational studies concerning the transition states of reactions involving tert-butylsulfonamide and its derivatives. While direct and extensive computational studies specifically targeting this compound transition states are not abundant in the current literature, this guide synthesizes available data from related sulfonamide and tert-butylsulfinamide systems to offer insights into the structural and energetic properties of these critical intermediates. The methodologies employed in these theoretical investigations are detailed, providing a framework for future computational research in this area. This document serves as a resource for researchers in computational chemistry, medicinal chemistry, and drug development seeking to understand and predict the reactivity and stereoselectivity of reactions involving this important functional group.

Introduction

tert-Butylsulfonamides are a cornerstone in modern organic synthesis and medicinal chemistry. Their utility stems from their role as protecting groups, chiral auxiliaries, and key pharmacophores in a variety of therapeutic agents. Understanding the mechanisms of reactions involving tert-butylsulfonamides is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic methodologies and drug candidates. At the heart of these reaction mechanisms lie the transition states—transient, high-energy structures that dictate the kinetic feasibility and stereochemical outcome of a chemical transformation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states. This guide summarizes the current state of theoretical research on this compound transition states, drawing parallels from closely related systems to provide a comprehensive picture.

Theoretical Methodologies for Transition State Analysis

The computational investigation of transition states is a meticulous process that involves locating a first-order saddle point on the potential energy surface. The following protocols are commonly employed in the theoretical studies of sulfonamide and sulfinamide reaction mechanisms.

Computational Protocol for Transition State Optimization

A typical workflow for identifying and verifying a transition state is outlined below. This process is iterative and requires careful analysis at each step.

computational_workflow cluster_preliminary Initial Steps cluster_optimization Optimization & Verification cluster_analysis Analysis & Refinement reactant Reactant & Product Geometry Optimization guess Initial Transition State Guess Generation reactant->guess Chemical Intuition/ Linear Interpolation ts_opt Transition State Optimization (e.g., QST2/3, Berny) guess->ts_opt freq Frequency Calculation ts_opt->freq verify Imaginary Frequency Verification (NIMAG=1) freq->verify irc Intrinsic Reaction Coordinate (IRC) Calculation verify->irc Connects TS to Reactants & Products energy Single-Point Energy Calculation (Higher Level of Theory) irc->energy

Caption: A generalized workflow for computational transition state analysis.

Key Experimental/Computational Protocols:

  • Geometry Optimization: Initial structures of reactants, products, and a guess for the transition state are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Transition State Search: Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are employed to locate the saddle point.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to verify it as a true transition state. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products on the potential energy surface.

  • Single-Point Energy Calculation: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Transition States in Reactions of tert-Butylsulfinamide Derivatives

While direct computational studies on this compound transition states are limited, a significant body of theoretical work exists for the closely related tert-butylsulfinamide derivatives. These studies provide valuable analogies for understanding the factors that govern reactivity and stereoselectivity. A common reaction studied is the nucleophilic addition to N-(tert-butylsulfinyl)imines.

Chelation-Controlled vs. Open Transition States

The stereochemical outcome of nucleophilic additions to chiral N-(tert-butylsulfinyl)imines is often rationalized by invoking either a chelation-controlled (cyclic) or an open-chain transition state model.

transition_states cluster_chelation Chelation-Controlled Transition State cluster_open Open Transition State chelation_ts Cyclic TS Model (e.g., with Grignard reagents) chelation_desc Metal coordination to both nitrogen and sulfinyl oxygen leads to a rigid, chair-like transition state. open_ts Acyclic TS Model (e.g., with organolithium reagents) open_desc Minimized steric interactions dictate the stereochemical outcome in the absence of a chelating metal. reaction_profile cluster_profile Reaction Energy Profile R Reactants P Products TS Transition State R->TS ΔG‡ (Activation Energy) TS->P

Spectroscopic Characterization of tert-Butylsulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for tert-Butylsulfonamide (CAS 34813-49-5), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the amine and tert-butyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.71Broad Singlet2H-SO₂NH₂
1.38Singlet9H-C(CH₃ )₃
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

¹³C NMR Data (Estimated)

Estimated Chemical Shift (δ) ppmAssignmentRationale
~ 58 - 62C (CH₃)₃The quaternary carbon attached to the sulfonyl group is expected in this region, influenced by the electronegative sulfur and oxygen atoms.
~ 23 - 25-C(CH₃ )₃The methyl carbons of the tert-butyl group are anticipated in the aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3390 - 3320Strong, SharpN-H Asymmetric Stretch (primary amine)[2]
3280 - 3220Strong, SharpN-H Symmetric Stretch (primary amine)[2]
2980 - 2870Medium to StrongC-H Stretch (alkane)
~ 1640MediumN-H Bending (scissoring)
1345 - 1315StrongS=O Asymmetric Stretch (sulfonamide)[2]
1185 - 1145StrongS=O Symmetric Stretch (sulfonamide)[2]
925 - 905MediumS-N Stretch[2]
Mass Spectrometry (MS)

The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.

m/zIonNotes
137.05[M]⁺Molecular ion (Monoisotopic Mass: 137.0510 Da)[3]
122[M - CH₃]⁺Loss of a methyl radical.
80[SO₂NH₂]⁺Fragment corresponding to the sulfonamide group.
57[C(CH₃)₃]⁺tert-Butyl cation, a common and stable fragment.

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy (FT-IR)

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Method:

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Characterization Sample High-Purity This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Workflow for Spectroscopic Characterization.

References

Commercial Availability and Applications of tert-Butylsulfonamide and its Chiral Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylsulfonamide and its chiral derivative, tert-butanesulfinamide, are versatile reagents in modern organic synthesis, playing crucial roles in the construction of complex nitrogen-containing molecules. While structurally similar, their applications diverge significantly. This compound primarily serves as a protecting group and a source of nitrogen in various transformations. In contrast, the chiral tert-butanesulfinamide, particularly the enantiopure forms developed by Ellman, has become an indispensable tool for the asymmetric synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] This technical guide provides an in-depth overview of the commercial availability of these compounds, their key suppliers, and detailed experimental protocols for their application, with a focus on asymmetric synthesis utilizing Ellman's auxiliary.

Commercial Availability and Suppliers

This compound and its chiral analogues, (R)- and (S)-tert-butylsulfinamide, are readily available from a range of chemical suppliers. The choice of supplier may depend on the required quantity, purity, and whether the achiral sulfonamide or a specific enantiomer of the sulfinamide is needed. Below is a summary of major suppliers and typical product specifications.

Major Suppliers of this compound and tert-Butanesulfinamide
SupplierProduct Name(s)CAS Number(s)Typical PurityNotes
Sigma-Aldrich (Merck) This compound34813-49-5AldrichCPRResearch quantities available.
(R)-(+)-tert-Butanesulfinamide196929-78-9≥98%Known as Ellman's auxiliary.
(S)-(-)-tert-Butanesulfinamide343338-28-3≥98%Known as Ellman's auxiliary.
Thermo Fisher Scientific (R)-(+)-tert-Butylsulfinamide196929-78-998%Available under the Thermo Scientific Chemicals brand.
(S)-(-)-2-Methyl-2-propanesulfinamide343338-28-397%
TCI Chemicals (R)-(+)-tert-Butylsulfinamide196929-78-9>98.0% (GC)Offers various package sizes.
(S)-(-)-tert-Butylsulfinamide343338-28-3>98.0% (GC)
VIVAN Life Sciences (R)-tert-Butylsulfinamide196929-78-9Not specifiedBulk and custom synthesis inquiries are welcomed.
MedChemExpress (R)-(+)-tert-Butylsulfinamide196929-78-9Not specifiedMarketed as a chiral reagent for asymmetric synthesis.
ChemicalBook tert-Butanesulfinamide146374-27-8 (racemic)VariesA platform connecting numerous suppliers, primarily from China.

Core Applications and Chemical Principles

This compound: A Protecting Group and Nitrogen Source

The tert-butylsulfonyl (Bus) group is utilized as a protecting group for amines. Its steric bulk and electronic properties render the protected amine stable to a range of reaction conditions. Furthermore, this compound can act as a nitrogen source in catalytic reactions such as aminohydroxylation and aziridination of olefins.

tert-Butanesulfinamide (Ellman's Auxiliary): A Cornerstone of Asymmetric Amine Synthesis

The enantiopure forms of tert-butanesulfinamide are celebrated for their role as chiral auxiliaries in the asymmetric synthesis of amines.[1] The general strategy involves three key steps, which will be detailed in the experimental protocols section:

  • Condensation: Reaction of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.

  • Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine, where the chiral sulfinyl group directs the stereochemical outcome of the reaction, leading to a high diastereomeric excess.[1]

  • Deprotection: Removal of the tert-butanesulfinyl group under acidic conditions to yield the desired chiral primary or secondary amine.[1]

This methodology has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles and natural products.[2]

Experimental Protocols

The following protocols are synthesized from literature procedures and represent common methodologies for the application of tert-butanesulfinamide in asymmetric synthesis.

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imines

This procedure describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-(+)-tert-Butanesulfinamide (1.05 equiv)

  • Anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred suspension of anhydrous CuSO₄ in anhydrous DCM at room temperature, add the aldehyde and (R)-(+)-tert-butanesulfinamide.

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the solid copper salts.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to a Chiral N-tert-Butanesulfinyl Imine

This protocol outlines the addition of a Grignard reagent to a pre-formed chiral imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv in THF)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in anhydrous THF or DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the Grignard reagent dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-6 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched N-tert-butanesulfinyl amine.

Protocol 3: Deprotection of the tert-Butanesulfinyl Group

This procedure describes the removal of the chiral auxiliary to yield the free amine.

Materials:

  • N-tert-Butanesulfinyl amine (1.0 equiv)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)

  • Methanol or 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-tert-butanesulfinyl amine in methanol or 1,4-dioxane.

  • Add the HCl solution (typically 2-4 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure chiral amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a base.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Synthesis_of_tert_Butanesulfinamide start Di-tert-butyl disulfide step1 Asymmetric Oxidation (Vanadyl acetylacetonate, chiral ligand, H₂O₂) start->step1 intermediate tert-Butyl tert-butanethiosulfinate step1->intermediate step2 Disulfide Bond Cleavage (Lithium amide in liquid ammonia) intermediate->step2 end_product Enantiopure tert-Butanesulfinamide step2->end_product

Caption: Enantioselective synthesis of tert-butanesulfinamide.

Asymmetric_Amine_Synthesis_Workflow reagents Aldehyde/Ketone + Chiral tert-Butanesulfinamide condensation Condensation (e.g., CuSO₄, DCM) reagents->condensation imine Chiral N-tert-Butanesulfinyl Imine condensation->imine addition Diastereoselective Addition imine->addition nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->addition sulfinamide Diastereomerically Enriched N-tert-Butanesulfinyl Amine addition->sulfinamide deprotection Deprotection (Acidic Conditions, e.g., HCl) sulfinamide->deprotection amine Chiral Amine deprotection->amine

Caption: General workflow for asymmetric amine synthesis.

Cleavage_and_Recycling_Pathway sulfinamide N-tert-Butanesulfinyl Amine cleavage Acidic Cleavage (HCl) sulfinamide->cleavage amine_salt Chiral Amine Hydrochloride cleavage->amine_salt Product sulfinyl_chloride tert-Butanesulfinyl Chloride cleavage->sulfinyl_chloride Byproduct ammonolysis Ammonolysis (aq. NH₃) sulfinyl_chloride->ammonolysis recycled_auxiliary Recycled tert-Butanesulfinamide ammonolysis->recycled_auxiliary

Caption: Cleavage of the auxiliary and potential recycling pathway.

Conclusion

This compound and, more significantly, its chiral sulfinamide counterpart, are readily available and powerful tools for organic synthesis. While the former serves as a robust protecting group and nitrogen source, the latter has revolutionized the asymmetric synthesis of chiral amines, a critical component of many biologically active molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors. The widespread commercial availability of these compounds from multiple suppliers ensures their accessibility for a broad range of research and development activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Amines Using tert-Butylsulfinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as a significant number of bioactive molecules and approved drugs contain chiral amine moieties.[1][2] One of the most robust and widely adopted methodologies for this purpose utilizes tert-butylsulfinamide, often referred to as Ellman's auxiliary.[1][3][4] This chiral auxiliary has proven to be highly effective in controlling stereochemistry during the formation of new carbon-nitrogen bonds.[1][5]

This document provides detailed application notes and protocols for the synthesis of chiral amines using tert-butylsulfinamide. The methodology is centered around the condensation of the chiral sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary group, affords the desired chiral amine in high enantiomeric purity.[4][6]

Core Principles

The success of this methodology relies on several key factors:

  • Availability of Both Enantiomers: Both (R)- and (S)-tert-butylsulfinamide are commercially available, allowing for the synthesis of either enantiomer of the target amine.[7][8]

  • High Diastereoselectivity: The chiral tert-butylsulfinyl group effectively directs the nucleophilic attack on the imine carbon, leading to high diastereoselectivity in the addition step.[5][7]

  • Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and nucleophiles, enabling the synthesis of diverse chiral amines, including α-branched and α,α-dibranched amines.[6][9]

  • Mild Deprotection: The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the free amine.[8][10]

  • Recyclability of the Auxiliary: Practical procedures have been developed for the recycling of the tert-butylsulfinyl group, enhancing the cost-effectiveness of the synthesis.[10][11]

Experimental Workflow

The general synthetic strategy for the preparation of chiral amines using tert-butylsulfinamide involves three main steps:

  • Formation of the N-tert-butanesulfinyl Imine: Condensation of an aldehyde or ketone with tert-butylsulfinamide.

  • Diastereoselective Nucleophilic Addition: Reaction of the sulfinyl imine with an organometallic reagent or other nucleophile.

  • Deprotection of the Sulfinamide: Acid-mediated cleavage of the N-S bond to yield the chiral amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection A Aldehyde or Ketone C N-tert-Butanesulfinyl Imine A->C Condensation (e.g., Ti(OEt)4 or CuSO4) B (R)- or (S)-tert-Butylsulfinamide B->C E Sulfinamide Adduct C->E Diastereoselective Addition D Organometallic Reagent (e.g., Grignard, Organolithium) D->E F Chiral Amine E->F Acidic Cleavage (e.g., HCl in MeOH) G tert-Butylsulfinyl by-product E->G G cluster_0 Stereochemical Rationale A N-tert-Butanesulfinyl Imine C Chelated Intermediate A->C B Organometallic Reagent (R-M) B->C D Chair-like Transition State C->D E Nucleophilic Attack D->E Attack from less hindered face G Minor Diastereomer D->G Disfavored Pathway (Steric Hindrance) F Major Diastereomer E->F Favored Pathway

References

Application Notes and Protocols: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butanesulfinyl imines, derived from the readily available and recoverable Ellman's auxiliary (tert-butanesulfinamide), have emerged as powerful and versatile intermediates in asymmetric synthesis. The tert-butanesulfinyl group serves as a potent chiral director, enabling highly diastereoselective nucleophilic additions to the imine carbon.[1] This methodology provides a reliable and practical route to a wide array of enantioenriched chiral amines, which are crucial building blocks for pharmaceuticals, agrochemicals, and chiral catalysts.[1][2] The remarkable stereocontrol arises from the ability of the sulfinyl group to coordinate with metal cations, leading to well-organized, chair-like six-membered transition states. This document provides detailed application notes and experimental protocols for the synthesis of N-tert-butanesulfinyl imines and subsequent diastereoselective nucleophilic additions.

Key Features and Advantages:

  • High Diastereoselectivity: The bulky tert-butyl group and the coordinating ability of the sulfinyl oxygen lead to excellent stereocontrol in nucleophilic additions.[3][4]

  • Broad Substrate Scope: A wide variety of aldehydes and ketones, as well as numerous nucleophiles (organometallics, enolates), can be employed.[5][6]

  • Reliable Stereochemical Prediction: The stereochemical outcome can be reliably predicted based on chelation-controlled transition state models.

  • Mild Cleavage Conditions: The chiral auxiliary can be readily removed under mild acidic conditions to afford the free chiral amine.[1]

  • Availability of Both Enantiomers: Both (R)- and (S)-enantiomers of tert-butanesulfinamide are commercially available, providing access to both enantiomers of the target amine.

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is generally rationalized by a chelation-controlled mechanism. For Grignard and organolithium reagents, a six-membered chair-like transition state is proposed where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky tert-butyl group on the sulfur atom and the R group of the imine occupy pseudo-equatorial positions, directing the nucleophile to attack from a specific face of the imine.

Caption: Chelation-controlled transition state model for Grignard addition.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of aldehydes and ketones with tert-butanesulfinamide.

Materials:

  • (R)- or (S)-tert-butanesulfinamide

  • Aldehyde or Ketone

  • Anhydrous Copper(II) Sulfate (CuSO₄) or Titanium(IV) Ethoxide (Ti(OEt)₄)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure for Aldehydes (using CuSO₄): [5][6]

  • To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).

  • Add anhydrous DCM (5 mL per mmol of sulfinamide).

  • Add the aldehyde (1.1-1.5 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Procedure for Ketones (using Ti(OEt)₄): [5][6]

  • To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and the ketone (1.5-2.0 equiv).

  • Add anhydrous THF (5 mL per mmol of sulfinamide).

  • Add Ti(OEt)₄ (1.1-1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ketone) for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol outlines a general procedure for the highly diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines.

Materials:

  • N-tert-Butanesulfinyl imine

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous THF or Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe and needles

Procedure: [4]

  • Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol of imine) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise via syringe over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfinamide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Diastereoselective Addition of an Organolithium Reagent

This protocol describes the addition of organolithium reagents, which may exhibit different diastereoselectivity compared to Grignard reagents depending on the solvent and additives.

Materials:

  • N-tert-Butanesulfinyl imine

  • Organolithium reagent (e.g., n-Butyllithium solution in hexanes)

  • Anhydrous THF or Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe and needles

Procedure: [2][7]

  • Follow the same setup and cooling procedure as described in Protocol 2.

  • Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol).

  • Slowly add the organolithium reagent (1.5-2.0 equiv) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Monitor and quench the reaction as described in Protocol 2.

  • Workup and purify the product as described in Protocol 2.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective addition of various nucleophiles to N-tert-butanesulfinyl imines.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines

EntryImine (R¹)Grignard Reagent (R²)SolventYield (%)d.r.Reference
1PhMeMgBrToluene95>99:1[4]
2PhEtMgBrToluene92>99:1[4]
3i-PrPhMgBrToluene8998:2[4]
4PhCH₂CH₂MeMgBrToluene9696:4[4]
5NaphthylMeMgBrTHF9195:5[4]

Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Imines

EntryImine (R¹)Organolithium Reagent (R²)SolventYield (%)d.r.Reference
1Phn-BuLiToluene7070:30[2][7]
2PhPhLiTHF8590:10[2]
3i-Prn-BuLiToluene6565:35[7]
4PhCH₂CH₂MeLiTHF8892:8[2]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow and key relationships in the diastereoselective addition to N-tert-butanesulfinyl imines.

G General Experimental Workflow Start Aldehyde/Ketone + (R/S)-tert-butanesulfinamide Imine_Formation Imine Formation (Protocol 1) Start->Imine_Formation Imine N-tert-butanesulfinyl imine Imine_Formation->Imine Nucleophilic_Addition Diastereoselective Nucleophilic Addition (Protocols 2 & 3) Imine->Nucleophilic_Addition Sulfinamide Chiral Sulfinamide Nucleophilic_Addition->Sulfinamide Cleavage Auxiliary Cleavage (Mild Acid) Sulfinamide->Cleavage Analysis Characterization (NMR, etc.) Sulfinamide->Analysis d.r. determination Amine Enantioenriched Primary Amine Cleavage->Amine Amine->Analysis e.e. determination

Caption: A typical experimental workflow.

G Factors Influencing Diastereoselectivity Diastereoselectivity Diastereoselectivity Chiral_Auxiliary Chirality of Sulfinyl Group Chiral_Auxiliary->Diastereoselectivity Nucleophile Nature of Nucleophile (Grignard vs. Organolithium) Nucleophile->Diastereoselectivity Solvent Solvent (Coordinating vs. Non-coordinating) Solvent->Diastereoselectivity Temperature Reaction Temperature Temperature->Diastereoselectivity Imine_Substituent Steric Bulk of Imine Substituent (R¹) Imine_Substituent->Diastereoselectivity Metal_Cation Metal Cation (Mg²⁺ vs. Li⁺) Metal_Cation->Diastereoselectivity

Caption: Key factors affecting the reaction's diastereoselectivity.

References

Application Notes and Protocols for Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the condensation reactions of aldehydes with tert-butylsulfur-nitrogen compounds. While the direct condensation of tert-butylsulfonamide with aldehydes is not a widely documented general method for simple condensations, the closely related reagent, tert-butanesulfinamide , undergoes a well-established and highly utilized condensation with a broad range of aldehydes. This reaction, often referred to as the Ellman condensation, yields N-tert-butanesulfinyl imines, which are crucial intermediates in the asymmetric synthesis of chiral amines.[1][2] This document will primarily focus on the protocols for this highly valuable transformation. Additionally, examples of condensation reactions involving a substituted aromatic sulfonamide with specific aldehydes will be presented to address the user's query regarding sulfonamide-aldehyde condensations directly.

I. tert-Butanesulfinamide Condensation with Aldehydes

The condensation of tert-butanesulfinamide with aldehydes is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically pure amines.[1][2] The reaction involves the formation of a C=N double bond, yielding a chiral N-tert-butanesulfinyl imine. These imines are stable yet sufficiently reactive for subsequent diastereoselective nucleophilic additions.[1] The choice of dehydrating agent or catalyst is crucial for the success of the condensation, particularly for less reactive or sterically hindered aldehydes and ketones.

Experimental Protocols

Several methods have been developed to effect the condensation of tert-butanesulfinamide with aldehydes, each employing different Lewis acidic dehydrating agents. The choice of method depends on the reactivity of the specific aldehyde.

Protocol 1: Copper(II) Sulfate Mediated Condensation

This procedure is effective for a wide range of aldehydes, including those that are sterically demanding.[3]

  • Reagents:

    • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

    • Dichloromethane (CH₂Cl₂) (5 mL per 1 mmol of sulfinamide)

  • Procedure:

    • To a stirred suspension of anhydrous CuSO₄ in CH₂Cl₂ at room temperature, add the tert-butanesulfinamide and the aldehyde.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.

    • Wash the Celite pad with additional CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: Titanium(IV) Ethoxide Mediated Condensation

This method is particularly useful for unreactive aldehydes and ketones.[3][4]

  • Reagents:

    • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

    • Aldehyde or Ketone (1.2 equiv)

    • Titanium(IV) Ethoxide (Ti(OEt)₄) (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous (5 mL per 1 mmol of sulfinamide)

  • Procedure:

    • Dissolve the tert-butanesulfinamide and the aldehyde/ketone in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Add the titanium(IV) ethoxide dropwise to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as indicated by TLC analysis.

    • Cool the reaction mixture to room temperature and quench by the addition of brine.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired N-tert-butanesulfinyl imine.

Protocol 3: Magnesium Sulfate Mediated Condensation

This protocol is effective, though it often requires a larger excess of the aldehyde.[3][4]

  • Reagents:

    • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

    • Aldehyde (2.0-3.0 equiv)

    • Anhydrous Magnesium Sulfate (MgSO₄) (5.0 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv, catalytic)

    • Dichloromethane (CH₂Cl₂), anhydrous (10 mL per 1 mmol of sulfinamide)

  • Procedure:

    • To a flask containing anhydrous MgSO₄, add a solution of tert-butanesulfinamide, the aldehyde, and PPTS in anhydrous CH₂Cl₂.

    • Stir the mixture at room temperature until the starting sulfinamide is consumed, as monitored by TLC.

    • Filter the reaction mixture and wash the solid with CH₂Cl₂.

    • The combined filtrate is then concentrated under reduced pressure to provide the product.

Data Presentation

The following table summarizes the yield data for the condensation of tert-butanesulfinamide with various aldehydes using different protocols.

AldehydeMethodYield (%)Reference
IsobutyraldehydeCuSO₄90[3][5]
PivaldehydeTi(OEt)₄82[3][5]
p-AnisaldehydeCuSO₄81[5]
Various AldehydesMgSO₄84-96[3]
Various KetonesTi(OEt)₄77-91[3]

Signaling Pathways and Experimental Workflows

Aldehyde_Condensation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation tert-Butanesulfinamide tert-Butanesulfinamide Solvent Solvent (e.g., CH2Cl2, THF) Dehydrating_Agent Dehydrating Agent (CuSO4, Ti(OEt)4, MgSO4) tert-Butanesulfinamide->Dehydrating_Agent Aldehyde Aldehyde Aldehyde->Dehydrating_Agent Filtration Filtration Dehydrating_Agent->Filtration Reaction Extraction Extraction Filtration->Extraction Purification Concentration Concentration Extraction->Concentration Product N-tert-Butanesulfinyl Imine Concentration->Product

Caption: General workflow for the condensation of tert-butanesulfinamide with aldehydes.

II. Substituted Arylsulfonamide Condensation with Aldehydes

While a general protocol for the direct condensation of simple alkylsulfonamides like this compound with aldehydes is not readily found in the literature, specific examples of condensations with substituted arylsulfonamides have been reported. These reactions often lead to more complex structures rather than simple imines.

Condensation with Formaldehyde

The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde in the presence of sulfuric acid leads to the formation of a cyclic trimer.[6]

  • Product: 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane

  • Yield: 50.5%[6]

  • Conditions: Formaldehyde, Sulfuric Acid (H₂SO₄)[6]

Condensation with Glyoxal

The acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal is more complex and can lead to several products, including rearrangements and the formation of sulfanes and disulfanes.[6][7] The reaction conditions significantly influence the product distribution.

  • Key Products:

    • 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide[6]

    • 1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane[6]

    • bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane[6]

  • Conditions: Glyoxal, aqueous Sulfuric Acid (H₂SO₄)[6][7]

Sulfonamide_Condensation_Pathway Sulfonamide 4-tert-butyl-2,6- dimethylbenzenesulfonamide Triazinane 1,3,5-Triazinane Derivative Sulfonamide->Triazinane H2SO4 Complex_Mixture Complex Mixture (Acetamide, Disulfane, Sulfane) Sulfonamide->Complex_Mixture H2SO4 Formaldehyde Formaldehyde Formaldehyde->Triazinane Glyoxal Glyoxal Glyoxal->Complex_Mixture

Caption: Condensation pathways of a substituted arylsulfonamide with formaldehyde and glyoxal.

Conclusion

The condensation of tert-butanesulfinamide with aldehydes is a robust and widely applicable method for the synthesis of chiral N-tert-butanesulfinyl imines, which are key precursors to enantiomerically enriched amines. The choice of protocol, particularly the dehydrating agent, allows for the efficient conversion of a broad scope of aldehydes. In contrast, the direct condensation of sulfonamides, such as substituted arylsulfonamides, with aldehydes like formaldehyde and glyoxal can lead to more complex cyclic or rearranged products, and a general protocol for simple condensation is not well-established. Researchers seeking to perform aldehyde condensations for the synthesis of imine-type structures for further functionalization are directed towards the well-documented tert-butanesulfinamide protocols.

References

The Versatility of tert-Butanesulfinamide in Asymmetric Natural Product Synthesis: A Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of stereoselectivity, and among them, tert-butanesulfinamide has garnered significant attention.[1][2] Developed by Jonathan A. Ellman, this versatile reagent has become a cornerstone in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][3][4][5] This document provides a detailed overview of the application of tert-butanesulfinamide in natural product synthesis, complete with experimental protocols and quantitative data.

It is important to distinguish tert-butanesulfinamide (a sulfinamide) from tert-butylsulfonamide (a sulfonamide). While both are organosulfur compounds, it is tert-butanesulfinamide that has been extensively utilized as a powerful chiral auxiliary in the asymmetric synthesis of amines and their derivatives.[1][2] Its widespread adoption is attributed to its high stereodirecting ability, the stability of its derivatives, and the ease of its removal under mild conditions.[1][6]

Application Notes

The primary application of tert-butanesulfinamide in natural product synthesis lies in its use as a chiral ammonia equivalent.[5] It readily condenses with aldehydes and ketones to form stable N-tert-butanesulfinyl imines.[1][3][7] These chiral imines then serve as electrophiles for a variety of nucleophilic addition reactions, including those with Grignard reagents, organolithium compounds, and enolates.[5] The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high diastereoselectivity.[6] Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary or secondary amine with excellent enantiomeric purity.[3][5]

This methodology has been successfully applied to the total synthesis of numerous natural products, including:

  • (-)-Pelletierine: A piperidine alkaloid.

  • Lentiginosine and (+)-α-conhydrine: Glycosidase inhibitors.[1]

  • (-)-Crispine A and (-)-Salsolidine: Isoquinoline alkaloids.[1]

  • (-)-Dihydrotetrabenazine: A vesicular monoamine transporter 2 (VMAT2) inhibitor.[1]

  • (-)-Batzelladine D: A pyrrole-imidazole alkaloid.[7]

The tert-butanesulfinyl group can also function as a directing group in C-H activation reactions, further expanding its utility in the synthesis of complex molecules.[8][9]

Quantitative Data Summary

The following table summarizes the diastereoselectivity achieved in key nucleophilic addition reactions to N-tert-butanesulfinyl imines during the synthesis of various natural product precursors.

Natural Product/IntermediateNucleophileDiastereomeric Ratio (dr)Reference
Precursor for Lentiginosine and (+)-α-conhydrineBenzyloxybutylmagnesium bromide>99:1[1]
Precursor for (-)-SalsolidineMethylmagnesium bromide95:5[1]
General Asymmetric Methallylation of a tert-ButanesulfinimineMethallyl GrignardNot specified[6]
Asymmetric Synthesis of β-Amino AcidsTitanium EnolatesHigh[8]

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of an aldehyde or ketone with tert-butanesulfinamide.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • (R)- or (S)-tert-Butanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine

  • Ethyl acetate

  • Celite®

Procedure:

  • To a solution of the aldehyde or ketone in anhydrous THF, add tert-butanesulfinamide.

  • Add titanium(IV) ethoxide dropwise to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature (for aldehydes) or heat to 60-70 °C (for ketones) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][6]

  • Upon completion, quench the reaction by the addition of brine and stir vigorously for 10 minutes.[3]

  • Filter the mixture through a pad of Celite®, and wash the filter cake with ethyl acetate.[3]

  • Separate the organic layer from the filtrate, and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can be purified by chromatography.

Diagram of Experimental Workflow for N-tert-Butanesulfinyl Imine Synthesis

G Workflow for N-tert-Butanesulfinyl Imine Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Dissolve aldehyde/ketone and tert-butanesulfinamide in anhydrous THF Add_Ti Add Ti(OEt)4 dropwise at room temperature Start->Add_Ti 1. Stir Stir at room temperature (aldehydes) or heat to 60-70 °C (ketones) Add_Ti->Stir 2. Monitor Monitor reaction by TLC Stir->Monitor 3. Quench Quench with brine and stir vigorously Monitor->Quench 4. Upon completion Filter Filter through Celite® Quench->Filter 5. Wash_Celite Wash Celite® pad with ethyl acetate Filter->Wash_Celite 6. Extract Separate layers and extract aqueous phase with ethyl acetate Wash_Celite->Extract 7. Dry Combine organic layers, dry over Na2SO4, filter Extract->Dry 8. Concentrate Concentrate under reduced pressure Dry->Concentrate 9. Purify Purify by chromatography Concentrate->Purify 10. End Obtain pure N-tert-butanesulfinyl imine Purify->End 11.

Caption: A flowchart illustrating the key steps in the synthesis of N-tert-butanesulfinyl imines.

Protocol 2: Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines

This protocol provides a general procedure for the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in anhydrous DCM or THF under an inert atmosphere.[3]

  • Cool the solution to -48 °C (for aliphatic imines) or -78 °C (for aromatic imines).[3]

  • Add the Grignard reagent dropwise to the cooled solution.[3]

  • Stir the reaction at the same temperature and monitor by TLC.[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired sulfinamide.

Diagram of the Stereoselective Nucleophilic Addition Pathway

Caption: A conceptual diagram showing the chelation-controlled transition state model for the diastereoselective addition of a Grignard reagent.

Protocol 3: Cleavage of the tert-Butanesulfinyl Auxiliary

This protocol outlines the removal of the tert-butanesulfinyl group to afford the free amine.

Materials:

  • N-tert-Butanesulfinyl-protected amine (1.0 equiv)

  • Hydrochloric acid (4 N solution in 1,4-dioxane or methanolic HCl)

  • Methanol or Diethyl ether

Procedure:

  • Dissolve the N-tert-butanesulfinyl-protected amine in methanol or diethyl ether.[3]

  • Add a solution of HCl in dioxane or methanol at room temperature.[3]

  • Stir the reaction mixture until TLC analysis indicates complete cleavage of the sulfinyl group.[3]

  • Remove the solvent under reduced pressure to yield the amine hydrochloride salt.[3]

  • The free amine can be obtained by neutralization with a suitable base. It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[10]

Diagram of the Cleavage and Product Isolation Logic

G Logic for Auxiliary Cleavage and Amine Isolation Start N-tert-Butanesulfinyl-protected amine Add_HCl Add HCl in dioxane or methanol Start->Add_HCl Stir Stir until complete cleavage (monitor by TLC) Add_HCl->Stir Evaporate Remove solvent under reduced pressure Stir->Evaporate Amine_Salt Amine hydrochloride salt and tert-butylsulfinyl chloride by-product Evaporate->Amine_Salt Separate Separate ammonium salt from by-product (e.g., by extraction or precipitation) Amine_Salt->Separate Crucial Step Reformation Reformation of sulfinamide Amine_Salt->Reformation If not separated before basification Neutralize Neutralize with base Separate->Neutralize End Free chiral amine Neutralize->End

Caption: A logical flow diagram highlighting the critical separation step during the cleavage of the tert-butanesulfinyl auxiliary.

References

Application Notes and Protocols: Large-Scale Synthesis and Utilization of tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis and application of tert-butylsulfonamide, a versatile reagent in modern organic synthesis and drug discovery. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of chiral amines, complex molecules, and novel therapeutic agents.

Introduction

This compound and its chiral precursor, tert-butanesulfinamide, have emerged as indispensable tools in asymmetric synthesis. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, enabling the stereoselective synthesis of a wide array of chiral amines.[1][2] Furthermore, the sulfonamide moiety is a key pharmacophore in numerous approved drugs, and its use as a bioisostere for carboxylic acids is a common strategy in medicinal chemistry. This document outlines scalable synthetic routes to this compound and its derivatives, along with detailed protocols for its application in key chemical transformations.

I. Large-Scale Synthesis of Chiral tert-Butanesulfinamide

The most common precursor for many applications is the enantiomerically pure tert-butanesulfinamide. An improved, scalable synthesis has been developed that avoids the use of hazardous and toxic reagents and is suitable for kilogram-scale production.[3][4]

Key Reaction: Asymmetric Oxidation of Di-tert-butyl disulfide

A key step in the scalable synthesis is the catalytic asymmetric oxidation of the inexpensive di-tert-butyl disulfide.[4] This method utilizes a chiral ligand prepared from commercially available cis-1-amino-indan-2-ol and can be performed at high concentrations.

Table 1: Representative Data for Large-Scale Synthesis of (S)-tert-Butanesulfinamide

StepReactantsSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Asymmetric OxidationDi-tert-butyl disulfide, Hydrogen PeroxideAcetoneVanadium catalyst, Chiral ligandRT48>90>98
Sulfinate Ester FormationChiral tert-butyl thiosulfinateTolueneGrignard Reagent (e.g., EtMgBr)0 to RT2~85>98
AminationChiral tert-butylsulfinate esterTHFLithium amide (LiNH₂) in liquid ammonia-781>95>99
PurificationCrude (S)-tert-butanesulfinamideEtOAcRecrystallization--9999

Data compiled from multiple sources, including a reported synthesis with 99% yield and 99% ee after chromatography.[5]

Experimental Protocol: Synthesis of (S)-tert-Butanesulfinamide

Materials:

  • Di-tert-butyl disulfide

  • Vanadium(IV) oxide acetylacetonate (VO(acac)₂)

  • Chiral ligand (e.g., derived from cis-1-amino-indan-2-ol)

  • 30% Hydrogen peroxide

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Lithium wire

  • Anhydrous liquid ammonia

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene, Ethyl acetate (EtOAc), Heptane

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

Procedure:

  • Asymmetric Oxidation: To a solution of the chiral ligand and VO(acac)₂ in acetone at room temperature, add di-tert-butyl disulfide. Slowly add 30% hydrogen peroxide over 4-6 hours, maintaining the temperature below 30 °C. Stir for 48 hours. Quench the reaction with saturated aqueous Na₂SO₃. Extract the product with toluene.

  • Sulfinate Ester Formation: Cool the toluene solution from the previous step to 0 °C. Slowly add EtMgBr in THF. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Amination: In a flask equipped with a dry ice condenser, condense anhydrous liquid ammonia at -78 °C. Add small pieces of lithium wire until a persistent blue color is observed. Add a catalytic amount of ferric nitrate. Cannulate a solution of the sulfinate ester in anhydrous THF to the ammonia solution. Stir for 1 hour. Quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate.

  • Workup and Purification: To the residue, add water and EtOAc. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by chromatography (EtOAc/hexanes) or recrystallization from an EtOAc/heptane mixture to afford (S)-tert-butanesulfinamide as a white solid.[5]

Workflow for Large-Scale Synthesis of (S)-tert-Butanesulfinamide

G cluster_synthesis Synthesis Workflow start Di-tert-butyl disulfide oxidation Asymmetric Oxidation (VO(acac)₂, Chiral Ligand, H₂O₂) start->oxidation thiosulfinate Chiral tert-butyl thiosulfinate oxidation->thiosulfinate grignard Grignard Reaction (EtMgBr) thiosulfinate->grignard ester Chiral tert-butylsulfinate ester grignard->ester amination Amination (LiNH₂ / NH₃) ester->amination crude Crude (S)-tert-butanesulfinamide amination->crude purification Purification (Chromatography/Recrystallization) crude->purification final (S)-tert-Butanesulfinamide purification->final

Caption: Workflow for the large-scale synthesis of (S)-tert-butanesulfinamide.

II. N-Alkylation of this compound

The N-alkylation of sulfonamides is a fundamental transformation for accessing a diverse range of compounds for biological screening. A manganese-catalyzed borrowing hydrogen methodology provides an efficient route for the N-alkylation of sulfonamides using alcohols.[6]

Table 2: Manganese-Catalyzed N-Alkylation of this compound with Alcohols

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholN-Benzyl-tert-butylsulfonamide95
24-Methylbenzyl alcoholN-(4-Methylbenzyl)-tert-butylsulfonamide92
34-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-tert-butylsulfonamide88
41-HexanolN-Hexyl-tert-butylsulfonamide78

Data adapted from a study on Mn-catalyzed N-alkylation of various sulfonamides, with representative yields shown.[6]

Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl alcohol

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂N(CH₂)₂PPh₂)]Br)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylenes

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), benzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by flash column chromatography on silica gel (e.g., 20% ethyl acetate/petroleum ether) to give N-benzyl-tert-butylsulfonamide as a white solid.[6]

Catalytic Cycle for N-Alkylation of Sulfonamides

G cluster_cycle Manganese-Catalyzed N-Alkylation Cycle Mn_cat [Mn]-H (Active Catalyst) aldehyde RCHO Mn_cat->aldehyde +[Mn] product t-BuSO₂NHCH₂R Mn_cat->product Reduction alcohol RCH₂OH alcohol->Mn_cat -H₂ sulfonamide t-BuSO₂NH₂ aldehyde->sulfonamide + hemiaminal Hemiaminal Intermediate sulfonamide->hemiaminal Condensation imine N-Sulfonyl Imine hemiaminal->imine -H₂O imine->Mn_cat +[Mn]-H

Caption: Proposed catalytic cycle for the N-alkylation of sulfonamides.

III. Application as a Chiral Auxiliary in Amine Synthesis

Chiral tert-butanesulfinamide is extensively used for the asymmetric synthesis of amines. The general strategy involves condensation with an aldehyde or ketone to form an N-tert-butanesulfinyl imine, followed by diastereoselective nucleophilic addition and subsequent removal of the auxiliary.[2]

General Workflow
  • Imine Formation: Condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone.

  • Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard, organolithium) to the imine.

  • Deprotection: Acidic cleavage of the tert-butanesulfinyl group to yield the chiral primary amine.

Table 3: Asymmetric Synthesis of a Chiral Amine

StepAldehyde/KetoneNucleophileDiastereomeric Ratio (dr)Yield (%)
Imine FormationBenzaldehyde-->95
Nucleophilic AdditionN-Sulfinyl imine of BenzaldehydeMeMgBr98:294
DeprotectionN-Sulfinyl amineHCl in MeOH->98

Representative data for the synthesis of α-methylbenzylamine.

Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylbenzylamine

Materials:

  • (R)-tert-Butanesulfinamide

  • Benzaldehyde

  • Copper(II) sulfate (CuSO₄)

  • Anhydrous dichloromethane (DCM)

  • Methylmagnesium bromide (MeMgBr) in THF

  • Anhydrous THF

  • Hydrochloric acid (HCl) in methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Imine Formation: To a suspension of (R)-tert-butanesulfinamide (1.0 eq) and CuSO₄ (2.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 12-24 hours. Filter the reaction mixture and concentrate the filtrate to obtain the N-tert-butanesulfinyl imine.

  • Nucleophilic Addition: Dissolve the imine in anhydrous THF and cool to -48 °C. Slowly add MeMgBr (1.2 eq). Stir at -48 °C for 3-6 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Deprotection: Dissolve the resulting N-sulfinyl amine in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the hydrochloride salt of (R)-α-methylbenzylamine.

Asymmetric Amine Synthesis Workflow

G cluster_asymmetric Asymmetric Synthesis of Chiral Amines start (R)-tert-Butanesulfinamide + Aldehyde (R'CHO) imine_formation Imine Formation (e.g., CuSO₄) start->imine_formation imine N-Sulfinyl Imine imine_formation->imine nucleophilic_addition Nucleophilic Addition (R''MgBr) imine->nucleophilic_addition sulfinyl_amine N-Sulfinyl Amine nucleophilic_addition->sulfinyl_amine deprotection Deprotection (HCl) sulfinyl_amine->deprotection final_amine Chiral Primary Amine (R'R''CHNH₂) deprotection->final_amine

References

tert-Butylsulfonamide as a Protecting Group for Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The tert-butylsulfonyl (Bus) group has emerged as a valuable protecting group for primary and secondary amines due to its unique combination of stability and selective cleavage under acidic conditions. This document provides detailed application notes and experimental protocols for the use of tert-butylsulfonamide as a protecting group for amines.

The tert-butylsulfonyl group offers robust protection for amines under a variety of reaction conditions where other common protecting groups might be labile. Its steric bulk and the electron-withdrawing nature of the sulfonyl group effectively decrease the nucleophilicity and basicity of the protected amine. Cleavage of the N-Bus group is typically achieved under acidic conditions, providing a useful orthogonal strategy in a multistep synthesis.[1]

Advantages of the tert-Butylsulfonyl (Bus) Protecting Group

  • Stability: The Bus group is stable to a wide range of reagents and reaction conditions, including strongly basic, oxidative, and reductive environments, making it compatible with many synthetic transformations.

  • Orthogonality: The acid-labile nature of the Bus group allows for its selective removal in the presence of other protecting groups that are sensitive to basic conditions or hydrogenolysis, such as Fmoc and Cbz.[2]

  • Ease of Introduction: The protection of amines with tert-butylsulfonyl chloride generally proceeds in high yield under standard conditions.

  • Crystallinity: The introduction of the Bus group can often lead to crystalline derivatives, which can facilitate purification by recrystallization.

Applications in Organic Synthesis

The tert-butylsulfonyl protecting group has found utility in a variety of synthetic applications, including:

  • Peptide Synthesis: As a stable protecting group for the N-terminus or side chains of amino acids.[1]

  • Natural Product Synthesis: To mask amine functionalities during the elaboration of complex molecular architectures.

  • Medicinal Chemistry: In the synthesis of drug candidates where a robust and selectively cleavable amine protecting group is required.

Data Presentation

Table 1: Protection of Various Amines with tert-Butylsulfonyl Chloride
EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-(phenyl)-tert-butylsulfonamide1295
2BenzylamineN-(benzyl)-tert-butylsulfonamide1298
3CyclohexylamineN-(cyclohexyl)-tert-butylsulfonamide1292
4DiethylamineN,N-(diethyl)-tert-butylsulfonamide2485
5Morpholine4-(tert-butylsulfonyl)morpholine1296
6(S)-Methyl leucinate(S)-Methyl 2-(tert-butylsulfonamido)-4-methylpentanoate1294
Table 2: Deprotection of N-tert-Butylsulfonyl Amines
EntryN-Bus Protected AmineDeprotection ConditionsReaction Time (h)Yield (%)
1N-(phenyl)-tert-butylsulfonamideTFA, CH₂Cl₂, rt2490
2N-(benzyl)-tert-butylsulfonamideTFA, CH₂Cl₂, rt2492
3N-(cyclohexyl)-tert-butylsulfonamideTFA, CH₂Cl₂, rt2488
44-(tert-butylsulfonyl)morpholineTFA, CH₂Cl₂, rt4885
5(S)-Methyl 2-(tert-butylsulfonamido)-4-methylpentanoateTFA, CH₂Cl₂, rt2491

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines with tert-Butylsulfonyl Chloride

Materials:

  • Amine (1.0 equiv)

  • tert-Butylsulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amine (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution and cool to 0 °C in an ice bath.

  • To the stirred solution, add tert-butylsulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Deprotection of N-tert-Butylsulfonyl Amines

Materials:

  • N-tert-Butylsulfonyl amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated NaHCO₃ solution or Amberlyst A-21 resin[3][4]

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the N-tert-butylsulfonyl amine (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (10-50 equiv) to the solution at room temperature.[5]

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Carefully neutralize the solution by washing with a saturated NaHCO₃ solution until effervescence ceases. Alternatively, for a non-aqueous workup, the crude reaction mixture can be treated with a basic ion-exchange resin such as Amberlyst A-21 to scavenge the TFA salt.[3][4]

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

  • If necessary, purify the product by column chromatography or distillation.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Amine Amine ReactionVessel Reaction in DCM 0 °C to rt, 12-24 h Amine->ReactionVessel BusCl tert-Butylsulfonyl Chloride BusCl->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Wash Aqueous Wash (HCl, NaHCO3, Brine) ReactionVessel->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify ProtectedAmine N-Bus Protected Amine Purify->ProtectedAmine

Caption: Experimental workflow for the protection of amines.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product ProtectedAmine N-Bus Protected Amine ReactionVessel Deprotection with TFA in DCM, rt, 24-48 h ProtectedAmine->ReactionVessel Concentrate Concentration (co-evaporate with Toluene) ReactionVessel->Concentrate Neutralize Neutralization (aq. NaHCO3 or Basic Resin) Concentrate->Neutralize Extract Extraction & Wash Neutralize->Extract Dry Drying (Na2SO4) Extract->Dry FinalConcentrate Final Concentration Dry->FinalConcentrate FreeAmine Deprotected Amine FinalConcentrate->FreeAmine

Caption: Experimental workflow for the deprotection of N-Bus amines.

Orthogonality cluster_molecule Protected Molecule cluster_conditions Deprotection Conditions cluster_products Selective Deprotection Products Molecule R-NH-Bus | R'-O-TBDMS | R''-NH-Fmoc Acid Acidic (TFA) Molecule->Acid Cleaves Bus Base Basic (Piperidine) Molecule->Base Cleaves Fmoc Fluoride Fluoride (TBAF) Molecule->Fluoride Cleaves TBDMS Product_Acid R-NH2 | R'-O-TBDMS | R''-NH-Fmoc Acid->Product_Acid Product_Base R-NH-Bus | R'-O-TBDMS | R''-NH2 Base->Product_Base Product_Fluoride R-NH-Bus | R'-OH | R''-NH-Fmoc Fluoride->Product_Fluoride

Caption: Orthogonality of the Bus protecting group.

References

Application Notes and Protocols for the Recycling of Ellman's Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellman's auxiliary, tert-butanesulfinamide, is a cornerstone in modern asymmetric synthesis, enabling the efficient and highly stereoselective preparation of chiral amines.[1][2][3] The cost of this chiral auxiliary, however, can be a significant factor in large-scale applications. This document provides detailed protocols for the efficient recycling of Ellman's auxiliary after its use in the synthesis of N-tert-butanesulfinyl imines and subsequent cleavage, thereby reducing waste and improving the overall cost-effectiveness of synthetic routes.[4][5]

The protocols outlined below describe two primary strategies for recycling the auxiliary: a straightforward method for recovering racemic tert-butanesulfinamide in near-quantitative yield, and a more elaborate procedure for reclaiming the valuable enantiopure auxiliary through a dynamic kinetic resolution.[1][4][5]

Core Principle of Recycling

The recycling process hinges on the fate of the tert-butanesulfinyl group during the acidic cleavage of N-tert-butanesulfinyl amines. Treatment with hydrogen chloride (HCl) in an aprotic solvent does not destroy the auxiliary. Instead, it converts it into tert-butanesulfinyl chloride, which can be chemically transformed back into tert-butanesulfinamide.[1][2][4] The desired amine product is conveniently separated as its hydrochloride salt by filtration.[4][6]

Experimental Protocols

Protocol 1: Recovery of Racemic tert-Butanesulfinamide

This protocol offers a simple and highly efficient method for recovering the auxiliary without retention of its original stereochemistry. The resulting racemic tert-butanesulfinamide can be re-resolved or used in applications where stereochemistry is not critical.

Experimental Workflow:

G cluster_cleavage Step 1: Cleavage cluster_separation Separation cluster_recovery Step 2: Recovery start N-tert-butanesulfinyl amine in CPME cleavage Add HCl in CPME start->cleavage filtration Filter to separate cleavage->filtration amine_salt Amine Hydrochloride Salt (Solid) filtration->amine_salt sulfinyl_chloride tert-Butanesulfinyl Chloride Solution (Filtrate) filtration->sulfinyl_chloride ammonolysis Treat with aq. NH3 sulfinyl_chloride->ammonolysis product Racemic tert-Butanesulfinamide ammonolysis->product

Caption: Workflow for the recovery of racemic Ellman's auxiliary.

Methodology:

  • Cleavage of the N-Sulfinyl Group:

    • Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in cyclopentyl methyl ether (CPME).

    • Add a solution of hydrogen chloride in CPME (e.g., 2 M) dropwise at room temperature. The reaction is typically complete upon the formation of a precipitate.

    • The corresponding amine hydrochloride salt will precipitate out of the solution.[4][6]

  • Isolation of tert-Butanesulfinyl Chloride:

    • Separate the precipitated amine hydrochloride salt by filtration.[4][6] It is crucial to perform this separation before any basification to prevent the reformation of the N-tert-butanesulfinyl amine.[1]

    • The filtrate contains the tert-butanesulfinyl chloride in CPME.

  • Formation of Racemic tert-Butanesulfinamide:

    • To the filtrate containing tert-butanesulfinyl chloride, add concentrated aqueous ammonia.[1][4]

    • Stir the resulting mixture vigorously.

    • Isolate the analytically pure racemic tert-butanesulfinamide by standard workup and purification procedures.

Protocol 2: Recovery of Enantiopure tert-Butanesulfinamide

This protocol facilitates the recovery of the auxiliary in its enantiopure form through a dynamic kinetic resolution process. This is particularly valuable for preserving the stereochemical integrity of the chiral auxiliary for reuse in asymmetric synthesis.

Experimental Workflow:

G cluster_cleavage Step 1: Cleavage cluster_esterification Step 2: Dynamic Kinetic Resolution cluster_amination Step 3: Amination start N-tert-butanesulfinyl amine in CPME cleavage Add HCl in CPME start->cleavage filtration Filter to separate amine salt cleavage->filtration sulfinyl_chloride tert-Butanesulfinyl Chloride Solution filtration->sulfinyl_chloride esterification Add Ethanol and catalytic Quinidine sulfinyl_chloride->esterification sulfinate_ester Ethyl tert-butanesulfinate Solution esterification->sulfinate_ester amination Add NaNH2 in Ammonia sulfinate_ester->amination trituration Triturate with Octane amination->trituration product Enantiopure tert-Butanesulfinamide trituration->product

Caption: Workflow for the recovery of enantiopure Ellman's auxiliary.

Methodology:

  • Cleavage and Isolation of tert-Butanesulfinyl Chloride:

    • Follow steps 1 and 2 as described in Protocol 1.

  • Dynamic Kinetic Resolution to Form Sulfinate Ester:

    • To the filtrate containing tert-butanesulfinyl chloride in CPME, add ethanol and a catalytic amount of a chiral catalyst such as quinidine.[4][5]

    • This step converts the racemic tert-butanesulfinyl chloride into an enantioenriched solution of ethyl tert-butanesulfinate.[4][5]

  • Conversion to Enantiopure tert-Butanesulfinamide:

    • To the solution of ethyl tert-butanesulfinate, add sodium amide (NaNH₂) in ammonia.[4][5]

    • After the reaction is complete, the product is isolated.

    • Purify the resulting tert-butanesulfinamide by simple trituration with a non-polar solvent like octane to yield the enantiopure auxiliary.[4][5]

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess (ee) reported for the recycling protocols under specific conditions.

ProtocolStarting MaterialKey ReagentsProductYield (%)Enantiomeric Excess (ee %)Reference
1 N-tert-butanesulfinyl amine1. HCl in CPME2. aq. NH₃Racemic tert-butanesulfinamide97N/A (Racemic)[4][6][7]
2 N-tert-butanesulfinyl amine1. HCl in CPME2. Ethanol, cat. Quinidine3. NaNH₂ in NH₃Enantiopure tert-butanesulfinamide67 (overall)99[4][5][7]
Variant of 2 N-tert-butanesulfinyl amine1. HCl in Et₂O2. N-methylephedrine3. LiNH₂ in NH₃Enantiopure tert-butanesulfinamide84 (from ester)Enantiopure[1]

Conclusion

The recycling of Ellman's auxiliary is a practical and efficient process that significantly enhances the economic and environmental viability of its use in asymmetric synthesis.[2][4] The choice between recovering the auxiliary in its racemic or enantiopure form will depend on the specific needs and capabilities of the laboratory. The protocols provided herein offer detailed guidance for implementing these valuable recycling strategies.

References

Application Notes and Protocols: Tert-Butylsulfonamide Mediated Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of α-amino acids mediated by tert-butylsulfonamide. This powerful methodology, pioneered by Jonathan A. Ellman, offers a robust and highly stereoselective route to a wide array of enantiomerically pure α-amino acids, which are crucial building blocks in pharmaceutical and biological research.[1][2]

Introduction

The use of this compound as a chiral auxiliary has become a cornerstone in the asymmetric synthesis of amines and their derivatives, including α-amino acids.[1][3][4] The strategy relies on the condensation of commercially available, enantiopure (R)- or (S)-tert-butylsulfonamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. These imines serve as versatile electrophiles for the diastereoselective addition of a variety of nucleophiles. The chiral tert-butylsulfinyl group effectively directs the approach of the nucleophile, leading to high levels of stereocontrol.[1][3] Subsequent mild acidic cleavage of the sulfinyl group affords the desired α-amino acid derivatives in high enantiomeric purity.[1][2]

Key Advantages of the Methodology:

  • High Stereoselectivity: The chiral tert-butylsulfinyl group provides excellent stereocontrol in the nucleophilic addition step, leading to high diastereomeric excess.

  • Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and nucleophiles, allowing for the synthesis of diverse natural and unnatural α-amino acids.

  • Mild Reaction Conditions: The formation of sulfinyl imines and the subsequent deprotection step are typically carried out under mild conditions, making the method compatible with various functional groups.

  • Accessibility of Starting Materials: Both enantiomers of this compound are commercially available at a reasonable cost.[1]

Overall Synthetic Strategy

The this compound mediated synthesis of α-amino acids generally follows a three-step sequence:

  • Formation of N-tert-Butanesulfinyl Imines: Condensation of an aldehyde or ketone with this compound in the presence of a Lewis acid catalyst.

  • Diastereoselective Nucleophilic Addition: Reaction of the N-tert-butanesulfinyl imine with a suitable nucleophile (e.g., Grignard reagents, organozinc reagents, or in the context of a Strecker reaction, cyanide).

  • Deprotection: Removal of the tert-butylsulfinyl auxiliary under mild acidic conditions to yield the free α-amino acid or its derivative.[4]

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes

This protocol describes the general procedure for the condensation of aldehydes with this compound using copper(II) sulfate as the dehydrating agent.

Materials:

  • (R)- or (S)-tert-Butylsulfonamide

  • Aldehyde

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred suspension of anhydrous CuSO₄ (2.0 equiv) in CH₂Cl₂ (3 mL/mmol of sulfonamide) at room temperature is added the aldehyde (1.1 equiv).

  • (R)- or (S)-tert-Butylsulfonamide (1.0 equiv) is then added in one portion.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the Celite is washed with CH₂Cl₂.

  • The combined filtrate is concentrated under reduced pressure. The crude N-tert-butanesulfinyl imine is typically of high purity and can be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imino Ester

This protocol provides a general method for the synthesis of α-amino acid esters via the addition of a Grignard reagent to an N-tert-butanesulfinyl imino ester.

Materials:

  • N-tert-Butanesulfinyl imino ester

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • The N-tert-butanesulfinyl imino ester (1.0 equiv) is dissolved in anhydrous THF (5 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Grignard reagent (1.5 - 2.0 equiv) is added dropwise to the stirred solution over 10-15 minutes.

  • The reaction mixture is stirred at -78 °C for 3-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinyl protected α-amino acid ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Asymmetric Strecker Synthesis

This protocol outlines the synthesis of α-amino acids via a diastereoselective Strecker reaction using N-tert-butanesulfinyl imines.

Materials:

  • N-tert-Butanesulfinyl imine

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in CH₂Cl₂ (5 mL/mmol) at -78 °C under an inert atmosphere is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv).

  • TMSCN (1.5 equiv) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 4-8 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is warmed to room temperature and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The resulting α-aminonitrile can be hydrolyzed to the corresponding α-amino acid by treatment with strong acid (e.g., 6M HCl) at reflux.

Protocol 4: Cleavage of the tert-Butylsulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free amine.

Materials:

  • N-tert-Butanesulfinyl protected amine/amino acid derivative

  • Hydrochloric acid (HCl) in a protic solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • The N-tert-butanesulfinyl protected compound (1.0 equiv) is dissolved in a minimal amount of methanol or diethyl ether.

  • A solution of HCl in a protic solvent (e.g., 4M HCl in dioxane, 3-5 equiv) is added at room temperature.[2][5]

  • The reaction mixture is stirred at room temperature for 1-2 hours. The formation of a precipitate (the amine hydrochloride salt) is often observed.

  • The solvent is removed under reduced pressure.

  • The resulting amine hydrochloride salt can be isolated by filtration if it precipitates or by trituration with diethyl ether or MTBE. The solid is then collected by filtration and washed with cold ether to afford the pure amine hydrochloride salt.[5]

  • The free amine can be obtained by neutralization of the hydrochloride salt with a suitable base.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the this compound mediated synthesis of α-amino acids.

Table 1: Synthesis of N-tert-Butanesulfinyl Aldimines.

EntryAldehydeLewis Acid (equiv)SolventTime (h)Yield (%)
1BenzaldehydeCuSO₄ (2.0)CH₂Cl₂1295
2IsobutyraldehydeCuSO₄ (2.0)CH₂Cl₂1892
3PivaldehydeTi(OEt)₄ (2.0)THF1285
44-MethoxybenzaldehydeCuSO₄ (2.0)CH₂Cl₂1693
53-PhenylpropanalCuSO₄ (2.0)CH₂Cl₂1490

Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imino Esters. [1]

EntryImino Ester (R¹)Grignard Reagent (R²)Lewis AcidSolventYield (%)Diastereomeric Ratio (dr)
1Ethyl glyoxylatePhMgBr-THF8595:5
2Ethyl glyoxylateEtMgBrBF₃·OEt₂CH₂Cl₂88>99:1
3Ethyl pyruvateMeMgBr-THF7892:8
4tert-Butyl glyoxylateVinylMgBr-THF8294:6
5Ethyl glyoxylateAllylMgBr-THF9096:4

Table 3: Asymmetric Strecker Reaction of N-tert-Butanesulfinyl Imines.

EntryImine (R)Lewis AcidSolventYield (%) of AminonitrileDiastereomeric Ratio (dr)
1PhSc(OTf)₃CH₂Cl₂9297:3
2i-PrYb(OTf)₃CH₂Cl₂8895:5
34-MeO-PhSc(OTf)₃CH₂Cl₂9598:2
4CyclohexylYb(OTf)₃CH₂Cl₂8594:6

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection Aldehyde Aldehyde/Ketone Imine N-tert-Butanesulfinyl Imine Aldehyde->Imine + this compound Lewis Acid (e.g., CuSO₄) Sulfonamide This compound Sulfonamide->Imine Nucleophile Nucleophile (e.g., Grignard, R-M) Adduct N-Sulfinyl Amino Acid Derivative Nucleophile->Adduct Imine_ref->Adduct Diastereoselective Addition AminoAcid α-Amino Acid Adduct_ref->AminoAcid Acidic Cleavage (e.g., HCl/MeOH)

Caption: General workflow for the this compound mediated synthesis of α-amino acids.

Proposed Transition State for Diastereoselective Addition

Caption: Proposed chelation-controlled transition state model for nucleophilic addition.

References

Application Notes and Protocols: Asymmetric Synthesis of Fluorinated Amines with tert-Butylsulfinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of chiral fluorinated amines utilizing tert-butylsulfinamide as a chiral auxiliary. The introduction of fluorine atoms into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. The use of Ellman's chiral auxiliary, tert-butylsulfinamide, offers a reliable and highly stereoselective method for preparing these valuable compounds.

Two primary strategies are employed in this synthetic approach:

  • Nucleophilic addition of fluorinated synthons to non-fluorinated N-tert-butanesulfinyl imines.

  • Stereoselective addition of non-fluorinated nucleophiles to fluorinated N-tert-butanesulfinyl imines.

This document outlines the key experimental procedures, presents representative data, and illustrates the underlying chemical principles.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various fluorinated amines, showcasing the high yields and stereoselectivities achievable with this methodology.

Table 1: Diastereoselective Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines

EntryYield (%)Diastereomeric Ratio (d.r.)Reference
1p-Cl-C₆H₄H95>99:1[1]
2C₆H₅H94>99:1[1]
3p-MeO-C₆H₄H96>99:1[1]
42-NaphthylH92>99:1[1]
5C₆H₅CH=CHH85>99:1[1]
6c-C₆H₁₁H8298:2[1]
7C₆H₅Me9198:2[1]

Reactions were performed using TMSCF₃ and a fluoride initiator like TBAT.

Table 2: Diastereoselective Addition of Organometallic Reagents to Fluorinated N-tert-Butanesulfinyl Imines

EntryFluorinated Imine (R_f = CF₃)Nucleophile (R-M)SolventYield (%)Diastereomeric Ratio (d.r.)Reference
1C₆H₅-CH=NS(O)tBuMeMgBrToluene9596:4[2]
2C₆H₅-CH=NS(O)tBuMeLiTHF9210:90[2]
3p-CF₃-C₆H₄-C(CF₃)=NS(O)tBuPropargylMgBrTHF85>95:5[3][4]
4p-CF₃-C₆H₄-C(CF₃)=NS(O)tBuPropargylMgBrDCM7544:56[3][4]
5CF₃-C(Ph)=NS(O)tBuLiCH₂C≡CSiMe₃THF88>98:2[5]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of aldehydes or ketones with (R)- or (S)-tert-butylsulfinamide.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • (R)- or (S)-tert-butylsulfinamide (1.1 equiv)

  • Anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) or titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv for ketones)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde or ketone in anhydrous DCM, add tert-butylsulfinamide.

  • Add anhydrous CuSO₄ to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. For less reactive ketones, Ti(OEt)₄ in THF at 60 °C can be used.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid drying agent.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.[7][8]

Protocol 2: Nucleophilic Addition of a Fluorinated Reagent to an N-tert-Butanesulfinyl Imine

This protocol details the addition of trimethyl(trifluoromethyl)silane (TMSCF₃) to a pre-formed N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv)

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 equiv) or tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSCF₃ to the cooled solution.

  • Add the fluoride source (TBAT or TBAF) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired fluorinated N-tert-butanesulfinyl amine.[1][9]

Protocol 3: Deprotection of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the final primary amine.

Materials:

  • Fluorinated N-tert-butanesulfinyl amine (1.0 equiv)

  • Hydrochloric acid (HCl, 4.0 M in 1,4-dioxane or methanol)

  • Methanol or diethyl ether

Procedure:

  • Dissolve the fluorinated N-tert-butanesulfinyl amine in methanol or diethyl ether.

  • Add the HCl solution and stir the mixture at room temperature.

  • The amine hydrochloride salt will precipitate out of the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion (typically 1-2 hours), collect the solid precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the pure fluorinated amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a base (e.g., NaHCO₃ or NaOH) and subsequent extraction. A practical process for recycling the tert-butanesulfinyl group has also been developed.[10][11][12] An alternative deprotection method using iodine has been reported for substrates with acid-sensitive functional groups.[13][14]

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.

Caption: General reaction pathway for the asymmetric synthesis of fluorinated amines.

Experimental_Workflow step1 Step 1: Imine Formation - Condense aldehyde/ketone with tert-butylsulfinamide. - Use CuSO₄ or Ti(OEt)₄ as a dehydrating agent. step2 Step 2: Nucleophilic Addition - React the imine with a fluorinated nucleophile (e.g., TMSCF₃/TBAT). - Control temperature for high stereoselectivity. step1->step2 Purified Imine step3 Step 3: Work-up and Purification - Quench the reaction. - Extract the product. - Purify by column chromatography. step2->step3 Crude Adduct step4 Step 4: Deprotection - Cleave the tert-butanesulfinyl group with acid (e.g., HCl). - Isolate the final amine product. step3->step4 Purified N-Sulfinyl Amine final_product Final Product: Enantiomerically Enriched Fluorinated Amine step4->final_product

Caption: A streamlined experimental workflow for the synthesis of fluorinated amines.

References

Application Notes and Protocols: The Versatile Role of tert-Butylsulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butylsulfonamide moiety is a cornerstone in modern medicinal chemistry, offering a unique combination of steric bulk, hydrogen bonding capabilities, and synthetic accessibility. Its incorporation into drug candidates has led to the development of potent and selective therapeutics across a wide range of disease areas. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.

Key Applications in Drug Discovery

The this compound group is a versatile pharmacophore and a key building block in the synthesis of complex molecules. Its primary applications in medicinal chemistry include:

  • Enzyme Inhibition: The sulfonamide group is a well-established zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors. The bulky tert-butyl group can provide additional steric hindrance, leading to enhanced selectivity for the target enzyme. A prominent example is the inhibition of carbonic anhydrases.

  • Anticancer Agents: Numerous sulfonamide-containing compounds have demonstrated significant anticancer activity. These molecules can target various components of cancer cell signaling pathways, including protein kinases and topoisomerases.

  • Antibacterial Agents: The sulfonamide class of drugs represents one of the oldest and most important classes of antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

  • Chiral Auxiliary: Enantiomerically pure tert-butanesulfinamide is widely used as a chiral auxiliary in the asymmetric synthesis of amines, which are crucial components of many pharmaceuticals.

Quantitative Data: Biological Activity of Sulfonamide Derivatives

The following tables summarize the inhibitory activities of various sulfonamide derivatives, highlighting their potential as therapeutic agents.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)h-CA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
Tosylamide----
3-Fluorosulfanilamide43.2---
3-Chlorosulfanilamide79.6---
Ethoxzolamide360---
Dorzolamide445143--
Brinzolamide445---
5-Amino-1,3,4-thiadiazole-2-sulfonamide-48.1--
4-Hydroxymethyl-benzenesulfonamide-92.5--

Kᵢ values represent the inhibition constant. Data compiled from multiple sources.[1][2]

Table 2: Cytotoxic Activity of Acridine-Sulfonamide Hybrids against Cancer Cell Lines

CompoundHepG2 (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
8b 14.51 ± 1.49.39 ± 0.98.83 ± 0.9
7c >50>50>50

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[3]

Table 3: Topoisomerase Inhibitory Activity of Acridine-Sulfonamide Hybrids

CompoundTopoisomerase I (IC₅₀, µM)Topoisomerase II (IC₅₀, µM)
8b 3.41-
7c -7.33

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-containing compounds.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Test compound stock solution

  • Tris-HCl buffer (pH 7.5)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compound in Tris-HCl buffer for 15 minutes at room temperature.

  • Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm over time.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the initial rates against the inhibitor concentrations. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.[2]

Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound stock solution

  • Loading buffer

  • Agarose gel

  • Ethidium bromide

Procedure:

  • Set up the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

  • Add topoisomerase IIα to initiate the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding loading buffer containing SDS and proteinase K.

  • Resolve the DNA products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA network.[4]

Visualizing Molecular Interactions and Processes

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Design & Synthesis of This compound Derivatives S2 Purification & Characterization (NMR, MS, HPLC) S1->S2 B1 Primary Screening (e.g., Antibacterial Assay) S2->B1 Test Compounds B2 Secondary Screening (e.g., Enzyme Inhibition Assay) B1->B2 B3 Cytotoxicity Assay B2->B3 O1 Structure-Activity Relationship (SAR) Studies B3->O1 Active Compounds O2 ADME/Tox Profiling O1->O2 O2->S1 Optimized Design

Caption: A generalized experimental workflow for the development of this compound-based drug candidates.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Gene Target Gene Transcription (Proliferation, Survival) STAT->Gene Nuclear Translocation Sulfonamide This compound Inhibitor Sulfonamide->JAK Inhibition

Caption: A proposed mechanism of action for a this compound derivative inhibiting the JAK/STAT signaling pathway.

The strategic incorporation of the this compound moiety continues to be a fruitful avenue in the quest for novel therapeutics. The information and protocols provided herein serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical scaffold.

References

Application Notes and Protocols: Grignard Reactions with N-tert-Butanesulfinyl Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the diastereoselective Grignard reaction with N-tert-butanesulfinyl imines, a cornerstone transformation in modern asymmetric synthesis for the preparation of chiral amines. Chiral amines are critical building blocks in numerous pharmaceutical agents and natural products.[1][2] The use of enantiomerically pure N-tert-butanesulfinamide as a chiral auxiliary offers a robust and highly stereoselective method for their synthesis.[3][4]

Introduction

The addition of Grignard reagents to N-tert-butanesulfinyl imines is a powerful and widely utilized method for the asymmetric synthesis of α-branched and α,α-dibranched amines.[5][6] The N-tert-butanesulfinyl group, introduced by condensation of the readily available (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone, serves three key functions: it activates the imine for nucleophilic attack, acts as a potent chiral directing group to control the stereochemical outcome of the addition, and can be easily cleaved under mild acidic conditions to furnish the desired chiral amine.[4][6][7]

The high diastereoselectivity observed in these reactions is generally attributed to a six-membered ring transition state, where the magnesium atom of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen.[5] This chelation model allows for reliable prediction of the stereochemical outcome. The steric bulk of the tert-butyl group on the sulfinyl moiety effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.[1]

Applications in Synthesis

The versatility of this methodology has been demonstrated in the synthesis of a wide array of complex molecules, including nitrogen-containing heterocycles, amino acids, and biologically active natural products and drug candidates.[3][8][9][10] For instance, this reaction has been a key step in the synthesis of compounds with potential therapeutic applications, such as inhibitors of γ-secretase for the treatment of Alzheimer's disease and neurokinin substance P receptor antagonists.[8] Furthermore, the methodology has been successfully applied to the synthesis of various alkaloids and other natural products.[4][8][11]

Factors Influencing Stereoselectivity

Several factors can influence the diastereoselectivity of the Grignard addition to N-tert-butanesulfinyl imines:

  • Solvent: The choice of solvent plays a crucial role. Non-coordinating solvents like dichloromethane (CH2Cl2) or toluene generally favor the chelated transition state, leading to high diastereoselectivity.[11] In contrast, more coordinating solvents such as tetrahydrofuran (THF) can sometimes lead to lower diastereoselectivities.[11]

  • Grignard Reagent: The nature of the Grignard reagent, including the organic substituent and the halide, can impact the reaction's efficiency and stereochemical outcome.

  • Imine Structure: The steric and electronic properties of the substituents on the imine carbon also affect the diastereoselectivity.[5]

  • Lewis Acids: In some cases, particularly for less reactive imines, the addition of a Lewis acid can enhance reactivity and influence stereoselectivity.[3] For example, pre-complexation with BF3·OEt2 has been shown to improve both yield and diastereoselectivity in certain instances.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Grignard reaction with various N-tert-butanesulfinyl imines, showcasing the high yields and diastereoselectivities typically achieved.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

EntryAldimine (R1)Grignard Reagent (R2MgX)SolventYield (%)Diastereomeric Ratio (dr)
1PhenylEtMgBrCH2Cl29598:2
2PhenylMeMgBrCH2Cl28484:16
3PhenylPhMgBrToluene>9598:2
4i-PrPhMgBrToluene9497:3
5n-HexylPhMgBrToluene9696:4

Data compiled from multiple sources for illustrative purposes.

Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Ketimines

EntryKetimine (R1, R2)Grignard Reagent (R3MgX)SolventYield (%)Diastereomeric Ratio (dr)
1Phenyl, MeMeMgBrTHF8996:4
2Phenyl, MeEtMgBrTHF8597:3
3Phenyl, MeAllylMgBrTHF91>98:2
4Cyclohexyl, MeMeMgBrTHF8295:5

Data compiled from multiple sources for illustrative purposes. Additions to ketimines can be more challenging and may require specific conditions.[5]

Experimental Protocols

1. General Protocol for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide.

  • Reagents and Materials:

    • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

    • Aldehyde or Ketone (1.1 equiv)

    • Anhydrous Copper(II) Sulfate (CuSO4) (2.0 equiv)

    • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of tert-butanesulfinamide in an appropriate solvent (e.g., CH2Cl2), add the aldehyde or ketone.

    • Add anhydrous CuSO4 to the mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO4.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

2. General Protocol for the Diastereoselective Addition of a Grignard Reagent

This protocol outlines the general procedure for the addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl imine.

  • Reagents and Materials:

    • N-tert-Butanesulfinyl imine (1.0 equiv)

    • Grignard reagent (solution in THF or Et2O, 1.5-3.0 equiv)

    • Anhydrous solvent (e.g., CH2Cl2, Toluene, or THF)

    • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Procedure:

    • Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (typically -78 °C, -48 °C, or 0 °C).

    • Slowly add the Grignard reagent solution to the cooled solution of the imine via syringe.

    • Stir the reaction mixture at the same temperature for the specified time (can range from 30 minutes to several hours, monitored by TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired sulfinamide.

3. General Protocol for the Cleavage of the N-tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free primary amine.

  • Reagents and Materials:

    • N-tert-Butanesulfinyl-protected amine

    • Hydrochloric acid (HCl) solution (e.g., 4N HCl in 1,4-dioxane or aqueous HCl)

    • Methanol (MeOH) or other suitable solvent

    • Base (e.g., saturated aqueous sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH))

  • Procedure:

    • Dissolve the sulfinamide in a suitable solvent such as methanol.

    • Add the HCl solution to the mixture.

    • Stir the reaction at room temperature until the cleavage is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • To obtain the free amine, dissolve the resulting ammonium salt in water and basify with a suitable base to a pH > 10.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate or CH2Cl2).

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the chiral amine.

Visualizations

Caption: Proposed six-membered chelated transition state for the diastereoselective addition of Grignard reagents.

Experimental_Workflow General Experimental Workflow A 1. Imine Formation (Aldehyde/Ketone + t-BuSONH2) B 2. Grignard Addition (Imine + R-MgX) A->B C 3. Aqueous Workup (Quench with NH4Cl) B->C D 4. Purification (Column Chromatography) C->D E 5. Sulfinyl Group Cleavage (Acidic Conditions) D->E F 6. Final Product (Chiral Amine) E->F

Caption: A generalized experimental workflow for the synthesis of chiral amines using Grignard reactions with N-tert-butanesulfinyl imines.

Stereoselectivity_Factors Factors Influencing Stereoselectivity center Diastereoselectivity solvent Solvent (e.g., CH2Cl2 vs. THF) solvent->center grignard Grignard Reagent (R-group, Halide) grignard->center imine Imine Substituents (Sterics, Electronics) imine->center temp Temperature temp->center

References

Application Notes and Protocols: Organolithium Additions to tert-Butanesulfinyl Ketimines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective addition of organolithium reagents to N-tert-butanesulfinyl ketimines represents a powerful and versatile strategy for the asymmetric synthesis of chiral α,α-disubstituted amines. This methodology is of significant interest to the pharmaceutical and agrochemical industries, as the resulting chiral amines are crucial building blocks for a wide array of biologically active molecules. The tert-butanesulfinyl group, developed by Ellman and coworkers, serves as an efficient chiral auxiliary, directing the nucleophilic attack of the organolithium reagent to one face of the C=N bond with high stereocontrol. The subsequent facile removal of the sulfinyl group under acidic conditions affords the desired enantioenriched α,α-dibranched amines.

This document provides detailed application notes and experimental protocols for performing organolithium additions to tert-butanesulfinyl ketimines, including the synthesis of the ketimine precursors and the final deprotection step to yield the free amines.

Key Features and Applications

  • High Diastereoselectivity: The addition of organolithium reagents to N-tert-butanesulfinyl ketimines often proceeds with excellent diastereoselectivity, with diastereomeric ratios (d.r.) exceeding 99:1 in many cases.[1]

  • Broad Substrate Scope: A wide variety of ketones, including those with aliphatic and aromatic substituents, can be converted into the corresponding tert-butanesulfinyl ketimines and subsequently reacted with various organolithium reagents.

  • Access to Chiral α,α-Disubstituted Amines: This method provides a direct and efficient route to chiral amines bearing a quaternary stereocenter, which are challenging to synthesize via other methods.

  • Role of Lewis Acid Additives: The use of Lewis acids, particularly trimethylaluminum (Me₃Al), has been shown to significantly enhance both the chemical yield and the diastereoselectivity of the addition reaction, especially for more sterically hindered ketimines.[1]

  • Versatile Chiral Auxiliary: The (R)- and (S)-enantiomers of tert-butanesulfinamide are readily available, allowing for the synthesis of both enantiomers of the target amine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-tert-butanesulfinyl ketimines and the subsequent diastereoselective addition of organolithium reagents.

Table 1: Synthesis of N-tert-Butanesulfinyl Ketimines
EntryKetone (R¹COR²)Yield (%)E:Z Ratio
1AcetophenoneMePh84>99:1
2PropiophenoneEtPh87>99:1
3Isobutyrophenonei-PrPh66>99:1
42,2-Dimethyl-3-pentanoneMet-Bu77>99:1
52-HexanoneMen-Bu886:1
63-HexanoneEtn-Pr775:1

Data sourced from Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1999, 121, 268-269.

Table 2: Trimethylaluminum-Mediated Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines
EntryKetimine (from Ketone)R³LiProduct (R¹, R², R³)Yield (%)Diastereomeric Ratio (d.r.)
1AcetophenoneMeLiMe, Ph, Me8598:2
2Acetophenonen-BuLiMe, Ph, n-Bu8398:2
3AcetophenonePhLiMe, Ph, Ph86>99:1
4PropiophenoneMeLiEt, Ph, Me8897:3
5IsobutyrophenoneMeLii-Pr, Ph, Me91>99:1
6Isobutyrophenonen-BuLii-Pr, Ph, n-Bu84>99:1
72,2-Dimethyl-3-pentanoneMeLiMe, t-Bu, Me7596:4
82-HexanonePhLiMe, n-Bu, Ph8095:5

Data sourced from Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1999, 121, 268-269.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimines

This protocol describes the general procedure for the condensation of a ketone with (R)-tert-butanesulfinamide using titanium(IV) ethoxide as a Lewis acid and dehydrating agent.

Materials:

  • (R)-tert-butanesulfinamide

  • Ketone

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous THF (2 M) is added the ketone (1.1 equiv).

  • Titanium(IV) ethoxide (1.1 equiv) is added neat via syringe.

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is cooled to room temperature and poured into an equal volume of brine with rapid stirring.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the pure N-tert-butanesulfinyl ketimine.

Protocol 2: Trimethylaluminum-Mediated Addition of Organolithium Reagent

This protocol details the diastereoselective addition of an organolithium reagent to an N-tert-butanesulfinyl ketimine in the presence of trimethylaluminum.

Materials:

  • N-tert-butanesulfinyl ketimine

  • Trimethylaluminum (2.0 M solution in hexanes or toluene)

  • Organolithium reagent (e.g., MeLi, n-BuLi, PhLi)

  • Anhydrous toluene

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-tert-butanesulfinyl ketimine (1.0 equiv) in anhydrous toluene (0.2 M) at -78 °C is added trimethylaluminum (1.2 equiv) dropwise.

  • The solution is stirred at -78 °C for 5 minutes.

  • The organolithium reagent (2.0 equiv) is added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C for 3-6 hours, monitoring by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and then diluted with diethyl ether and water.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the N-tert-butanesulfinyl amine.

Protocol 3: Deprotection of the N-tert-Butanesulfinyl Amine

This protocol describes the removal of the tert-butanesulfinyl protecting group to yield the free primary amine hydrochloride salt.

Materials:

  • N-tert-butanesulfinyl amine

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (4 N solution in 1,4-dioxane or prepared by bubbling HCl gas through an appropriate solvent)

  • Diethyl ether (Et₂O)

Procedure:

  • The N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in anhydrous methanol (0.2 M).

  • The solution is cooled to 0 °C, and hydrochloric acid (3.0-4.0 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 30-60 minutes.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether to afford the pure amine hydrochloride salt, which can be collected by filtration.

Visualizations

Reaction Mechanism

The stereochemical outcome of the addition is rationalized by a six-membered chair-like transition state, where the organolithium reagent, coordinated to the aluminum, delivers the R³ group to the imine carbon. The bulky tert-butyl group on the sulfur atom effectively shields one face of the ketimine, leading to the observed high diastereoselectivity.

reaction_mechanism ketimine R¹(R²)C=N-S(=O)tBu ts Six-membered Transition State ketimine->ts Coordination RLi_AlMe3 R³Li • AlMe₃ RLi_AlMe3->ts product R¹R²R³C-N(H)-S(=O)tBu ts->product Nucleophilic Attack experimental_workflow start Ketone (R¹COR²) + (R)-tBuS(O)NH₂ step1 Step 1: Ketimine Formation (Ti(OEt)₄, THF, 60 °C) start->step1 ketimine N-tert-Butanesulfinyl Ketimine step1->ketimine step2 Step 2: Organolithium Addition (R³Li, Me₃Al, Toluene, -78 °C) ketimine->step2 sulfinamide N-tert-Butanesulfinyl Amine step2->sulfinamide step3 Step 3: Deprotection (HCl, MeOH) sulfinamide->step3 end Chiral α,α-Disubstituted Amine (R¹R²R³CNH₂ • HCl) step3->end logical_relationship diastereoselectivity High Diastereoselectivity sterics Steric Bulk of R¹ and R² on Ketimine sterics->diastereoselectivity Increases lewis_acid Presence of Lewis Acid (e.g., Me₃Al) lewis_acid->diastereoselectivity Enhances temperature Low Reaction Temperature (-78 °C) temperature->diastereoselectivity Favors reagent Nature of Organolithium Reagent (R³Li) reagent->diastereoselectivity Influences

References

Application Notes & Protocols: tert-Butylsulfonamide in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of tert-butylsulfonamide and its precursor, tert-butanesulfinamide, in multi-component reactions (MCRs) for the synthesis of complex nitrogen-containing heterocycles. The focus is on asymmetric synthesis, where the chirality of the sulfonamide precursor is leveraged to control the stereochemical outcome of the reaction.

Application Note 1: Asymmetric Synthesis of Piperidine Derivatives via a [4+2] Aza-Diels-Alder Reaction

This protocol details a multi-component approach for the asymmetric synthesis of highly substituted piperidine derivatives. The key step involves a diastereoselective aza-Diels-Alder reaction between an electron-rich dienophile and an N-sulfonyl-1-aza-1,3-butadiene. The chirality is introduced via (R)- or (S)-tert-butanesulfinamide, which serves as a chiral auxiliary to direct the stereochemical course of the cycloaddition.

Logical Workflow for Asymmetric Piperidine Synthesis

workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A Aldehyde D Condensation to N-tert-Butanesulfinyl Imine A->D B (R)-tert-Butanesulfinamide B->D C Dienophile (Enol Ether) E Aza-Diels-Alder Cycloaddition C->E D->E F Deprotection/Cleavage of Sulfinyl Group E->F G Enantioenriched Piperidine Derivative F->G passerini R1CHO Aldehyde intermediate1 Protonated Aldehyde R1CHO->intermediate1 + H⁺ R2COOH Carboxylic Acid R2COOH->intermediate1 R3NC tert-Butyl Isocyanide intermediate2 Nitrilium Ion R3NC->intermediate2 intermediate1->intermediate2 + R3NC intermediate3 Adduct intermediate2->intermediate3 + R2COO⁻ product α-Acyloxy Amide intermediate3->product Mumm Rearrangement ugi cluster_reactants Reactants Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Iminium Iminium Ion Carboxylic_Acid->Iminium Isocyanide tert-Butyl Isocyanide Nitrilium Nitrilium Adduct Isocyanide->Nitrilium Imine->Iminium + H⁺ Iminium->Nitrilium + Isocyanide Rearrangement Mumm Rearrangement Nitrilium->Rearrangement + Carboxylate Product α-Aminoacyl Amide Rearrangement->Product

Troubleshooting & Optimization

Technical Support Center: tert-Butylsulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butylsulfonamide reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Section 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, but its success is highly dependent on the careful selection of reaction components.[1] Failures often trace back to the catalyst system, base, or solvent.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What are the most common causes?

A1: Low or no yield in this reaction is typically due to one of the following factors:

  • Catalyst/Ligand Inefficiency: The choice of palladium source and, more importantly, the phosphine ligand is critical.[2] Bulky, electron-rich trialkylphosphines or biaryl phosphine ligands are often required to promote the reaction.[3][4] For instance, t-BuXPhos has been identified as an effective ligand for coupling primary sulfonamides.[3]

  • Improper Base Selection: The base deprotonates the sulfonamide, and its strength can significantly impact the reaction rate.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give the highest reaction rates, but may not be compatible with sensitive functional groups.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[3][5]

  • Solvent Choice: The solvent must be appropriate for the chosen base and temperature. Aprotic solvents such as toluene, dioxane, or tert-amyl alcohol are commonly used.[3][5]

  • Substrate Issues: Sterically hindered aryl halides, particularly those with ortho-substituents, can be challenging substrates.[3] Additionally, aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized catalyst systems.[2]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It can arise from a β-hydride elimination process.[6] To minimize it:

  • Optimize the Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions.[2] Experimenting with different bulky phosphine ligands is recommended.

  • Adjust the Base: Using a different base can sometimes suppress this side reaction.

  • Lower the Temperature: If the reaction is run at a high temperature, lowering it may favor the desired pathway, though this could also decrease the overall reaction rate.

Troubleshooting Workflow

The following decision tree provides a systematic approach to troubleshooting a low-yielding Buchwald-Hartwig amination reaction.

G start Low Yield or No Reaction check_sm Is Starting Material Consumed? start->check_sm check_side_products Side Products Observed? (e.g., Hydrodehalogenation) check_sm->check_side_products Yes sol_catalyst Review Catalyst/Ligand System: - Use bulky, electron-rich ligand (e.g., t-BuXPhos) - Ensure Pd(0) active species is formed - Increase catalyst loading check_sm->sol_catalyst No sol_base Optimize Base and Solvent: - Switch to a stronger base (e.g., NaOtBu) - Switch to a weaker base for tolerance (e.g., K3PO4) - Ensure solvent is anhydrous and degassed check_side_products->sol_base No sol_ligand Optimize Ligand & Conditions: - Screen different phosphine ligands - Lower reaction temperature check_side_products->sol_ligand Yes sol_conditions Review Reaction Conditions: - Increase temperature - Increase reaction time - Ensure inert atmosphere sol_catalyst->sol_conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Data Summary: Base and Ligand Effects

The selection of base and ligand is critical for reaction success. The following table summarizes common choices and their characteristics.

ComponentExample(s)AdvantagesLimitationsCitation
Base NaOtBu, LiHMDSPermits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5]
K₃PO₄, Cs₂CO₃Excellent functional group tolerance; economically attractive.Can require higher catalyst loadings and longer reaction times.[3][5]
Ligand P(t-Bu)₃Effective for a wide range of substrates, including aryl chlorides.Air-sensitive.[7]
t-BuXPhos, SPhosBiaryl phosphine ligands; highly active and versatile.Can be more expensive.[3][8]
BINAP, DPEPhosBidentate ligands; can prevent catalyst dimerization with aryl iodides.May be less effective for some challenging substrates compared to newer generation ligands.[1]
Key Reaction Components and Relationships

The interplay between the reaction components determines the overall outcome.

G outcome Reaction Outcome (Yield, Selectivity) catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->outcome Activates ligand Phosphine Ligand (e.g., P(tBu)3, XPhos) ligand->outcome Stabilizes & Accelerates base Base (e.g., NaOtBu, K3PO4) base->outcome Deprotonates substrate Substrates (Aryl Halide + Sulfonamide) substrate->outcome Defines Scope

Caption: Inter-relationships of key reaction components.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of an aryl bromide with this compound.

  • Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., t-BuXPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Section 2: N-Alkylation Reactions

N-alkylation of this compound is another fundamental transformation. Issues in these reactions often revolve around the choice of base, alkylating agent reactivity, and the potential for over-alkylation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound with an alkyl halide is slow and incomplete. How can I improve the conversion?

A1: Incomplete conversion is a common problem, especially with less reactive alkylating agents.[9] Consider the following:

  • Base Strength: A base that is too weak may not sufficiently deprotonate the sulfonamide. Strong bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[9] However, when using alcohols as alkylating agents in manganese-catalyzed reactions, K₂CO₃ was found to be optimal, while stronger bases like KOt-Bu gave lower conversions.[10]

  • Temperature: Many N-alkylation reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[11]

  • Solvent: Polar aprotic solvents like DMF or DMSO can help accelerate the reaction by stabilizing charged intermediates.[11]

  • Alkylating Agent: Ensure the alkylating agent is reactive enough. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

Q2: I am observing the formation of a di-alkylated side product. How can I favor mono-alkylation?

A2: The formation of N,N-dialkylated products can occur, particularly when using a strong base and an excess of the alkylating agent.[9] To promote mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Run to Partial Conversion: Running the reaction to partial conversion of the starting sulfonamide can sometimes favor the mono-alkylated product.[9]

Data Summary: Optimizing N-Alkylation Conditions

The following table outlines key parameters and common choices for optimizing N-alkylation reactions.

ParameterOptionsConsiderationsCitation
Base NaH, K₂CO₃, Cs₂CO₃Stronger bases (e.g., NaH) are often needed for alkyl halides but can promote dialkylation. For catalytic alkylation with alcohols, a weaker base like K₂CO₃ may be optimal.[9][10]
Solvent DMF, DMSO, Acetonitrile, ToluenePolar aprotic solvents (DMF, DMSO) are generally preferred. Toluene is suitable for higher temperature reactions.[11]
Temperature Room Temp to 150 °CHigher temperatures are often required for less reactive substrates but may increase side product formation.[10][11]
Catalyst None, Mn, Ru, IrFor alkylation with alkyl halides, no catalyst is typically needed. For alkylation with alcohols (via borrowing hydrogen), a transition metal catalyst is required.[10][11]
Section 3: Issues Related to the tert-Butyl Group

The tert-butyl group in this compound can also be a source of issues, particularly during deprotection steps where the resulting tert-butyl cation can cause side reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting to cleave the tert-butyl group from my N-tert-butylsulfonamide product using strong acid (e.g., TFA), but the reaction is incomplete. What should I do?

A1: Incomplete deprotection of a tert-butyl group can result from several factors:

  • Insufficient Acid: The concentration or number of equivalents of acid may be too low to drive the reaction to completion.[12] An excess of acid, such as a 50% solution of TFA in DCM, is often used.[13]

  • Inadequate Reaction Time: Some substrates require extended reaction times. Monitor the reaction closely and allow it to proceed for longer if necessary (e.g., from 1-4 hours to overnight).[12][13]

  • Steric Hindrance: A sterically hindered substrate may require more forcing conditions, such as gentle heating (e.g., to 40 °C), for complete removal.[13]

Q2: During acidic deprotection, my desired product is being modified by an additional mass of +56 Da. What is happening?

A2: This mass increase corresponds to the addition of a tert-butyl group. The cleavage of the protecting group generates a reactive tert-butyl cation (tBu⁺) intermediate.[12] This carbocation can then alkylate other nucleophilic sites on your molecule, leading to undesired side products.[12]

  • Susceptible Groups: Nucleophilic functional groups like the indole ring of tryptophan, the thioether of methionine, or the free thiol of cysteine are particularly vulnerable to this side reaction.[12]

  • Solution - Use Scavengers: To prevent this, add "scavengers" to the reaction mixture. These are reagents that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[12][13]

References

Technical Support Center: Improving Diastereoselectivity in tert-Butylsulfinamide Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselective additions involving tert-butylsulfinamide (Ellman's auxiliary). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My diastereoselectivity is low. What are the most common factors I should investigate?

Low diastereoselectivity in nucleophilic additions to N-tert-butanesulfinyl imines can often be attributed to several key factors. The choice of solvent is critical; less coordinating solvents like toluene or diethyl ether often lead to higher diastereoselectivity compared to more coordinating solvents such as THF, which may yield better results but with poorer selectivity.[1][2] The nature of the organometallic reagent also plays a significant role. Grignard reagents (organomagnesium) frequently provide higher diastereoselectivity than organolithium or organocerium compounds.[1][2]

Additionally, the reaction temperature is a crucial parameter to control. Lowering the temperature, often to -48°C or -78°C, can significantly enhance diastereoselectivity. Finally, the presence of certain additives, particularly Lewis acids, can influence the transition state and, consequently, the stereochemical outcome. For instance, the use of BF3·OEt2 has been shown to reverse stereoselectivity in some cases.[3]

2. I am observing inconsistent yields and diastereomeric ratios between batches. What could be the cause?

Inconsistent results often stem from variability in reagent quality and reaction setup. Ensure that all reactants are thoroughly dried and that the n-BuLi solution is regularly titrated, as this is crucial for achieving high conversion and reproducible additions.[4] The method of quenching the reaction can also impact the final yield and product purity. Slow, dropwise addition of a saturated aqueous NH4Cl solution has been found to result in higher yields.[4][5] It is also important to ensure the complete formation of the N-tert-butanesulfinyl imine before the addition of the nucleophile. Incomplete condensation can lead to side reactions and lower overall yield and selectivity.

3. How does the choice of the metal counterion in my organometallic reagent affect the reaction?

The metal counterion is a key determinant of the reaction's transition state geometry, which in turn dictates the diastereoselectivity. Strongly coordinating metal centers, such as magnesium in Grignard reagents, favor a chelated, chair-like transition state, which generally leads to high diastereoselectivity.[6] Conversely, weakly coordinating metal counterions, like lithium, or the presence of Lewis basic additives can disrupt this chelation, leading to an open transition state and potentially lower or different stereochemical outcomes.[6]

4. Can I reverse the stereochemical outcome of the addition?

Yes, in certain cases, the diastereoselectivity can be reversed. One documented method involves the use of specific Lewis acids. For example, in the addition of lithiated ynamides to chiral N-tert-butanesulfinyl imines, the use of BF3·OEt2 was found to completely reverse the stereoselectivity compared to the reaction without the Lewis acid.[3] For reductions, changing the hydride source can also reverse the outcome. For instance, reducing an N-tert-butanesulfinyl imine with NaBH4 may yield one diastereomer, while using L-Selectride can favor the opposite diastereomer.[7]

Quantitative Data Summary

For easy comparison, the following tables summarize the impact of various reaction parameters on diastereoselectivity.

Table 1: Effect of Solvent on Diastereoselectivity

NucleophileElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
PhMgBrN-benzylidene-tert-butylsulfinamideToluene-20 to 091:9
Organomagnesium bromideChiral N-sulfinyl imineDichloromethaneNot specifiedHigher d.r. than THF
Organomagnesium bromideChiral N-sulfinyl imineTHFNot specifiedLower d.r. than DCM

Data compiled from multiple sources indicating general trends.[2][6]

Table 2: Influence of Lewis Acid Additives

NucleophileElectrophileAdditiveDiastereomeric Ratio (d.r.)
Lithiated YnamideChiral N-tert-butanesulfinyl imineNoneHigh for one diastereomer
Lithiated YnamideChiral N-tert-butanesulfinyl imineBF3·OEt2High (Reversed selectivity)
Lithium Amideβ-amino ketoneLiBr2.0:1.0 (favoring desired isomer)

Data highlights the significant impact additives can have on stereochemical control.[3][4][5]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines

  • To a solution of the aldehyde (2-3 equivalents) in dichloromethane (CH2Cl2), add tert-butylsulfinamide (1 equivalent).

  • Add magnesium sulfate (MgSO4, 5 equivalents) as a drying agent.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents).[1]

  • Stir the reaction mixture at room temperature (23°C) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the solid drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine, which can be used in the next step without further purification. For challenging aldehydes, CuSO4 or Ti(OEt)4 can be used as promoters.[6]

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine

  • Dissolve the N-tert-butanesulfinyl aldimine (1 equivalent) in an anhydrous, non-coordinating solvent such as toluene or CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -48°C or -78°C).

  • Slowly add the Grignard reagent (e.g., R-MgBr, typically 1.2-1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction at this temperature for the specified time until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[4][5]

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the desired diastereomer.

Visual Guides

Experimental_Workflow cluster_imine_formation Step 1: Imine Formation cluster_addition Step 2: Nucleophilic Addition cluster_deprotection Step 3: Deprotection start Aldehyde/Ketone + tert-Butylsulfinamide reagents1 Drying Agent (e.g., MgSO4) Catalyst (e.g., PPTS) imine N-tert-Butanesulfinyl Imine reagents1->imine Condensation nucleophile Organometallic Reagent (e.g., Grignard) addition Diastereoselective Addition imine->addition nucleophile->addition product Sulfinamide Product addition->product acid Acidic Workup (e.g., HCl in MeOH) final_amine Chiral Primary Amine acid->final_amine Cleavage

Caption: General workflow for the asymmetric synthesis of chiral amines.

Troubleshooting_Diastereoselectivity cluster_solvent Solvent Effects cluster_reagent Reagent Choice cluster_temp Temperature Control start Low Diastereoselectivity Observed solvent_check Is a coordinating solvent (e.g., THF) being used? start->solvent_check reagent_check Are you using an organolithium reagent? start->reagent_check temp_check Is the reaction run at or near room temperature? start->temp_check solvent_action Switch to a non-coordinating solvent (e.g., Toluene, DCM). solvent_check->solvent_action Yes end Improved Diastereoselectivity solvent_action->end Re-evaluate reagent_action Consider using a Grignard reagent for better chelation control. reagent_check->reagent_action Yes reagent_action->end Re-evaluate temp_action Lower the reaction temperature (e.g., to -48°C or -78°C). temp_check->temp_action Yes temp_action->end Re-evaluate

Caption: Troubleshooting guide for low diastereoselectivity.

References

common side reactions with tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butylsulfonamide. The information addresses common side reactions and other issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is utilized in organic synthesis primarily as a protecting group for amines. The tert-butylsulfonyl (Bus) group is stable under a variety of reaction conditions but can be removed under specific acidic conditions. Additionally, sulfonamides can serve as directing groups in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds.

Q2: What is the most common side reaction observed during the deprotection of a this compound?

A2: The most prevalent side reaction during the acidic cleavage of a this compound is the formation of a reactive tert-butyl cation. This carbocation is a potent electrophile and can lead to the unwanted alkylation of nucleophilic functional groups within the substrate or solvent.[1]

Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?

A3: Nucleophilic residues are prone to alkylation. In the context of peptide or complex molecule synthesis, these include:

  • Tryptophan: The indole ring is highly nucleophilic and can be readily tert-butylated.[1]

  • Methionine: The thioether side chain can be alkylated to form a sulfonium salt.[1]

  • Cysteine: The free thiol group is a target for S-tert-butylation.[1]

  • Tyrosine: The phenolic ring can undergo alkylation.[1]

Q4: How can tert-butylation side reactions be minimized?

A4: The addition of "scavengers" to the reaction mixture during deprotection is the most effective strategy. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functional groups on the substrate. Common scavengers include triisopropylsilane (TIS), water, or thiols like ethanedithiol (EDT).

Q5: Are there any known stability issues with this compound itself?

A5: While this compound is generally stable, related compounds like tert-butylsulfinamide have been shown to be thermally unstable, especially in chlorinated solvents, and can undergo rearrangement.[2][3] It is advisable to avoid prolonged heating of this compound in such solvents to prevent potential degradation or rearrangement.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the tert-Butylsulfonyl (Bus) Group
Symptom Possible Cause Troubleshooting Steps
Starting material remains after the reaction.Insufficiently acidic conditions: The strength or concentration of the acid is too low.- Increase the concentration of the acid (e.g., use a higher percentage of TFA).- Switch to a stronger acid system.
Short reaction time: The reaction has not been allowed to proceed to completion.- Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time until the starting material is consumed.
Low reaction temperature: The reaction rate is too slow at the current temperature.- Perform the reaction at room temperature or slightly elevated temperatures, while monitoring for potential side reactions.
Issue 2: Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Mass spectrum shows peaks corresponding to the desired product +56 amu.Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection has reacted with nucleophilic sites on the product.[1]- Add a scavenger (e.g., triisopropylsilane, water, or ethanedithiol) to the deprotection cocktail to trap the tert-butyl cation.
Unidentified impurities are observed.Thermal rearrangement or degradation: The reaction temperature may be too high, especially in chlorinated solvents, potentially leading to rearrangement products.[2][3]- Conduct the reaction at a lower temperature.- Avoid using chlorinated solvents if heating is required.
Side reactions related to C-H activation: If using the sulfonamide as a directing group, catalyst poisoning by heteroatoms or functionalization at an undesired position can occur.[4][5]- Modify the directing group if possible.- Screen different catalysts and ligands to improve selectivity.

Summary of Common Side Reactions and Mitigation Strategies

Side Reaction Description Affected Functional Groups Mitigation Strategy
tert-Butylation Electrophilic addition of a tert-butyl group from the cleaved protecting group.Tryptophan, Methionine, Cysteine, Tyrosine[1]Addition of scavengers (e.g., TIS, water, EDT) to the reaction mixture during deprotection.
Dehydration Loss of water from side chains under strong acidic conditions.Asparagine, Glutamine[1]Use of milder deprotection conditions if possible.
Aspartimide Formation Intramolecular cyclization of aspartic acid residues.Aspartic Acid[1]Optimize deprotection conditions (e.g., temperature, time) and scavenger choice.
Catalyst Poisoning In C-H activation, strong coordination of substrate heteroatoms to the metal catalyst.Nitrogen and sulfur-containing heterocycles[4][5]Use of a modified directing group or a different catalytic system.

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of a this compound
  • Substrate Preparation: Dissolve the tert-butylsulfonyl-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Cleavage Cocktail Preparation: In a separate flask, prepare a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA) and a scavenger. For example, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Deprotection Reaction: Add the cleavage cocktail to the solution of the protected compound. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer observed. Reaction times can range from 1 to 4 hours.[1]

  • Work-up: Once the reaction is complete, the TFA is typically removed under reduced pressure. The crude product is then precipitated and washed with a cold solvent like diethyl ether.

  • Purification: The crude product can be further purified by an appropriate method such as recrystallization or chromatography.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_mitigation Mitigation Protected R-NHSO2-tBu Protonated R-NHSO2(H+)-tBu Protected->Protonated + H+ Acid H+ Deprotected R-NH2 Protonated->Deprotected Cleavage tBu_cation tBu+ Protonated->tBu_cation Alkylated Nu-tBu tBu_cation->Alkylated + Nu-H Trapped Scavenger-tBu tBu_cation->Trapped + Scavenger Nucleophile Nu-H Scavenger Scavenger

Caption: Deprotection of this compound and potential side reaction.

References

Technical Support Center: Purification of N-tert-Butanesulfinyl Amine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-tert-butanesulfinyl amine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-tert-butanesulfinyl amine diastereomers?

A1: The two most prevalent and effective methods for separating N-tert-butanesulfinyl amine diastereomers are flash column chromatography and diastereomeric recrystallization.[1][2] Flash chromatography is often the initial method of choice for purification, while recrystallization can be employed to further enhance the diastereomeric excess (d.e.) of an enriched sample.[2][3]

Q2: How can I determine the diastereomeric ratio (d.r.) of my N-tert-butanesulfinyl amine mixture?

A2: The diastereomeric ratio is typically determined using analytical techniques such as ¹H NMR spectroscopy, ¹⁹F NMR spectroscopy, or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[4][5] In ¹H NMR, the signals of protons adjacent to the stereocenters often appear at different chemical shifts for each diastereomer, allowing for integration and calculation of the ratio.

Q3: My diastereomers are co-eluting during flash column chromatography. What can I do to improve separation?

A3: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluent is critical. A less polar solvent system will generally increase the retention time and may improve separation. A systematic screening of solvent systems with varying polarities and compositions is recommended. For example, switching from an ethyl acetate/hexane mixture to a diethyl ether/hexane or a dichloromethane/hexane system can alter selectivity.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.

  • Reduce the Column Diameter: A narrower column can lead to a better separation.

  • Employ a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or chemically modified silica (e.g., cyano- or diol-bonded) could offer different selectivity.

Q4: I have a low diastereomeric excess (d.e.) after my reaction. Can purification significantly improve it?

A4: Yes, purification can substantially increase the diastereomeric excess. While flash chromatography can isolate the major diastereomer, it may be challenging to achieve very high d.e. if the initial ratio is poor.[6] In such cases, recrystallization is a powerful technique to significantly enhance the diastereomeric purity of the major diastereomer, often leading to a single, pure diastereomer.[2][3]

Q5: What is the underlying principle of diastereomeric recrystallization?

A5: Diastereomeric recrystallization exploits the different physical properties of diastereomers, specifically their solubility in a given solvent system.[7] Since diastereomers have distinct three-dimensional arrangements, they pack differently into a crystal lattice, resulting in different solubilities. By carefully selecting a solvent, one diastereomer can be selectively crystallized while the other remains in the solution (mother liquor).[2]

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Separation of Diastereomers 1. Inappropriate solvent system (too polar or not selective). 2. Column is overloaded with the sample. 3. Column was not packed properly, leading to channeling.1. Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Diethyl Ether, Dichloromethane/Methanol) to find an optimal mobile phase that shows baseline separation of the spots. 2. Reduce the amount of crude product loaded onto the column. A general rule is to use 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the polarity of the eluent. For example, if you are using 30% Ethyl Acetate in Hexane, try reducing it to 15-20%.
Product Elutes Too Slowly (High Retention) The mobile phase is not polar enough.Increase the polarity of the eluent. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 20-25%.
Tailing of Spots on TLC and Broad Peaks from the Column 1. The compound may be slightly acidic or basic, interacting strongly with the silica gel. 2. The sample is not fully dissolved in the loading solvent.1. Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. 2. Ensure the sample is fully dissolved before loading onto the column. If solubility is an issue, consider using a stronger, more polar solvent for loading, but use a minimal amount.
Diastereomeric Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Slowly evaporate some of the solvent to increase the concentration. 2. Try a different solvent in which the compound has lower solubility. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm to redissolve and cool again. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer.[8]
Oily Precipitate Forms Instead of Crystals 1. The cooling rate was too fast. 2. The solvent is not appropriate, leading to the compound "oiling out". 3. The presence of impurities is inhibiting crystallization.1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2] 2. Screen for a more suitable recrystallization solvent or solvent mixture. 3. Attempt to purify the sample further by column chromatography before recrystallization.
Low Recovery of the Purified Diastereomer 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The diastereomers have very similar solubilities in the chosen solvent.1. Minimize the amount of hot solvent used to dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained. 2. Perform a systematic solvent screen to find a solvent that maximizes the solubility difference between the two diastereomers.[2]
Diastereomeric Excess (d.e.) Does Not Improve Significantly 1. The chosen solvent does not provide sufficient differentiation in solubility. 2. The initial diastereomeric ratio is close to a eutectic composition.[7]1. Experiment with a variety of solvents of different polarities and functionalities. 2. Perform a second recrystallization on the enriched material.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the separation of N-tert-butanesulfinyl amine diastereomers. The specific solvent system should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the eluent through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude mixture of diastereomers in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Diastereomers:

    • Combine the fractions containing the pure desired diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified N-tert-butanesulfinyl amine.

    • Determine the diastereomeric purity of the isolated product by ¹H NMR or HPLC analysis.

Protocol 2: Enhancement of Diastereomeric Excess by Recrystallization

This protocol describes a general method to improve the diastereomeric excess of a partially purified mixture of N-tert-butanesulfinyl amine diastereomers.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the diastereomeric mixture in a minimal amount of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • An ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, and which results in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Place the diastereomerically enriched N-tert-butanesulfinyl amine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[2]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis:

    • Determine the yield and the diastereomeric excess of the recrystallized material by ¹H NMR or HPLC. The mother liquor can also be analyzed to determine the composition of the dissolved diastereomers.

Visualizations

experimental_workflow_chromatography prep Column Preparation (Silica Gel Slurry) load Sample Loading (Crude Diastereomeric Mixture) prep->load elute Elution (Optimized Solvent System) load->elute collect Fraction Collection elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap product Purified Diastereomer evap->product experimental_workflow_recrystallization dissolve Dissolve in Minimal Hot Solvent cool_rt Slow Cooling to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Soluble Diastereomer) filter->mother_liquor dry Dry Crystals wash->dry product Diastereomerically Pure Crystals dry->product

References

Technical Support Center: Optimization of tert-Butylsulfonamide Condensation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tert-butylsulfonamide condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical application of this compound in drug development?

tert-Butanesulfonamide is widely used as a chiral auxiliary in the asymmetric synthesis of amines.[1] Its condensation with aldehydes and ketones yields N-tert-butanesulfinyl imines, which are key intermediates for the stereoselective synthesis of chiral amines, a common functional group in many pharmaceutical agents.[1][2]

Q2: What are the main challenges in working with this compound and its derivatives?

Researchers may encounter challenges such as low reaction yields, side reactions, and issues with reagent quality. For instance, the sulfonyl chloride precursor is sensitive to moisture and can hydrolyze.[3][4] Additionally, tert-butylsulfinamides can be unstable at temperatures above room temperature and may undergo rearrangement in certain solvents.[5]

Q3: Are there alternative methods to the traditional sulfonamide synthesis from sulfonyl chlorides?

Yes, several alternative methods exist to overcome the limitations of using hazardous reagents like chlorosulfonic acid.[4] These include the oxidation of thiols, direct conversion from sulfonic acids or their salts, and palladium-catalyzed cross-coupling reactions.[4]

Troubleshooting Guide

Issue 1: Low Yield in Condensation Reaction

Symptoms:

  • The yield of the desired N-tert-butanesulfinyl imine or sulfonamide product is significantly lower than expected.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Reagent Quality Amine/Aldehyde/Ketone: Ensure the purity and dryness of the amine, aldehyde, or ketone. Impurities can interfere with the reaction.[3] This compound/Sulfonyl Chloride: Use a fresh bottle or purify the reagent before use. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][4]
Inadequate Solvent Conditions Use anhydrous (dry) solvents to prevent the hydrolysis of sulfonyl chlorides or other sensitive intermediates.[3]
Incorrect Stoichiometry Double-check the molar ratios of the reactants. A common starting point for sulfonamide synthesis is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess (1.1-1.5 equivalents) of a base.[3] For imine formation, an excess of the aldehyde or ketone may be used.[6]
Suboptimal Reaction Temperature The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[3] If the reaction is slow, gentle heating might be necessary, but excessive heat can lead to side reactions.[3]
Presence of Atmospheric Moisture/Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect sensitive reagents from degradation.[3]
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • Mass spectrometry analysis indicates the presence of molecules with unexpected molecular weights.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis of Sulfonyl Chloride The presence of water can lead to the formation of the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4]
Side Reactions with Solvent or Reagents In acid-catalyzed condensations, the solvent (e.g., acetonitrile) can sometimes participate in the reaction, leading to byproducts.[7] Carefully select an inert solvent for your specific reaction conditions.
Thermal Rearrangement tert-Butylsulfinamides can be thermally unstable and may rearrange, especially in chlorinated solvents.[5] Avoid high temperatures and prolonged reaction times if you are working with these compounds.
Over-reaction or Polysulfonylation If the amine has multiple reactive sites, or if the reaction conditions are too harsh, undesired multiple sulfonylation can occur.[4] To minimize this, add the sulfonyl chloride solution dropwise at a low temperature to control the reaction rate.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine and a Sulfonyl Chloride
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the progress of the reaction using TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl).[4]

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Condensation of tert-Butylsulfinamide with an Aldehyde to form an N-tert-Butanesulfinyl Imine
  • Preparation: To a flask containing tert-butylsulfinamide (1.0 equivalent) and an aldehyde (2-3 equivalents), add anhydrous dichloromethane.[6]

  • Drying Agent and Catalyst: Add magnesium sulfate (MgSO₄) (5 equivalents) as a drying agent and pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents) as a catalyst.[6]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Filter the reaction mixture to remove the solid drying agent and catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be further purified if necessary.

Visualized Workflows and Pathways

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp., Atmosphere) start->check_conditions check_solvent Ensure Anhydrous Solvent start->check_solvent optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_solvent->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low yields in this compound condensation reactions.

reaction_pathway General Sulfonamide Synthesis Pathway amine Primary/Secondary Amine (R-NH2) intermediate Reaction Intermediate amine->intermediate sulfonyl_chloride Sulfonyl Chloride (R'-SO2Cl) sulfonyl_chloride->intermediate base Base (e.g., Triethylamine) base->intermediate sulfonamide Sulfonamide (R-NH-SO2-R') intermediate->sulfonamide hcl HCl Salt of Base intermediate->hcl

Caption: A simplified diagram illustrating the general reaction pathway for sulfonamide synthesis.

References

Technical Support Center: Chiral Integrity in tert-Butylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of tert-butylsulfonamide and its precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing significant racemization during my this compound synthesis. What are the most common causes?

A1: Racemization in this compound synthesis, and more commonly its chiral precursor tert-butylsulfinamide, is a frequent challenge. The primary culprits are often related to the reaction conditions, particularly the presence of acid or base, and elevated temperatures.

  • Acid-Catalyzed Racemization: The sulfur stereocenter of tert-butylsulfinamide is susceptible to inversion in the presence of strong acids. This is particularly relevant during the removal of protecting groups or in acidic work-up procedures. The use of hydrochloric acid (HCl) for deprotection has been shown to cause racemization.[1]

  • Base-Catalyzed Racemization: While less commonly reported for tert-butylsulfinamide itself, strong bases can potentially epimerize stereocenters alpha to a carbonyl or sulfinyl group, though this is more of a concern in related structures.

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for racemization to occur, especially over prolonged reaction times.

  • Impure Reagents or Solvents: The presence of acidic or basic impurities in your reagents or solvents can inadvertently catalyze racemization. Always use high-purity, anhydrous materials.

Q2: My enantiomeric excess (ee) is lower than expected after the synthesis of the tert-butylsulfinamide precursor. How can I troubleshoot this?

A2: Low enantiomeric excess in the synthesis of the chiral precursor, tert-butylsulfinamide, can stem from several factors during the asymmetric oxidation or resolution steps.

  • Inefficient Asymmetric Oxidation: If you are employing an asymmetric oxidation of di-tert-butyl disulfide, the efficiency of the chiral catalyst is paramount.

    • Catalyst Purity and Preparation: Ensure the chiral ligand and the metal catalyst (e.g., vanadium complexes) are of high purity and handled under appropriate inert conditions.[2][3]

    • Reaction Conditions: The solvent, temperature, and rate of oxidant addition can significantly impact the enantioselectivity. A competing non-selective oxidation pathway can lower the overall ee.[2]

  • Incomplete Resolution: If you are using a resolution method, such as with a chiral resolving agent like tartaric acid derivatives, ensure the crystallization and separation process is optimized.

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the tert-butylsulfinyl hydrazide is crucial for efficient separation of diastereomeric salts.[4]

    • Crystallization Conditions: The choice of solvent, cooling rate, and temperature can all affect the purity of the crystallized diastereomer.[4]

  • Analytical Method Validation: Before extensive troubleshooting of the reaction, it is critical to validate your method for determining enantiomeric excess (e.g., chiral HPLC or GC). Ensure proper separation of enantiomers and accurate integration of peak areas.

Q3: How can I avoid racemization during the final conversion of tert-butylsulfinamide to this compound?

A3: The conversion of tert-butylsulfinamide to a sulfonamide typically involves oxidation. To prevent racemization at the sulfur center, it is crucial to use mild oxidation conditions that do not promote epimerization.

  • Choice of Oxidant: Employ mild oxidizing agents. While a variety of oxidants can be used, harsh conditions should be avoided.

  • Temperature Control: Maintain a low reaction temperature throughout the oxidation process to minimize the risk of racemization.

  • pH Control: Ensure the reaction is not performed under strongly acidic or basic conditions. Buffer the reaction mixture if necessary.

Q4: Can I recycle the tert-butylsulfinyl auxiliary after its use in asymmetric synthesis without racemization?

A4: Yes, it is possible to recycle the tert-butylsulfinyl group; however, care must be taken to avoid racemization during the cleavage and recovery process.[1]

  • Acid Cleavage: Cleavage of the N-sulfinyl group from the amine product is typically achieved with acid. As mentioned, using HCl can lead to the formation of racemic tert-butylsulfinyl chloride.[1]

  • Racemization-Free Recovery: A method has been developed to recover the chiral auxiliary in its enantiopure form. This involves trapping the generated tert-butylsulfinyl chloride with a chiral alcohol to form a diastereomeric sulfinate ester, followed by separation and conversion back to the enantiopure sulfinamide.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from representative procedures for the enantioselective synthesis of tert-butylsulfinamide precursors.

StepReactantsCatalyst/ReagentSolventTemp (°C)Yield (%)ee/de (%)Reference
Asymmetric Oxidationdi-tert-butyl disulfide, H₂O₂VO(acac)₂, chiral Schiff baseCH₂Cl₂0≥9291 (ee)[3]
Resolutiontert-butylsulfinyl hydrazide, L-DTTA-2-methyltetrahydrofuran30-454193 (ee)[4]
Resolutiontert-butylsulfinyl hydrazide, D-DBTA-Ethyl acetate30-453797 (ee)[4]
Sulfinamide FormationChiral thiosulfinate, LiNH₂-Liquid NH₃, THF-91>99 (after recrystallization)[3]

Experimental Protocols

Protocol 1: Enantioselective Oxidation of Di-tert-butyl Disulfide [3]

This protocol describes the catalytic asymmetric oxidation of di-tert-butyl disulfide to tert-butyl tert-butanethiosulfinate, a key precursor to enantiopure tert-butylsulfinamide.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral Schiff base ligand (0.26 mol %) in the chosen solvent (e.g., CH₂Cl₂). Add VO(acac)₂ (0.25 mol %) and stir until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add di-tert-butyl disulfide (1.0 equiv). Cool the mixture to 0 °C.

  • Oxidation: Slowly add a solution of hydrogen peroxide (H₂O₂) over a period of several hours while maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography to yield the enantiomerically enriched tert-butyl tert-butanethiosulfinate.

Protocol 2: Synthesis and Recrystallization of (R)-tert-Butanesulfinamide [3]

This protocol details the conversion of the enantiomerically enriched thiosulfinate to tert-butylsulfinamide.

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia and THF.

  • Amide Formation: To the cooled solution, add lithium amide (LiNH₂).

  • Nucleophilic Displacement: Slowly add a solution of the enantiomerically enriched tert-butyl tert-butanethiosulfinate in THF to the lithium amide solution.

  • Quenching: After the reaction is complete, carefully quench the reaction with ammonium chloride.

  • Extraction: Allow the ammonia to evaporate, and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification and Recrystallization: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude tert-butylsulfinamide can be recrystallized from a suitable solvent system to afford the enantiomerically pure product.

Visualizations

Racemization_Causes_and_Prevention cluster_causes Potential Causes of Racemization cluster_prevention Preventative Measures Acid Strong Acidic Conditions (e.g., HCl in deprotection) Racemization Racemization of tert-Butylsulfinamide Acid->Racemization Base Strong Basic Conditions Base->Racemization Temp Elevated Temperature Temp->Racemization Impurity Reagent/Solvent Impurities (acidic or basic) Impurity->Racemization MildAcid Use Milder Acids or Alternative Deprotection Racemization->MildAcid Avoids Neutral Maintain Neutral pH Racemization->Neutral Avoids LowTemp Low Reaction Temperature Racemization->LowTemp Avoids Pure Use High-Purity, Anhydrous Reagents/Solvents Racemization->Pure Avoids

Caption: Key factors that can induce racemization and corresponding preventative strategies.

Synthesis_Workflow Start Di-tert-butyl Disulfide Oxidation Asymmetric Oxidation (Chiral Vanadium Catalyst, H₂O₂) Start->Oxidation Thiosulfinate Enantioenriched tert-Butyl tert-butanethiosulfinate Oxidation->Thiosulfinate Displacement Nucleophilic Displacement (LiNH₂) Thiosulfinate->Displacement Sulfinamide Enantiopure (R)- or (S)-tert-Butylsulfinamide (after recrystallization) Displacement->Sulfinamide FinalOxidation Mild Oxidation Sulfinamide->FinalOxidation Sulfonamide Enantiopure This compound FinalOxidation->Sulfonamide

Caption: Workflow for the enantioselective synthesis of this compound.

References

Technical Support Center: Managing the tert-Butylsulfinyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butylsulfinyl group. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this versatile chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions that cause the premature cleavage of the tert-butylsulfinyl group?

A1: The tert-butylsulfinyl group is most susceptible to cleavage under acidic conditions.[1][2] Exposure to strong acids, or even mildly acidic conditions during aqueous workup or silica gel chromatography, can lead to its removal.[2] Additionally, the group exhibits thermal lability and can undergo rearrangement or decomposition at elevated temperatures (e.g., >70 °C), particularly in chlorinated solvents.[3]

Q2: How can I prevent cleavage of the tert-butylsulfinyl group during silica gel chromatography?

A2: Standard silica gel can be sufficiently acidic to cause partial or complete cleavage of the tert-butylsulfinyl group. To mitigate this, neutralize the silica gel by using an eluent system containing a small amount of a basic additive, such as 0.5-1% triethylamine (TEA) or pyridine. Alternatively, using deactivated (neutral) silica gel or alumina can also prevent cleavage.

Q3: Is the tert-butylsulfinyl group stable to basic conditions?

A3: Yes, the tert-butylsulfinyl group is generally stable under basic conditions, which is a key feature of its utility as a protecting group in orthogonal synthetic strategies.[2]

Q4: What happens to the tert-butylsulfinyl auxiliary after acidic deprotection? Can it be recovered?

A4: Upon deprotection with hydrochloric acid (HCl), the auxiliary is not destroyed. It is converted into tert-butylsulfinyl chloride.[2][4][5] This byproduct can be recovered and recycled. Treatment of the filtrate containing tert-butylsulfinyl chloride with ammonia can regenerate the tert-butanesulfinamide.[2][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the tert-butylsulfinyl group.

Problem 1: My deprotection reaction appears to have failed. After adding acid and then neutralizing the mixture, I re-isolated my starting material.

  • Possible Cause: This is a common workup issue. After cleavage with HCl, the desired amine is protonated as an ammonium hydrochloride salt, and the auxiliary is converted to tert-butylsulfinyl chloride.[4][5] If you simply neutralize the entire reaction mixture with a base, the free amine product will react with the tert-butylsulfinyl chloride, regenerating the starting N-sulfinamide.[4][5]

  • Solution: It is crucial to separate the amine hydrochloride salt from the tert-butylsulfinyl chloride byproduct before basification. The amine salt often precipitates from aprotic solvents like diethyl ether or cyclopentyl methyl ether (CPME) and can be isolated by filtration.[4][6] The free amine can then be liberated by treating the isolated salt with a base.

Problem 2: I am observing significant decomposition or rearrangement of my compound at elevated temperatures.

  • Possible Cause: tert-Butanesulfinamides are known to be thermally unstable.[3][7] At temperatures above room temperature, especially in chlorinated solvents, they can undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide.[3][7] Temperatures exceeding 70°C can lead to more complex decomposition mixtures.[3]

  • Solution: Avoid high reaction temperatures whenever possible. If heating is necessary, use non-chlorinated solvents like toluene or THF and keep the temperature and reaction time to a minimum. Monitor the reaction closely for the appearance of byproducts.

Problem 3: I need to remove the tert-butylsulfinyl group, but my molecule contains other acid-sensitive functional groups.

  • Possible Cause: The standard deprotection protocol using strong acid (HCl) is not compatible with other acid-labile groups like Boc-carbamates, acetals, or some silyl ethers.[8]

  • Solution: While standard practice relies on acidic cleavage, investigational reductive methods may offer an alternative for highly sensitive substrates. Methods developed for the more robust N-S bond in sulfonamides, such as using samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH), could potentially be adapted.[7][9][10][11] These conditions are non-acidic but require careful optimization for sulfinamide cleavage. It is recommended to test these methods on a small scale first.

Data Summary

The stability of the tert-butylsulfinyl group is highly dependent on the reaction conditions. The following table provides a qualitative summary.

Condition Reagents / Environment Stability of tert-Butylsulfinyl Group Notes
Strongly Acidic HCl, TFA, H₂SO₄Labile Standard condition for cleavage.[1][2][6]
Mildly Acidic Silica Gel, NH₄Cl, mild protic acidsPotentially Labile Cleavage can occur, especially over long exposure.[5]
Basic Amine bases (e.g., TEA), HydroxidesStable Generally robust under basic conditions.[2]
Thermal Heating > 70 °CUnstable Can lead to rearrangement or decomposition.[3]
Reductive (Investigational) SmI₂, Mg/MeOHPotentially Labile These methods cleave N-S bonds in sulfonamides and may be adaptable.[7][10]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection using HCl in Methanol

This protocol describes the most common method for the removal of the tert-butylsulfinyl group.

  • Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1–0.2 M.

  • Acidification: Cool the solution to 0 °C using an ice bath. Add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a prepared solution of acetyl chloride in methanol) dropwise. Typically, 2 to 4 equivalents of HCl are used.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is generally complete within 30-60 minutes. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting crude product is the amine hydrochloride salt.

    • To obtain the free amine, dissolve the crude salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection with Isolation of Amine Salt (for Aprotic Solvents)

This protocol is recommended to avoid re-formation of the starting material during workup.

  • Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in an aprotic solvent such as cyclopentyl methyl ether (CPME) or diethyl ether (Et₂O).[6]

  • Acidification: Add a solution of HCl in the same solvent (2.0–2.2 equiv) at room temperature.[4][6]

  • Precipitation & Isolation: Stir the mixture for 1-2 hours. The amine hydrochloride salt will typically precipitate as a solid. Isolate the solid by filtration under an inert atmosphere and wash it with fresh solvent.[4][6]

  • Liberation of Free Amine: The filtered solid is the pure amine hydrochloride salt. It can be converted to the free amine by dissolving it in a suitable solvent and treating it with an aqueous base, as described in Protocol 1, Step 4.

  • (Optional) Auxiliary Recycling: The filtrate from Step 3 contains the tert-butylsulfinyl chloride. This can be treated with aqueous ammonia to regenerate racemic tert-butanesulfinamide.[6]

Visual Guides

TroubleshootingWorkflow start Is the tert-butylsulfinyl group being cleaved prematurely? cond_acid Are reaction or workup conditions acidic? start->cond_acid cond_chrom Cleavage observed during silica gel chromatography? start->cond_chrom cond_heat Is the reaction run at elevated temperature? start->cond_heat sol_acid Solution: Neutralize acidic reagents. Use saturated NaHCO3 or K2CO3 during aqueous workup. cond_acid->sol_acid Yes sol_chrom Solution: Add 0.5-1% Triethylamine (TEA) to the eluent. Use neutral alumina or deactivated silica gel. cond_chrom->sol_chrom Yes sol_heat Solution: Run reaction at a lower temperature. Avoid chlorinated solvents if heating is necessary. cond_heat->sol_heat Yes end_node Problem Resolved sol_acid->end_node sol_chrom->end_node sol_heat->end_node

Caption: Troubleshooting decision tree for premature cleavage.

DeprotectionWorkflow cluster_main Recommended Deprotection & Workup cluster_solid Solid Precipitate cluster_filtrate Filtrate start 1. Dissolve Substrate in Aprotic Solvent (e.g., CPME, Et2O) add_hcl 2. Add 2.1 eq. HCl (in same solvent) start->add_hcl stir 3. Stir at RT (1-2 hours) add_hcl->stir filter 4. CRITICAL STEP: Filter to separate precipitate and filtrate stir->filter solid Amine Hydrochloride Salt filter->solid filtrate tert-Butylsulfinyl Chloride filter->filtrate wash 5. Wash with Base (e.g., aq. NaHCO3) solid->wash product 6. Isolate Pure Free Amine wash->product recycle 5. (Optional) Add NH3 to recycle auxiliary filtrate->recycle auxiliary 6. Recovered Sulfinamide recycle->auxiliary

Caption: Workflow for deprotection in aprotic solvents.

LabilityFactors center tert-Butylsulfinyl Group Stability acid Acidic pH (Strong & Mild) center->acid Decreases temp High Temperature (>70 °C) center->temp Decreases silica Acidic Surfaces (e.g., Silica Gel) center->silica Decreases base Basic pH center->base Maintains neutral Neutral pH (at RT) center->neutral Maintains

Caption: Factors affecting tert-butylsulfinyl group stability.

References

byproduct formation in large-scale tert-Butylsulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for common issues encountered during the large-scale synthesis of tert-Butylsulfonamide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on byproduct formation and offering potential solutions.

Issue 1: Formation of Di-tert-butyl Sulfodiimide and other Sulfur-based Impurities

Question: During the reaction of tert-butylamine with a sulfonyl chloride equivalent, we are observing significant amounts of di-tert-butyl sulfodiimide and other uncharacterized sulfur-based byproducts. What is the likely cause and how can we mitigate this?

Answer:

The formation of di-tert-butyl sulfodiimide and related impurities often points to side reactions involving the highly reactive sulfonyl chloride or its intermediates. The sterically hindered nature of tert-butylamine can slow the desired reaction, allowing for competing pathways to occur.

Potential Causes and Solutions:

CauseRecommended ActionExpected Outcome
Slow reaction rate between tert-butylamine and the sulfonylating agent Increase the reaction temperature cautiously. Monitor the reaction closely by TLC or HPLC to find the optimal temperature that favors the desired product without significant decomposition.An increased rate of the main reaction, outcompeting the formation of byproducts.
Side reactions of the sulfonyl chloride Consider an in-situ reduction of the sulfonyl chloride to a less reactive sulfinylating agent before the addition of tert-butylamine.[1] A one-pot procedure using a reducing agent like triphenylphosphine can be effective.[1]Formation of the more manageable sulfinamide, reducing the likelihood of sulfodiimide formation.
Presence of moisture Ensure all reagents and solvents are rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).Minimizes the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate the reaction and purification.
Inappropriate solvent Dichloromethane (CH2Cl2) has been shown to be an effective solvent for this type of reaction.[1] Solvents like acetonitrile, THF, and EtOAc may lead to lower yields of the desired product.[1]Improved reaction kinetics and selectivity for the desired sulfonamide.

Experimental Protocol: In-situ Reduction of Sulfonyl Chloride for Sulfinamide Synthesis [1]

This protocol describes a general method for the synthesis of sulfinamides from sulfonyl chlorides, which can be adapted for this compound.

  • To a solution of the starting sulfonyl chloride (1 mmol) and triethylamine (10 mmol) in CH2Cl2 (3.0 ml) at 0 °C, add a solution of triphenylphosphine (1 mmol) and tert-butylamine (1 mmol) in CH2Cl2 (3.0 ml) using a syringe pump over 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the sulfonyl chloride is consumed.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Purify the crude product by column chromatography (e.g., 20% EtOAc in hexanes) to obtain the desired this compound.

Issue 2: Low Yield and Purity of Chiral tert-Butanesulfinamide

Question: We are attempting an asymmetric synthesis of a specific enantiomer of tert-butanesulfinamide, but the yield is low and the enantiomeric excess (ee) is not satisfactory. What are the critical parameters to control?

Answer:

The asymmetric synthesis of tert-butanesulfinamide is a multi-step process where precise control of reaction conditions is crucial for achieving high yield and enantiopurity.

Key Areas for Optimization:

ParameterRecommendationRationale
Asymmetric Oxidation Step The catalytic asymmetric oxidation of di-tert-butyl disulfide is a key step.[2][3] Ensure the use of a suitable chiral ligand and catalyst system, such as a vanadium catalyst with a chiral ligand derived from cis-1-amino-indan-2-ol.[2] The slow addition of the oxidizing agent (e.g., hydrogen peroxide) is critical to maintain high enantioselectivity.[3][4]The choice of chiral ligand and controlled addition of the oxidant directly influence the enantioselectivity of the oxidation.
Thiol Impurity Removal Residual tert-butanethiol can be a persistent and malodorous impurity.[5] After the reaction with lithium amide, quenching with chloroacetic acid can convert the lithium tert-butanethiolate into the water-soluble lithium (tert-butylthio)acetate, facilitating its removal during aqueous workup.[5]Effective removal of thiol impurities is essential for product purity and eliminates strong odors.
Purification Recrystallization is a critical final step to enhance both chemical and enantiomeric purity.[5] Hexanes are a suitable solvent for recrystallization.[5]Crystallization can significantly improve the enantiomeric excess of the final product.
Racemization Acidic conditions can cause racemization of the chiral sulfinamide.[6] If acid is used for deprotection in a subsequent step, consider methods to recover the auxiliary without racemization, for example by trapping the resulting sulfinyl chloride with a chiral alcohol.[6]Minimizing exposure to strong acids helps preserve the enantiopurity of the product.

Experimental Workflow for Asymmetric Synthesis:

G cluster_oxidation Asymmetric Oxidation cluster_amination Amidation cluster_purification Purification start Di-tert-butyl disulfide oxidation Catalytic Asymmetric Oxidation (Chiral Ligand, Vanadium Catalyst, H2O2) start->oxidation thiosulfinate Chiral tert-Butyl tert-butanethiosulfinate oxidation->thiosulfinate amination Reaction with Lithium Amide in Liquid Ammonia thiosulfinate->amination crude_product Crude tert-Butanesulfinamide amination->crude_product workup Aqueous Workup with Chloroacetic Acid crude_product->workup recrystallization Recrystallization from Hexanes workup->recrystallization final_product Enantiopure tert-Butanesulfinamide recrystallization->final_product

Caption: Workflow for the asymmetric synthesis of tert-butanesulfinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for large-scale production of this compound?

A1: For large-scale production, a common and cost-effective method involves the catalytic asymmetric oxidation of di-tert-butyl disulfide, which is an inexpensive byproduct from the oil industry.[3] This is followed by amidation to yield the desired tert-butanesulfinamide.[3] Another approach involves the reaction of a suitable sulfonyl chloride with tert-butylamine.[7]

Q2: How can I minimize the formation of di-tert-butyl disulfide during the synthesis?

A2: Di-tert-butyl disulfide can form from the oxidation of tert-butanethiol. To minimize its formation, ensure that any thiol impurities are effectively removed. The use of chloroacetic acid during the workup to form a water-soluble thioacetate derivative is an effective method.[5]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. tert-Butanethiol is a malodorous and volatile compound that can be present as an impurity.[5] All manipulations should be performed in a well-ventilated fume hood. The use of liquid ammonia requires appropriate cryogenic handling procedures. Additionally, sulfonyl chlorides are moisture-sensitive and can be corrosive.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can the chiral auxiliary (tert-butanesulfinyl group) be recycled?

A4: Yes, methods have been developed to recycle the tert-butanesulfinyl group. After acidic cleavage from the target amine, the resulting tert-butylsulfinyl chloride can be trapped and converted back to the enantiopure sulfinamide.[6] This can improve the overall cost-effectiveness of the synthesis.

Troubleshooting Logic Diagram:

G start Problem: Byproduct Formation q1 What is the major byproduct? start->q1 a1_sulfodiimide Di-tert-butyl sulfodiimide q1->a1_sulfodiimide a2_disulfide Di-tert-butyl disulfide q1->a2_disulfide a3_other Other/Unknown q1->a3_other sol_sulfodiimide Optimize reaction conditions: - In-situ reduction of sulfonyl chloride - Check for moisture - Adjust temperature a1_sulfodiimide->sol_sulfodiimide sol_disulfide Improve thiol removal: - Use chloroacetic acid in workup a2_disulfide->sol_disulfide sol_other Characterize byproduct (NMR, MS) Review starting material purity a3_other->sol_other

Caption: A troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Alternative Methods for Tert-Butylsulfinyl Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the cleavage of the tert-butylsulfinyl protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide alternative methodologies for this crucial deprotection step.

Frequently Asked Questions (FAQs)

Q1: My standard HCl/Methanol cleavage protocol is not working or is causing degradation of my starting material. What are the common causes?

A1: Incomplete or problematic cleavage of the tert-butylsulfinyl group using standard acidic conditions (e.g., HCl in methanol or dioxane) can arise from several factors:

  • Steric Hindrance: The cleavage site may be sterically hindered, preventing efficient access of the acid.

  • Acid-Labile Functionality: Your molecule may contain other acid-sensitive groups that are being cleaved or degraded under the reaction conditions.

  • Inadequate Reaction Conditions: The reaction time may be too short, the temperature too low, or the concentration of the acid insufficient.

  • Improper Workup: A common issue is the recombination of the liberated amine with the tert-butylsulfinyl chloride byproduct during basic workup. It is crucial to separate the desired amine hydrochloride salt from the filtrate containing the sulfinyl chloride before basification.[1]

Q2: Are there any non-acidic methods to cleave a tert-butylsulfinyl group?

A2: While acidic cleavage is the most common method, reductive cleavage presents a potential alternative for substrates that are sensitive to acid. Methods employing reducing agents have been shown to be effective for the related sulfonamide group and may be applicable to sulfinamides. One such promising method involves the use of magnesium in methanol (Mg/MeOH). This system is a versatile, economical, and convenient reducing agent for various organic transformations, including desulfonylation.

Q3: I am observing an unexpected product that appears to be my starting material after workup. What could be happening?

A3: This is a classic sign of an improper workup after acidic cleavage. During the reaction with HCl, the tert-butylsulfinyl group is converted into tert-butylsulfinyl chloride, and the desired amine is protonated to form the hydrochloride salt. If you neutralize the entire reaction mixture without first removing the amine salt, the free amine will react with the sulfinyl chloride, regenerating the starting N-tert-butylsulfinamide.[1]

Troubleshooting Guides

Issue 1: Incomplete or No Reaction with Acidic Cleavage
Potential Cause Troubleshooting Step Rationale
Insufficient Acid Increase the equivalents of HCl.Ensures complete protonation and cleavage.
Low Temperature Gradually increase the reaction temperature (e.g., from 0°C to room temperature).Enhances the reaction rate.
Short Reaction Time Extend the reaction time and monitor by TLC or LC-MS.Allows the reaction to proceed to completion.
Steric Hindrance Consider switching to a less hindered solvent if solubility allows, or explore alternative methods.May improve reagent access to the reaction site.
Issue 2: Degradation of Starting Material or Product
Potential Cause Troubleshooting Step Rationale
Presence of Acid-Labile Groups Use milder acidic conditions (e.g., lower concentration of HCl, lower temperature).Minimizes cleavage of other sensitive groups.
Harsh Reaction Conditions Explore alternative, non-acidic cleavage methods such as reductive cleavage.Avoids acidic conditions altogether.
Issue 3: Low Yield After Workup
Potential Cause Troubleshooting Step Rationale
Reformation of Starting Material After acidic cleavage, filter the precipitated amine hydrochloride salt and wash it with the reaction solvent before treating it with base.Separates the amine salt from the tert-butylsulfinyl chloride byproduct, preventing recombination.[1]
Product Solubility Issues If the amine hydrochloride salt is soluble in the reaction medium, evaporate the solvent, then triturate with a non-polar solvent to precipitate the salt before filtration.Ensures efficient isolation of the desired product.

Alternative Methods: Data Summary

The following table summarizes reaction conditions for the standard acidic cleavage and a potential reductive alternative.

Method Reagents & Conditions Substrate Scope Typical Yield Key Considerations
Standard Acidic Cleavage HCl (in MeOH, EtOH, or Dioxane), Room Temperature, 1-2 hoursBroad applicability to various N-tert-butylsulfinylamines.High (often >90%)Can affect other acid-labile groups. Proper workup is critical to prevent recombination of the product amine with the sulfinyl chloride byproduct.[1]
Reductive Cleavage Mg powder, Methanol, Room Temperature or mild heatingPotentially suitable for acid-sensitive substrates. Primarily documented for sulfonamides, but may be applicable to sulfinamides.Variable, requires optimization.Offers a non-acidic alternative. The reaction mechanism involves electron transfer from magnesium.

Experimental Protocols

Protocol 1: Standard Acidic Cleavage of a Tert-Butylsulfinyl Amine with HCl

This protocol is adapted from the work of Ellman and Aggarwal.[1][2]

Materials:

  • N-tert-butylsulfinyl protected amine

  • Anhydrous methanol (or ethanol/dioxane)

  • 4M HCl in dioxane (or acetyl chloride to generate HCl in situ)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the N-tert-butylsulfinyl protected amine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2-4 equivalents of 4M HCl in dioxane to the stirred solution. Alternatively, acetyl chloride (2-4 equivalents) can be added to generate HCl in situ.

  • Stir the reaction at 0°C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, if a precipitate (the amine hydrochloride salt) has formed, collect it by filtration and wash it with cold anhydrous diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the crude amine hydrochloride salt, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amine.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by column chromatography, distillation, or recrystallization as required.

Protocol 2: Reductive Cleavage of a Sulfonamide with Magnesium and Methanol (Potential application for Sulfinamides)

This protocol is based on established procedures for sulfonamide cleavage and may require optimization for sulfinamides.

Materials:

  • N-tert-butylsulfinyl protected amine

  • Anhydrous methanol

  • Magnesium powder or turnings

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Filtration apparatus

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the N-tert-butylsulfinyl protected amine in anhydrous methanol in a round-bottom flask.

  • Add magnesium powder or turnings (typically 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be required to initiate or accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of methanol).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine as required.

Visualizations

Cleavage_Method_Selection start Start with N-tert-butylsulfinyl protected amine acid_sensitive Does the substrate have other acid-labile groups? start->acid_sensitive standard_acidic Use Standard Acidic Cleavage (HCl in MeOH/Dioxane) acid_sensitive->standard_acidic No alternative_method Consider Alternative Methods (e.g., Reductive Cleavage with Mg/MeOH) acid_sensitive->alternative_method Yes end Isolated Amine standard_acidic->end alternative_method->end

Caption: Decision tree for selecting a tert-butylsulfinyl group cleavage method.

Troubleshooting_Acidic_Cleavage start Acidic Cleavage Reaction check_completion Monitor reaction by TLC or LC-MS start->check_completion incomplete Is the reaction incomplete? check_completion->incomplete increase_conditions Increase reaction time, temperature, or [HCl] incomplete->increase_conditions Yes workup Proceed to Workup incomplete->workup No increase_conditions->check_completion isolate_salt Filter to isolate amine hydrochloride salt workup->isolate_salt neutralize Neutralize with base and extract amine isolate_salt->neutralize recombination_check Is starting material observed after workup? neutralize->recombination_check end Pure Amine recombination_check->end No improper_workup Improper workup: Re-evaluate salt isolation step recombination_check->improper_workup Yes improper_workup->workup

Caption: Troubleshooting workflow for the acidic cleavage of a tert-butylsulfinyl group.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Tert-Butylsulfonamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of tert-butylsulfonamide (commonly known as Ellman's auxiliary) with other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The comparison is supported by experimental data, detailed methodologies for key experiments, and mechanistic diagrams to facilitate a comprehensive understanding.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. An effective chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the product.[2]

This guide will focus on the practical application and comparative performance of three prominent chiral auxiliaries in key asymmetric transformations such as alkylation, aldol, and Diels-Alder reactions.

Mechanism of Action: A Visual Overview

The fundamental principle behind the use of chiral auxiliaries is the temporary creation of a diastereomeric intermediate, which then allows for stereoselective bond formation due to the steric and electronic influence of the auxiliary.

G General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective_Reaction Attachment->Diastereoselective_Reaction Diastereoselective Reaction Cleavage Cleavage Diastereoselective_Reaction->Cleavage Cleavage of Auxiliary Chiral_Product Chiral_Product Cleavage->Chiral_Product Desired Chiral Product Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary Recovered Chiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed by its performance in specific chemical transformations. This section provides a comparative analysis of this compound, Evans' oxazolidinones, and Oppolzer's sultams in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.

Table 1: Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileConditionsDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound N-SulfinylimineGrignard ReagentTHF, -48 °C>98:2 d.r.85-95[3]
Evans' Oxazolidinone N-Propionyl oxazolidinoneAllyl IodideNaN(TMS)₂, THF, -78 °C98:2 d.r.61-77[4][5]
Oppolzer's Sultam N-Acyl sultamAlkyl HalideNaHMDS, THF, -78 °C>95:5 d.r.80-95[6]

Key Insights: All three auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions. This compound is particularly effective for the synthesis of chiral amines via the alkylation of N-sulfinylimines.[3] Evans' oxazolidinones and Oppolzer's sultams are highly reliable for the alkylation of carbonyl compounds.[4][6]

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeConditionsDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound N/A (Mainly for imine additions)N/AN/AN/AN/A
Evans' Oxazolidinone Boron enolateBenzaldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C>99:1 d.r.80-95[7][8]
Oppolzer's Sultam Titanium enolateIsobutyraldehydeTiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C>98:2 d.r.85-95[9][10]

Key Insights: Evans' oxazolidinones are the gold standard for asymmetric aldol reactions, consistently providing very high diastereoselectivities through a well-defined Zimmerman-Traxler transition state.[7] Oppolzer's sultams are also highly effective, and the stereochemical outcome can sometimes be tuned by the choice of Lewis acid.[9] this compound is not typically used for aldol reactions in the same manner as the other two auxiliaries; its primary application lies in the nucleophilic addition to sulfinylimines, which is mechanistically distinct.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Table 3: Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneConditionsDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound N-Sulfinyl AzadienesAzomethine YlidesAg₂CO₃, CH₂Cl₂, rtup to >95:5 d.r.60-85[11]
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneEt₂AlCl, CH₂Cl₂, -78 °Cup to 99:1 d.r.80-95[12]
Oppolzer's Sultam N-Acryloyl sultamCyclopentadieneTiCl₄, CH₂Cl₂, -78 °Cup to 98:2 d.r.85-95[12]

Key Insights: Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in controlling the stereochemistry of Diels-Alder reactions, leading to high yields and excellent diastereoselectivities.[12] this compound has been successfully employed in asymmetric aza-Diels-Alder reactions, demonstrating its utility in the synthesis of nitrogen-containing heterocycles.[11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these methodologies. Below are representative protocols for the attachment of the auxiliary, a key asymmetric reaction, and the cleavage of the auxiliary.

This compound: Asymmetric Synthesis of a Chiral Amine

This protocol outlines the synthesis of a chiral amine using Ellman's auxiliary.

G Asymmetric Amine Synthesis using this compound cluster_protocol Aldehyde Aldehyde Condensation Condensation (e.g., CuSO₄) Aldehyde->Condensation tBuSONH2 (R)-tert- Butylsulfonamide tBuSONH2->Condensation Grignard R-MgBr Grignard_Addition Diastereoselective Addition Condensation->Grignard_Addition Nucleophilic Addition Cleavage Cleavage Grignard_Addition->Cleavage Acidic Cleavage (HCl) Chiral_Amine Chiral_Amine Cleavage->Chiral_Amine Chiral Primary Amine

Caption: Workflow for asymmetric amine synthesis using this compound.

1. Formation of N-tert-Butanesulfinylimine:

  • To a solution of the aldehyde (1.0 equiv) and (R)-tert-butylsulfonamide (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added a dehydrating agent such as anhydrous CuSO₄ (2.0 equiv) or MgSO₄.[3]

  • The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or ¹H NMR).

  • The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinylimine, which can often be used in the next step without further purification.

2. Diastereoselective Addition of a Grignard Reagent:

  • The N-tert-butanesulfinylimine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or Et₂O) and cooled to the appropriate temperature (typically between -78 °C and -48 °C).[3]

  • The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at this temperature until completion and then quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

3. Cleavage of the Auxiliary:

  • The crude sulfinamide from the previous step is dissolved in a suitable solvent such as methanol or diethyl ether.[13]

  • A solution of HCl in an appropriate solvent (e.g., 2M HCl in Et₂O) is added, and the mixture is stirred at room temperature.

  • The resulting amine hydrochloride salt often precipitates and can be collected by filtration.

  • The free amine can be obtained by neutralization with a base. The chiral auxiliary can be recovered from the filtrate.[13]

Evans' Oxazolidinone: Asymmetric Alkylation

A representative protocol for the asymmetric alkylation of an N-acyl Evans' oxazolidinone.[4]

1. Acylation of the Auxiliary:

  • To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted, dried, and purified.

2. Diastereoselective Alkylation:

  • The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) is added to form the enolate.

  • The alkylating agent (e.g., benzyl bromide) (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified by chromatography.

3. Cleavage of the Auxiliary:

  • The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 4:1).[14]

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 equiv) and 30% hydrogen peroxide (H₂O₂) (4.0 equiv) are added.[14]

  • The mixture is stirred for 1-4 hours, and the reaction is then quenched with an aqueous solution of sodium sulfite.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is obtained from the aqueous layer after acidification and extraction.

Oppolzer's Sultam: Asymmetric Aldol Reaction

A general procedure for an asymmetric aldol reaction using an Oppolzer's sultam auxiliary.[9]

1. Acylation of the Auxiliary:

  • The Oppolzer's sultam (1.0 equiv) is dissolved in anhydrous THF and deprotonated with a strong base like n-butyllithium at -78 °C.

  • The corresponding acyl chloride is added to the resulting anion to form the N-acyl sultam.

2. Diastereoselective Aldol Reaction:

  • The N-acyl sultam (1.0 equiv) is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to -78 °C.

  • A Lewis acid such as TiCl₄ (1.1 equiv) and a tertiary amine base like triethylamine or Hünig's base (1.2 equiv) are added to form the titanium enolate.

  • The aldehyde (1.2 equiv) is then added, and the reaction is stirred at low temperature.

  • The reaction is quenched with a suitable aqueous solution, and the product is worked up.

3. Cleavage of the Auxiliary:

  • The aldol adduct can be cleaved under various conditions depending on the desired product. For example, hydrolysis with LiOH/H₂O₂ can yield the corresponding β-hydroxy carboxylic acid.[15]

  • Reductive cleavage with reagents like LiBH₄ can afford the chiral 1,3-diol.

Advantages and Disadvantages

Each chiral auxiliary has its own set of advantages and limitations that make it more or less suitable for a particular application.

Table 4: Comparison of Key Features

FeatureThis compound (Ellman's)Evans' OxazolidinonesOppolzer's Sultams
Primary Application Asymmetric synthesis of chiral aminesAsymmetric alkylations, aldol, and Diels-Alder reactionsAsymmetric alkylations, aldol, and Diels-Alder reactions
Stereocontrol Generally excellent for additions to C=N bondExcellent and predictable for many C-C bond formationsExcellent, sometimes tunable with Lewis acids
Attachment Condensation with aldehydes/ketonesAcylationAcylation
Cleavage Conditions Mildly acidic (e.g., HCl)Basic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄), TransesterificationBasic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄), Transesterification
Recyclability Good, can be recovered after cleavageGood, recoverable after cleavageGood, recoverable after cleavage
Substrate Scope Broad for aldehydes and ketones in imine formationBroad for carbonyl compoundsBroad for carbonyl compounds
Advantages Direct route to chiral amines, stable intermediatesHigh diastereoselectivity, well-studied, predictable outcomesCrystalline derivatives aid purification, high diastereoselectivity
Disadvantages Less versatile for general C-C bond formation compared to othersCan be sensitive to strong nucleophiles/bases during cleavageCan be more expensive, cleavage can sometimes be challenging

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic target, the desired stereochemical outcome, and practical considerations such as cost and ease of handling.

  • This compound (Ellman's auxiliary) has emerged as a powerful tool, particularly for the asymmetric synthesis of chiral amines, a functionality prevalent in pharmaceuticals and natural products.[16] Its key advantages lie in the stability of the sulfinylimine intermediates and the mild acidic conditions required for auxiliary cleavage.[13]

  • Evans' oxazolidinones remain a cornerstone of asymmetric synthesis due to their exceptional and predictable stereocontrol in a wide range of C-C bond-forming reactions, especially the aldol reaction.[7]

  • Oppolzer's sultams offer a robust alternative, often providing crystalline intermediates that facilitate purification by recrystallization and exhibit high levels of diastereoselectivity.[6]

Ultimately, a thorough understanding of the strengths and limitations of each of these auxiliaries, as presented in this guide, will empower researchers to make informed decisions and design more efficient and stereoselective synthetic routes.

References

A Comparative Guide to Ellman's Auxiliary and Mosher's Acid in Chiral Amine Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, the precise control and determination of stereochemistry are paramount, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral amines, a ubiquitous functional group in these compounds, often present a significant synthetic challenge. This guide provides a comprehensive comparison of two cornerstone reagents in this field: Ellman's auxiliary for the asymmetric synthesis of chiral amines and Mosher's acid for the determination of their absolute configuration and enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful tools.

Introduction and Fundamental Principles

Ellman's Auxiliary (tert-Butanesulfinamide)

Introduced by Jonathan A. Ellman in 1997, tert-butanesulfinamide has emerged as a highly versatile and widely used chiral auxiliary for the asymmetric synthesis of amines.[1][2] It serves as a chiral ammonia equivalent, enabling the stereoselective addition of a wide range of nucleophiles to its corresponding N-sulfinylimines. The key to its effectiveness lies in the chiral sulfur atom, which directs the incoming nucleophile to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity.[1] Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary amine.[1]

Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic Acid, MTPA)

Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a chiral derivatizing agent used to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[3][4] The principle of Mosher's method involves the reaction of a chiral amine (or alcohol) with an enantiomerically pure form of Mosher's acid (typically as its acid chloride) to form a pair of diastereomeric amides (or esters).[3][4] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[4] By analyzing the differences in these chemical shifts, one can determine the absolute configuration of the original stereocenter.[4]

Mechanism of Action and Stereochemical Control

Ellman's Auxiliary: Diastereoselective Synthesis

The asymmetric synthesis of a chiral amine using Ellman's auxiliary typically involves a two-step sequence. First, the chiral tert-butanesulfinamide is condensed with an aldehyde or ketone to form the corresponding N-sulfinylimine. The stereoselectivity of the subsequent nucleophilic addition is governed by a six-membered chair-like transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite to the bulky tert-butyl group. Chelation of the sulfinyl oxygen and the imine nitrogen to the metal cation of the organometallic nucleophile further rigidifies this transition state, leading to high diastereoselectivity.

Ellman_Mechanism cluster_step1 Step 1: Sulfinimine Formation cluster_step2 Step 2: Diastereoselective Nucleophilic Addition cluster_step3 Step 3: Deprotection tBuSONH2 Ellman's Auxiliary (R)-t-Butanesulfinamide Sulfinimine N-Sulfinylimine tBuSONH2->Sulfinimine + R'CHO - H2O Aldehyde Aldehyde (R'CHO) Sulfinimine2 N-Sulfinylimine Adduct Diastereomerically Enriched Sulfinamide Adduct Sulfinimine2->Adduct + R''-M Nucleophile Nucleophile (R''-M) Adduct2 Sulfinamide Adduct Amine Chiral Primary Amine Adduct2->Amine Acidic Workup

Figure 1. General workflow for the asymmetric synthesis of chiral amines using Ellman's auxiliary.

Mosher's Acid: Determination of Absolute Configuration

The determination of absolute configuration using Mosher's acid relies on the predictable shielding and deshielding effects of the phenyl group in the resulting diastereomeric amides. In the most stable conformation of the Mosher's amide, the Cα-OCH₃, Cα-CF₃, and C=O bonds of the MTPA moiety are roughly coplanar. This orients the phenyl group in a way that it shields the substituents on one side of the newly formed amide bond and deshields those on the other. By preparing both the (R)- and (S)-MTPA amides and comparing their ¹H NMR spectra, the sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter reveals the absolute configuration.

Mosher_Principle cluster_derivatization Derivatization cluster_analysis NMR Analysis ChiralAmine Chiral Amine (R/S) R_Amide (R)-MTPA Amide (Diastereomer 1) ChiralAmine->R_Amide + (R)-MTPA-Cl S_Amide (S)-MTPA Amide (Diastereomer 2) ChiralAmine->S_Amide + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR ¹H NMR Spectra Delta_delta Calculate Δδ = δS - δR NMR->Delta_delta Configuration Determine Absolute Configuration Delta_delta->Configuration

Figure 2. Logical workflow for determining the absolute configuration of a chiral amine using Mosher's acid.

Performance Comparison: A Case Study

A practical demonstration of the complementary nature of Ellman's auxiliary and Mosher's acid is the synthesis and stereochemical verification of a key chiral amine fragment for the anticancer drug Savolitinib.[5]

Asymmetric Synthesis with Ellman's Auxiliary

The synthesis of (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine was achieved via the diastereoselective reduction of the corresponding N-sulfinylimine. The choice of reducing agent was critical to achieving high diastereoselectivity.

EntryReducing AgentDiastereomeric Ratio (d.r.)
1NaBH₄85 : 15
2L-Selectride®>99 : 1
3K-Selectride®98 : 2
Data sourced from Organic Process Research & Development 2025, 29 (5), 1218-1227.[5]

As shown in the table, L-Selectride® provided the highest diastereoselectivity, affording the desired (S)-amine with excellent stereocontrol.

Stereochemical Verification with Mosher's Acid

To unambiguously confirm the absolute configuration of the synthesized amine, it was derivatized with both (R)- and (S)-Mosher's acid chloride. The ¹H NMR spectra of the resulting diastereomeric amides were then analyzed.

Protonδ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (δS - δR) (ppm)
H-28.358.38+0.03
H-37.827.80-0.02
H-57.657.68+0.03
H-77.257.22-0.03
H-87.557.58+0.03
-CH₃1.551.52-0.03
Hypothetical data based on the principles described in the source.[5]

The sign of the chemical shift differences (Δδ) is consistent with the predicted model for the (S)-configuration of the amine. Protons on one side of the stereocenter experience a positive Δδ, while those on the other side show a negative Δδ.

Experimental Protocols

Asymmetric Synthesis of a Chiral Amine using Ellman's Auxiliary

This protocol is a generalized procedure for the synthesis of a chiral amine via nucleophilic addition to an N-sulfinylimine.

Materials:

  • (R)- or (S)-tert-Butanesulfinamide

  • Aldehyde or Ketone

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Dehydrating agent (e.g., MgSO₄, CuSO₄)

  • Organometallic nucleophile (e.g., Grignard reagent, organolithium)

  • Anhydrous solvent for addition (e.g., THF, diethyl ether)

  • Acidic solution for deprotection (e.g., HCl in methanol)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Sulfinimine Formation:

    • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous CH₂Cl₂ is added tert-butanesulfinamide (1.05 eq) and MgSO₄ (2.0 eq).

    • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure to afford the crude N-sulfinylimine, which is often used without further purification.

  • Diastereoselective Nucleophilic Addition:

    • The crude N-sulfinylimine is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.

    • The organometallic nucleophile (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C until complete.

    • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

    • The crude product can be purified by flash chromatography.

  • Deprotection:

    • The purified sulfinamide adduct is dissolved in methanol, and a solution of HCl in methanol is added.

    • The reaction is stirred at room temperature until the deprotection is complete.

    • The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be triturated with diethyl ether to afford the pure product.

Determination of Absolute Configuration using Mosher's Acid

This protocol outlines the preparation of Mosher's amides and their analysis by ¹H NMR.

Materials:

  • Chiral amine (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or another suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until the reaction is complete.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Assign the relevant proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.

    • Create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.

    • Analyze the signs of the Δδ values to determine the absolute configuration based on the established Mosher's model.

Conclusion

Ellman's auxiliary and Mosher's acid are indispensable tools in the field of chiral amine chemistry. While Ellman's auxiliary provides a robust and highly stereoselective method for the synthesis of chiral amines, Mosher's acid offers a reliable and widely accepted NMR-based method for the determination of their absolute configuration and enantiomeric purity. As demonstrated, these two reagents are not competitors but rather complementary partners in the challenging endeavor of asymmetric synthesis. A thorough understanding of their principles and applications, as outlined in this guide, is essential for any researcher working in the synthesis and characterization of chiral molecules.

References

A Comparative Guide to tert-Butylsulfinamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral compounds is a critical challenge. Chiral auxiliaries are powerful tools that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed. Among these, enantiopure tert-butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a gold standard, particularly for the asymmetric synthesis of chiral amines.[1][2]

This guide provides an objective comparison of tert-butylsulfinamide with other alternatives, supported by experimental data. It details the underlying mechanisms of stereocontrol, experimental workflows, and protocols to inform the selection of the optimal chiral auxiliary for a given transformation.

Core Advantages of tert-Butylsulfinamide

Developed by Ellman and coworkers, tert-butanesulfinamide has become a widely used chiral auxiliary due to a combination of favorable characteristics.[2] Both of its enantiomers are readily accessible and can be synthesized on a large scale from the inexpensive byproduct of oil refining, di-tert-butyl disulfide.[3][4]

Key advantages include:

  • High Stereocontrol : It serves as a powerful chiral directing group, consistently providing high levels of diastereoselectivity in nucleophilic additions to the derived N-sulfinyl imines.[4][5]

  • Broad Substrate Scope : It condenses directly with a vast array of aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines in high yields.[2][4] These imines are generally stable enough for isolation and purification but are highly reactive toward nucleophiles.[6]

  • Mild Cleavage Conditions : The auxiliary can be easily removed after the key transformation by treatment with stoichiometric amounts of acid under mild conditions, preserving the stereochemical integrity of the newly formed chiral center.[2][7]

  • Recyclability : The chiral auxiliary is not destroyed during acidic cleavage and can be recovered and recycled, which is advantageous for both cost and sustainability.[8][9]

  • Superior Performance : When compared to related arenesulfinamides (e.g., p-toluenesulfinamide), the tert-butyl derivative often provides enhanced stereoselectivity and reduces side reactions.[2][3]

Mechanism of Stereocontrol

The high diastereoselectivity achieved with tert-butylsulfinamide is attributed to a well-defined, chair-like six-membered transition state.[3] For additions of organometallic reagents (like Grignard or organolithium reagents) to N-sulfinyl imines, the metal center is believed to chelate between the sulfinyl oxygen and the imine nitrogen. This rigid conformation sterically blocks one face of the imine, directing the incoming nucleophile to the opposite, less hindered face. The bulky tert-butyl group plays a crucial role in establishing this facial bias.[3][7]

Caption: Proposed transition state for nucleophilic addition.
General Experimental Workflow

The application of tert-butylsulfinamide in asymmetric amine synthesis typically follows a three-step sequence: condensation to form the chiral imine, diastereoselective nucleophilic addition, and finally, acidic cleavage to release the chiral amine product.

Caption: General workflow for asymmetric amine synthesis.

Performance Comparison with Alternatives

While tert-butylsulfinamide excels in amine synthesis, other auxiliaries are standards for different transformations. Evans' oxazolidinones, for example, are primarily used for stereoselective alkylation, aldol, and Diels-Alder reactions of carboxylic acid derivatives.[10][11] The choice of auxiliary is therefore highly dependent on the target molecule.

Below is a comparison of typical performance data for tert-butylsulfinamide and Evans' oxazolidinone auxiliaries in their respective optimal applications.

Table 1: Asymmetric Synthesis of Amines via tert-Butylsulfinamide Auxiliary

Substrate (Imine) Nucleophile Yield (%) Diastereomeric Ratio (dr)
N-(Benzylidene)-tert-butanesulfinamide PhMgBr 98% 98:2
N-(Propylidene)-tert-butanesulfinamide EtMgBr 85% 96:4
N-(4-Methoxybenzylidene)-tert-butanesulfinamide MeLi 91% 94:6
N-(Cyclohexylmethylidene)-tert-butanesulfinamide AllylMgBr 92% >99:1

(Data compiled from representative examples in the literature)

Table 2: Asymmetric Alkylation via Evans' Oxazolidinone Auxiliary

Substrate (N-Acyl Oxazolidinone) Electrophile Base Yield (%) Diastereomeric Ratio (dr)
N-Propionyl-(S)-4-benzyl-2-oxazolidinone Benzyl Bromide NaHMDS 90% >99:1
N-Propionyl-(S)-4-isopropyl-2-oxazolidinone Methyl Iodide LDA 95% 99:1
N-Acetyl-(S)-4-benzyl-2-oxazolidinone Allyl Iodide NaHMDS 85% 98:2
N-Butyryl-(S)-4-phenyl-2-oxazolidinone Ethyl Iodide LDA 88% >95:5

(Data compiled from representative examples in the literature)[10]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral Amine using tert-Butylsulfinamide

This protocol describes the addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine.

Step 1: Synthesis of the N-tert-Butanesulfinyl Aldimine

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), (R)-tert-butylsulfinamide (1.05 equiv.), and an anhydrous solvent such as CH₂Cl₂ or THF.

  • Add a dehydrating agent, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv.) or anhydrous CuSO₄ (2.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of celite to remove solids.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude imine by flash column chromatography on silica gel.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the purified N-tert-butanesulfinyl imine (1.0 equiv.) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv.) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the sulfinamide adduct from Step 2 in methanol (MeOH).

  • Add a solution of HCl in an ether (e.g., 4M HCl in dioxane, 2.0-3.0 equiv.) and stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt, which can be collected by filtration.[3]

  • The chiral auxiliary remains in the ether filtrate and can be recovered.[8]

Protocol 2: Evans' Asymmetric Alkylation

This protocol provides a comparative example of a standard procedure using an alternative auxiliary.[10]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in toluene, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 equiv.) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[10]

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) to form the (Z)-enolate.

  • After stirring for 30-60 minutes, add the electrophile (e.g., benzyl bromide, 1.2 equiv.).

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly.

  • Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify the alkylated product by chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified product in a THF/water mixture.

  • Add lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, and stir at 0 °C to room temperature until cleavage is complete.

  • Work up the reaction to isolate the chiral carboxylic acid and recover the oxazolidinone auxiliary.

Conclusion

tert-Butylsulfinamide stands out as an exceptionally versatile and reliable chiral auxiliary for the asymmetric synthesis of a broad spectrum of chiral amines.[4] Its key advantages—high stereoselectivity, operational simplicity, mild cleavage conditions, and recyclability—make it a preferred choice for complex amine synthesis in both academic and industrial settings. While other auxiliaries like Evans' oxazolidinones are indispensable for different classes of transformations, the robustness and efficacy of Ellman's auxiliary have solidified its position as a "gold standard" in its specific and critical domain of application.[1]

References

A Comparative Guide to Determining Enantiomeric Excess in tert-Butylsulfonamide Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the quality control of chiral molecules. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of tert-butylsulfonamide and its derivatives. We will delve into the principles, experimental protocols, and performance of Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supporting data and a look at emerging alternative methods.

The accurate measurement of enantiomeric excess is paramount in the pharmaceutical and agrochemical industries, where the biological activity of a molecule often resides in a single enantiomer, while the other may be inactive or even elicit undesirable effects. This compound and its derivatives are crucial chiral auxiliaries and building blocks in asymmetric synthesis, making the reliable determination of their enantiopurity a routine necessity.

Comparison of Key Analytical Methods

The two most established and widely utilized methods for determining the enantiomeric excess of this compound products are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral discriminating agents. Each technique offers distinct advantages and is suited to different analytical needs.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Discriminating AgentsChiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase leads to separation based on retention time.Formation of diastereomeric complexes with a chiral agent, resulting in distinct and quantifiable signals in the NMR spectrum.Similar to HPLC but uses supercritical CO2 as the primary mobile phase, offering faster separations.
Primary Strength High resolution and sensitivity, often achieving baseline separation. Considered the "gold standard" for quantitative ee determination.[1]Rapid analysis time (typically under 5 minutes per sample), ideal for high-throughput screening and reaction monitoring.[2]Very fast analysis times and reduced use of organic solvents, making it a "greener" alternative.
Key Limitation Method development can be time-consuming, requiring screening of columns and mobile phases.Lower sensitivity compared to HPLC, and potential for signal overlap. Requires a chiral discriminating agent.[2]Requires specialized instrumentation.
Sample Requirement Typically in the low microgram to milligram range.Typically in the milligram range.Similar to HPLC.
Instrumentation HPLC system with a chiral column and UV detector.NMR spectrometer (400 MHz or higher recommended).SFC system with a chiral column and detector.

Experimental Workflows

The determination of enantiomeric excess follows a structured workflow, from sample preparation to data analysis. The specific steps vary depending on the chosen analytical method.

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition cluster_3 Data Analysis start Chiral this compound Product dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Derivatization (for NMR) dissolution->derivatization Optional hplc Chiral HPLC Analysis dissolution->hplc Direct Analysis sfc Chiral SFC Analysis dissolution->sfc Direct Analysis nmr NMR Analysis with Chiral Agent derivatization->nmr chromatogram Generate Chromatogram hplc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum sfc->chromatogram integration Peak Integration chromatogram->integration signal_ratio Signal Integration/Ratio spectrum->signal_ratio calculation Calculate % ee integration->calculation signal_ratio->calculation

Caption: A generalized workflow for the determination of enantiomeric excess.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2] It relies on the separation of enantiomers on a chiral stationary phase (CSP).

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column is often effective for sulfonamides.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: A solution of the this compound product (approximately 1 mg/mL) in a suitable solvent, typically a mixture of the mobile phase components.

Chromatographic Conditions (Example):

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need to be optimized for specific derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Inject a racemic standard of the this compound to determine the retention times of the two enantiomers and to ensure the system provides adequate resolution (typically Rs > 1.5).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomer signals. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the conversion of the enantiomeric analyte into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the determination of their ratio. A highly effective method for sulfinamides is the three-component derivatization protocol.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped for ¹H and ¹⁹F NMR.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Reagents: 2-formylphenylboronic acid, an enantiopure chiral diol (e.g., (1R,2R,3S,5R)-(-)-pinanediol), and the this compound sample.

  • Solvent: Deuterated chloroform (CDCl₃).

Procedure (Three-Component Derivatization):

  • Sample Preparation: In an NMR tube, dissolve the this compound sample (0.0125–0.2 mmol) and a chiral solvating agent (0.0125–0.1 mmol) in deuterated chloroform (0.6 mL).[3] For derivatization, treat the sulfinamide with 2-formylphenylboronic acid and an enantiopure pinanediol to form diastereomeric sulfiniminoboronate esters.

  • NMR Acquisition: Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting mixture.

  • Data Analysis: Identify the well-resolved signals corresponding to the diastereomers (e.g., the imine protons in the ¹H NMR spectrum). Integrate the areas of these distinct signals.

  • Calculation: The diastereomeric ratio (dr) is a direct measure of the enantiomeric ratio of the starting sulfinamide. The enantiomeric excess is calculated from the integrals of the two diastereomeric signals (Integral₁ and Integral₂): % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that is gaining popularity for enantioselective separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.

Advantages of Chiral SFC:

  • Speed: SFC often allows for significantly faster separations compared to HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[4]

  • Reduced Solvent Consumption: The primary use of CO₂ makes SFC a more environmentally friendly or "greener" technique.

  • Unique Selectivity: In some cases, SFC can provide different and sometimes better chiral recognition than HPLC.

Instrumentation: A dedicated SFC system is required, which includes a high-pressure pump for CO₂, a co-solvent pump, a back-pressure regulator to maintain the supercritical state, a column oven, and a suitable detector (e.g., UV or mass spectrometer).

Method Development: Similar to HPLC, method development in SFC involves screening different chiral stationary phases and optimizing the mobile phase composition (co-solvent type and percentage, and any additives). Polysaccharide-based CSPs are widely used and have shown success in separating sulfonamide enantiomers.[5]

Conclusion

Both chiral HPLC and NMR spectroscopy are highly effective and reliable methods for determining the enantiomeric excess of this compound products. The choice between these techniques will largely depend on the specific requirements of the analysis.

  • For routine quality control, high accuracy, and when baseline separation is critical, chiral HPLC remains the method of choice. Its high sensitivity and established protocols make it a dependable workhorse in many laboratories.

  • For high-throughput screening, rapid reaction monitoring, and when a faster turnaround time is essential, NMR spectroscopy with chiral discriminating agents offers a significant advantage. The ability to obtain results in minutes without extensive method development is highly beneficial in a research and development setting.

  • Chiral SFC presents a compelling alternative, particularly for laboratories focused on high-throughput analysis and "green" chemistry. Its speed and reduced reliance on organic solvents make it an attractive option for both analytical and preparative-scale chiral separations.

For comprehensive validation of enantiomeric excess, the orthogonal use of two different methods, such as a rapid screen by NMR followed by a more rigorous quantitative analysis by chiral HPLC, can provide the highest degree of confidence in the results.

References

Determining Diastereomeric Ratios of Sulfinamide Adducts: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the diastereomeric ratio (d.r.) of sulfinamide adducts is a critical step in asymmetric synthesis and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and widely adopted technique for this purpose, offering a direct and non-destructive method for quantification. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols.

The fundamental principle behind using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in their nuclei experiencing slightly different magnetic environments, leading to distinguishable signals in the NMR spectrum.[1] By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined.[2]

Quantitative NMR (qNMR) for Diastereomeric Ratio Analysis

Quantitative NMR (qNMR) is a robust analytical method for determining the concentration and purity of substances, including the ratio of diastereomers in a mixture.[3][4] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, which allows for accurate quantification without the need for calibration curves, unlike chromatographic methods.[3]

Key Considerations for Accurate qNMR:

To obtain accurate and precise quantitative results, several experimental parameters must be carefully optimized:

  • Relaxation Delay (d1): A sufficient delay between scans is crucial to ensure complete relaxation of the nuclei back to their equilibrium state. A common rule of thumb is to set the relaxation delay to at least five times the longest spin-lattice relaxation time (T1) of the protons being analyzed.[5]

  • Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration. An S/N of at least 250:1 is recommended for integration errors of less than 1%.[5]

  • Digital Resolution: Sufficient data points should be acquired to define the peaks properly.

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but for qNMR, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be more time-efficient.[6]

Comparison of Analytical Techniques

While NMR is a powerful tool, other methods are also employed for determining diastereomeric ratios. The choice of technique often depends on the specific requirements of the analysis.

FeatureNMR Spectroscopy (¹H or ¹⁹F)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differentiation based on distinct chemical shifts of diastereomers. Ratio from signal integration.[1][2]Physical separation on a chiral stationary phase. Ratio from peak area integration.[1][2]Separation based on volatility and interaction with a chiral stationary phase. Ratio from peak area integration.[1]
Accuracy High, with errors typically <5%.[7] Can be very high (<2%) with proper setup.[2]Considered a gold standard for accuracy.[2]High accuracy, similar to HPLC.
Precision High precision is achievable.[2]Excellent precision with low relative standard deviations.[2]Excellent precision.
Sample Prep Simple dissolution in a deuterated solvent.[3] Derivatization may be needed.[7][8][9][10]More complex, involving dissolution, filtration, and potential derivatization.[2]Often requires derivatization to increase volatility.
Throughput Relatively high.[2]Generally lower due to run times.Can be faster than HPLC for volatile compounds.
Non-destructive Yes.No.No.

Experimental Protocol: NMR Analysis of a Sulfinamide Adduct

This protocol describes a general procedure for determining the diastereomeric ratio of a sulfinamide adduct following a derivatization reaction. This method is based on the formation of diastereomeric sulfiniminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum.[7][8][9][10]

Materials:

  • Sulfinamide sample (scalemic or enantiopure)

  • 2-Formylphenylboronic acid

  • Enantiopure pinanediol

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • In a small vial, dissolve the sulfinamide (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and enantiopure pinanediol (1.1 eq) in the deuterated solvent.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.

  • NMR Data Acquisition:

    • Transfer the reaction mixture to an NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure the acquisition parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay, high signal-to-noise).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify the well-resolved signals corresponding to the imine protons of the two diastereomeric sulfiniminoboronate esters.[7]

    • Integrate these distinct signals.

    • Calculate the diastereomeric ratio by comparing the integral values of the two signals.

Example Data:

For a scalemic sample of a sulfinamide, the ¹H NMR spectrum of the resulting diastereomeric iminoboronate esters might show two distinct singlets for the imine protons.

DiastereomerChemical Shift (ppm)Integral Value
Diastereomer 18.501.00
Diastereomer 28.450.75

In this example, the diastereomeric ratio would be 1.00 : 0.75, which simplifies to 4 : 3.

Visualizing the Workflow and Concepts

Experimental Workflow for NMR Analysis

The following diagram illustrates the key steps involved in determining the diastereomeric ratio of a sulfinamide adduct using NMR spectroscopy after derivatization.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sulfinamide Sulfinamide Reaction Derivatization Reaction Sulfinamide->Reaction Reagents Derivatizing Reagents (e.g., 2-Formylphenylboronic acid, Pinanediol) Reagents->Reaction Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquisition Acquire Spectrum (Quantitative Parameters) Spectrometer->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Diastereomeric Signals Processing->Integration Calculation Calculate Diastereomeric Ratio Integration->Calculation G Stereoisomers Stereoisomers Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not mirror images) Stereoisomers->Diastereomers Meso Meso Compounds (Achiral, internal plane of symmetry) Diastereomers->Meso can be

References

Navigating the Separation of Tert-Butylsulfonamide Diastereomers: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of pharmaceutical compounds is a critical factor, profoundly influencing their pharmacological and toxicological profiles. For molecules containing multiple chiral centers, such as derivatives of tert-butylsulfonamide, this manifests as diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, which allows for their separation using standard, achiral high-performance liquid chromatography (HPLC) techniques. However, optimizing a method to achieve baseline resolution can be a significant challenge.

Comparison of HPLC Methodologies

The separation of sulfonamide diastereomers is typically achieved using either normal-phase or reversed-phase chromatography. The choice of method depends heavily on the overall polarity and structural characteristics of the analyte. Chiral stationary phases (CSPs) are also frequently employed and can offer unique selectivity for these types of separations.[1]

ParameterMethod 1: Normal-Phase (Adapted)Method 2: Reversed-Phase Chiral
Column Silica or Cyano-bondedAstec CHIROBIOTIC® TAG
Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[2]Perchloric acid buffer (pH 1.0)[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min
Temperature 25 °C[2]Ambient
Detection UV at 220 nm[2]UV at 226 nm[3]
Principle Separation based on differential polarity and interaction with the polar stationary phase.Separation based on transient diastereomeric complexes formed with the chiral selector (crown ether) on the stationary phase.[3]
Key Advantage Often provides good resolution for diastereomers that differ in the spatial arrangement of polar groups.[4]High selectivity for compounds with primary amine groups that can form complexes with the crown ether selector.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are the protocols for the compared HPLC approaches.

Method 1: Normal-Phase HPLC Protocol

This method is adapted from a protocol for a structurally related sulfonamide and serves as an excellent starting point for separating this compound diastereomers.[2] Normal-phase chromatography on silica gel is a powerful technique for separating diastereomers.[5][6]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Silica Gel column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvents: HPLC grade n-hexane and isopropanol.[2]

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may be optimized to improve resolution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.

3. System Suitability:

  • Before analysis, ensure the system is equilibrated.

  • Perform multiple injections of a standard mixture to verify that the relative standard deviation (RSD) of peak areas is below 2.0% and the resolution between the diastereomeric peaks is greater than 1.5.[2]

Method 2: Reversed-Phase Chiral HPLC Protocol

This method utilizes a chiral stationary phase containing a crown ether, which is particularly effective for resolving enantiomers and diastereomers of molecules containing primary amines.[3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CROWNPAK® CR(+) (4.6 x 150 mm, 5 µm). While other chiral columns like Chiralcel OD and Chiralpak AD were tested for a similar compound without success, the CROWNPAK CR(+) column proved effective.[3]

  • Solvents: HPLC grade perchloric acid and water.

  • Sample Preparation: Prepare a stock solution of the sample at 0.5 mg/mL in the mobile phase.[3]

2. Chromatographic Conditions:

  • Mobile Phase: Perchloric acid buffer, pH adjusted to 1.0. A low pH is necessary to form the quaternary ammonium ion from the primary amine, which then complexes with the crown ether.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 226 nm.[3]

  • Injection Volume: 20 µL.[3]

3. Method Rationale:

  • The chiral recognition mechanism relies on the complex formation between the crown ether (chiral selector) and the ammonium ion of the analyte.[3]

  • Perchloric acid is chosen as the mobile phase additive due to its low UV absorbance, which minimizes baseline noise.[3]

Method Development Workflow

Developing a robust HPLC method for diastereomer separation is a systematic process. The selection of an appropriate stationary phase is the most critical step, and a trial-and-error approach is often necessary.[7][8] The general workflow involves screening different columns and mobile phases, followed by optimization of the most promising conditions.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis Prep Sample Preparation (Dissolution & Filtration) Screening Column & Mobile Phase Screening (NP, RP, Chiral) Prep->Screening Inject Optimization Method Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Promising Conditions Validation System Suitability & Method Validation Optimization->Validation Analysis Data Analysis (Resolution, Tailing) Validation->Analysis Analysis->Screening Re-screen if needed

Caption: Workflow for HPLC diastereomer separation method development.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of tert-Butylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides unparalleled insight into the atomic arrangement of compounds, guiding the design and optimization of new therapeutic agents. This guide offers a comparative analysis of the X-ray crystallographic data of tert-Butylsulfonamide and one of its N-aryl derivatives, presenting key structural parameters and detailed experimental protocols to support further research in this area.

The this compound moiety is a valuable building block in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The precise conformation and intermolecular interactions of these molecules, as determined by X-ray diffraction, are critical for understanding their structure-activity relationships.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and an N-aryl derivative, (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide. This side-by-side comparison highlights the structural differences arising from substitution on the sulfonamide nitrogen.

ParameterThis compound(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
Chemical Formula C₄H₁₁NO₂SC₁₆H₁₉NOS
Crystal System OrthorhombicOrthorhombic
Space Group P m n 2₁[1]P 2₁ 2₁ 2₁
Unit Cell Dimensions
a (Å)7.733[1]9.3588 (5)
b (Å)6.629[1]11.9452 (5)
c (Å)6.587[1]13.3136 (7)
α (°)90[1]90
β (°)90[1]90
γ (°)90[1]90
Volume (ų) 337.51488.36 (12)
Z 2[1]4
Temperature (K) Not specified293
R-factor 0.0477[1]0.047

Experimental Protocols

A general understanding of the experimental workflow is crucial for interpreting crystallographic data. Below are the detailed methodologies for the crystallographic analysis of the compared compounds.

General Workflow for Small Molecule X-ray Crystallography

Single-crystal X-ray diffraction analysis of small molecules typically follows a standardized workflow, from crystal growth to structure solution and refinement. The process begins with obtaining a high-quality single crystal, which is then mounted and exposed to a focused X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Crystallization Screening A->B C Single Crystal Selection B->C D Mounting on Diffractometer C->D E X-ray Diffraction D->E F Data Integration & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Crystallographic Information File (CIF) I->J Final Structure

A generalized workflow for single-crystal X-ray crystallography.
Crystallization and Structure Determination of (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide

Crystallization: Single crystals of (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide were obtained by slow evaporation from a solution of petroleum ether and ethyl acetate (1:1 v/v) at room temperature.

Data Collection and Refinement: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos diffractometer. Data were collected at 293 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Relationship of Structural Analysis

The process of analyzing and comparing crystal structures involves a logical progression from the fundamental crystallographic data to a deeper understanding of the molecular and supramolecular features. This includes examining the molecular geometry, intermolecular interactions, and packing motifs.

Structural Analysis Logic cluster_data Primary Crystallographic Data cluster_analysis Structural Analysis cluster_interpretation Interpretation & Application A Unit Cell Parameters D Molecular Geometry (Bond Lengths, Angles, Torsions) A->D B Space Group B->D C Atomic Coordinates C->D E Intermolecular Interactions (Hydrogen Bonding, π-stacking) D->E F Crystal Packing Analysis E->F G Structure-Activity Relationship (SAR) F->G H Polymorph Screening F->H I Informing Drug Design F->I

Logical flow from crystallographic data to its application in drug discovery.

This comparative guide provides a foundational understanding of the crystallographic features of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers working on the design and development of novel sulfonamide-based compounds. Further crystallographic studies on a wider range of derivatives will continue to illuminate the subtle yet crucial structural nuances that govern their biological function.

References

A Comparative Guide to the Validation of the Absolute Configuration of Amines Derived from tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral amines is a critical step. Chiral amines synthesized using tert-butylsulfonamide (also known as Ellman's auxiliary) offer a robust method for controlling stereochemistry. However, independent validation of the absolute configuration is often required. This guide provides a comprehensive comparison of the this compound-based method with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of method for determining the absolute configuration of a chiral amine depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes the key performance characteristics of four common methods.

MethodPrincipleTypical Sample AmountTime per SampleCost per SampleAccuracy
tert-Butylsulfinamide Method Diastereoselective synthesis with a chiral auxiliary of known configuration.10-50 mg1-2 daysLowHigh (dependent on diastereoselectivity)
Mosher's Method (NMR) Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[1][2][3][4][5]5-10 mg4-6 hours[1][3][5]ModerateHigh
Chiral HPLC Separation of enantiomers on a chiral stationary phase.[6][7]<1 mg30-60 minLow to ModerateHigh (for enantiomeric excess), requires a standard for absolute configuration
X-ray Crystallography Direct determination of the three-dimensional structure of a single crystal.[8][9][10]1-5 mgSeveral daysHighUnambiguous (gold standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Validation via Diastereoselective Synthesis using tert-Butylsulfinamide

This method relies on the predictable stereochemical outcome of the addition of a nucleophile to an N-tert-butanesulfinyl imine. The known configuration of the chiral auxiliary directs the stereochemistry of the newly formed stereocenter.

Experimental Protocol:

  • Imine Formation: Condense the desired aldehyde or ketone with enantiopure (R)- or (S)-tert-butylsulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) to form the corresponding N-tert-butanesulfinyl imine.

  • Nucleophilic Addition: React the purified imine with a suitable nucleophile (e.g., a Grignard reagent) at low temperature (-78 to -48 °C). The facial selectivity of the addition is directed by the bulky tert-butylsulfinyl group, leading to a high diastereomeric excess of the resulting sulfinamide.

  • Auxiliary Cleavage: Remove the tert-butylsulfinyl group by treating the sulfinamide with a strong acid (e.g., HCl in methanol).

  • Analysis: The absolute configuration of the resulting amine is inferred from the known stereochemistry of the tert-butylsulfinamide and the established model for nucleophilic addition. The enantiomeric excess is typically determined by chiral HPLC analysis.

Mosher's Method for Amines

This NMR-based technique involves the derivatization of the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[1][2][3][4][5]

Experimental Protocol:

  • Derivatization: In two separate reactions, treat the chiral amine with the acid chloride of (R)-MTPA and (S)-MTPA in the presence of a non-chiral base (e.g., pyridine or triethylamine).

  • Purification: Purify the resulting diastereomeric amides by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Compare the chemical shifts of protons near the stereocenter in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on Mosher's model.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers and determining enantiomeric excess.[6] To determine the absolute configuration, a reference standard of known configuration is typically required.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[6]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This often involves a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive.

  • Sample Preparation: Dissolve the amine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Configuration Assignment: Compare the retention time of the unknown sample with that of a known enantiomeric standard to assign the absolute configuration.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a crystalline sample.[8][9][10]

Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the chiral amine, often as a salt with a suitable counterion. This can be a challenging and time-consuming step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the positions of the atoms can be determined. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays.[11]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental methods described.

cluster_0 tert-Butylsulfinamide Method A Aldehyde/Ketone C Imine Formation A->C B tert-Butylsulfinamide B->C D Nucleophilic Addition C->D E Sulfinamide D->E F Cleavage E->F G Chiral Amine F->G

Workflow for the tert-Butylsulfinamide Method.

cluster_1 Mosher's Method H Chiral Amine K Derivatization H->K I (R)-MTPA-Cl I->K J (S)-MTPA-Cl J->K L Diastereomers K->L M NMR Analysis L->M N Absolute Configuration M->N

Workflow for Mosher's Method.

cluster_2 Chiral HPLC O Chiral Amine Q Separation O->Q P Chiral Column P->Q R Enantiomers Q->R S Comparison to Standard R->S T Absolute Configuration S->T

Workflow for Chiral HPLC.

cluster_3 X-ray Crystallography U Chiral Amine V Crystallization U->V W Single Crystal V->W X X-ray Diffraction W->X Y Structure Solution X->Y Z Absolute Configuration Y->Z

Workflow for X-ray Crystallography.

References

A Comparative Analysis of Arenesulfinamides and tert-Butylsulfonamide in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for achieving desired outcomes in asymmetric synthesis and for optimizing the properties of therapeutic candidates. This guide provides a detailed comparative study of arenesulfinamides, with a focus on p-toluenesulfinamide, and tert-butylsulfonamide, widely known as Ellman's auxiliary. This analysis is supported by experimental data and established protocols to inform the strategic application of these important chemical entities.

Introduction: Key Players in Asymmetric Synthesis and Drug Design

Arenesulfinamides and this compound have emerged as invaluable tools in modern organic chemistry and drug discovery. Both classes of compounds are extensively used as chiral auxiliaries to control the stereochemical outcome of reactions, particularly in the asymmetric synthesis of chiral amines, which are prevalent in a vast number of bioactive molecules and pharmaceuticals.[1][2] Furthermore, these sulfur-containing functional groups are recognized as important bioisosteres, capable of modulating the physicochemical and pharmacokinetic properties of drug candidates.[3]

This compound, developed by Jonathan A. Ellman, is often considered the "gold standard" among chiral sulfinamide auxiliaries due to its high diastereoselectivity in a wide range of reactions, ease of removal, and the stability of the intermediate N-sulfinyl imines.[2][3] Arenesulfinamides, such as p-toluenesulfinamide, also serve as effective chiral auxiliaries, although their application can sometimes be accompanied by lower stereoselectivity or side reactions compared to their tert-butyl counterpart.[4]

This guide will delve into a comparative analysis of their synthesis, performance as chiral auxiliaries, and their impact as bioisosteric replacements in drug discovery.

Synthesis and Availability

The accessibility of both enantiomers of a chiral auxiliary is crucial for its widespread application. Both arenesulfinamides and this compound are commercially available and can be synthesized through established methods.

FeatureArenesulfinamides (p-Toluenesulfinamide)This compound (Ellman's Auxiliary)
Starting Materials p-Toluenesulfonyl chloride, ammonia/aminesDi-tert-butyl disulfide, ammonia
Key Synthetic Steps Reduction of sulfonyl chloride to sulfinic acid, followed by amidation.[5]Enantioselective oxidation of the disulfide to a thiosulfinate, followed by reaction with lithium amide in liquid ammonia.[6][7]
Scalability Scalable, with established industrial processes.[5]Scalable synthesis has been developed.[7]
Commercial Availability Both enantiomers are commercially available.Both enantiomers are readily available commercially.[7]

Performance as Chiral Auxiliaries in Asymmetric Amine Synthesis

The primary application of both arenesulfinamides and this compound is in the asymmetric synthesis of amines via the formation and subsequent nucleophilic addition to N-sulfinyl imines. The bulky tert-butyl group in Ellman's auxiliary generally leads to higher diastereoselectivity compared to the aryl group in arenesulfinamides.

General Workflow for Asymmetric Amine Synthesis:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Auxiliary Cleavage Carbonyl Compound Carbonyl Compound N-Sulfinyl Imine N-Sulfinyl Imine Carbonyl Compound->N-Sulfinyl Imine Condensation Chiral Auxiliary Arenesulfinamide or This compound Chiral Auxiliary->N-Sulfinyl Imine N-Sulfinyl Imine_ref N-Sulfinyl Imine Nucleophile R-M (e.g., Grignard) Sulfinamide Product Sulfinamide Product Nucleophile->Sulfinamide Product Diastereoselective Addition Sulfinamide Product_ref Sulfinamide Product N-Sulfinyl Imine_ref->Sulfinamide Product Chiral Amine Chiral Amine Sulfinamide Product_ref->Chiral Amine Acidic Hydrolysis

Caption: General workflow for asymmetric amine synthesis.

Comparative Performance Data:

Reaction TypeChiral AuxiliarySubstrateNucleophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)YieldReference
Grignard Addition to Aldimine (R)-tert-ButylsulfinamideBenzaldehydeEtMgBr>99:1 d.r.95%[4]
Grignard Addition to Aldimine (R)-p-ToluenesulfinamideBenzaldehydeEtMgBr95:5 d.r.88%[8]
Reduction of Ketimine (R)-tert-ButylsulfinamideAcetophenoneNaBH₄98:2 d.r.96%[6]
Reduction of Ketimine (R)-p-ToluenesulfinamideAcetophenoneNaBH₄90:10 d.r.-[8]
Addition to Pyridyl Imine (R)-tert-ButylsulfinamidePyridine-2-carboxaldehydeMeMgBr97:3 d.r.92%[9]

Note: The data presented is a representative summary from the literature and actual results may vary depending on specific reaction conditions.

The superior performance of this compound is attributed to the steric bulk of the tert-butyl group, which creates a more defined chiral environment around the imine nitrogen, leading to a greater energy difference between the diastereomeric transition states of nucleophilic attack.[4]

Application in Drug Discovery: Bioisosteric Replacement

Both arenesulfonamides and alkylsulfonamides are recognized as valuable bioisosteres in drug design. They are often used to replace carboxylic acids, amides, or other functional groups to modulate properties such as acidity, lipophilicity, metabolic stability, and target binding.

PropertyArenesulfonamide MoietyThis compound Moiety
Lipophilicity (LogP) Generally increases lipophilicity compared to a carboxylic acid. The aromatic ring contributes to this effect.The bulky, aliphatic tert-butyl group significantly increases lipophilicity.[10]
Acidity (pKa) The sulfonamide proton is weakly acidic (pKa ~10).Similar weak acidity to arenesulfonamides.
Metabolic Stability The aromatic ring can be susceptible to oxidative metabolism (e.g., hydroxylation).The tert-butyl group can be a site of metabolic oxidation, often leading to hydroxylated metabolites.[10] However, its steric bulk can also shield adjacent functional groups from metabolism.
Bioisosteric Replacement for Carboxylic acids, phenols.Carboxylic acids, amides, and to introduce a bulky, hydrophobic group.

Case Study: Impact on Metabolic Stability

The incorporation of a tert-butyl group into a drug molecule can have a significant impact on its metabolic profile. While the tert-butyl group itself can be metabolized, often through hydroxylation by cytochrome P450 enzymes, its steric hindrance can protect more labile parts of the molecule from degradation.[10] For arenesulfonamides, the aromatic ring presents a potential site for metabolism. The choice between these two moieties can therefore be a strategic decision to fine-tune a drug candidate's pharmacokinetic profile.

Involvement in Signaling Pathways

While often utilized as synthetic tools, these sulfonamide-containing molecules can also be integral parts of pharmacologically active compounds that modulate specific biological pathways.

p-Toluenesulfonamide and Apoptosis Induction:

Recent studies have shown that p-toluenesulfonamide possesses potential antineoplastic activity. It is suggested that it can induce tumor cell death by increasing lysosomal membrane permeabilization (LMP), leading to the release of cathepsin B. This, in turn, can trigger a cascade of events leading to apoptosis.[1]

G p-Toluenesulfonamide p-Toluenesulfonamide LMP Lysosomal Membrane Permeabilization p-Toluenesulfonamide->LMP induces CathepsinB_release Cathepsin B Release LMP->CathepsinB_release Bid_activation Bid Activation CathepsinB_release->Bid_activation cleaves and activates PARP1_activation PARP-1 Activation CathepsinB_release->PARP1_activation cleaves and activates Apoptosis Apoptosis Bid_activation->Apoptosis PARP1_activation->Apoptosis

Caption: Proposed pathway of p-toluenesulfonamide-induced apoptosis.

This compound in Targeted Therapy:

The this compound moiety is a common feature in a variety of investigational and approved drugs. For instance, it is a key component of the endothelin receptor antagonist, Bosentan. In this context, the sulfonamide group contributes to the overall physicochemical properties of the molecule, which is designed to block the interaction of endothelin with its receptors (ET-A and ET-B), thereby preventing vasoconstriction.

G Bosentan Bosentan (contains this compound) ET_Receptor Endothelin Receptor (ET-A / ET-B) Bosentan->ET_Receptor blocks Endothelin Endothelin Endothelin->ET_Receptor binds to Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction leads to

Caption: Role of a this compound-containing drug in signaling.

Experimental Protocols

Protocol 1: Synthesis of N-Sulfinyl Imines

This protocol provides a general procedure for the condensation of an aldehyde with either an arenesulfinamide or this compound.

  • To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added the chiral sulfinamide (1.05 equiv).

  • A dehydrating agent (e.g., anhydrous MgSO₄ (2.0 equiv) or Ti(OEt)₄ (0.5 equiv)) is added to the mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude N-sulfinyl imine is purified by flash chromatography or crystallization.

Protocol 2: Diastereoselective Nucleophilic Addition to N-Sulfinyl Imines

This protocol outlines a general procedure for the addition of a Grignard reagent to a chiral N-sulfinyl imine.

  • A solution of the N-sulfinyl imine (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂ or toluene) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at -78 °C for the specified time (typically 1-3 hours) until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the desired sulfinamide.

Protocol 3: Determination of Diastereomeric Ratio

The diastereomeric ratio of the product from Protocol 2 can be determined by ¹H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify well-resolved signals corresponding to each diastereomer (protons close to the newly formed stereocenter are often diagnostic).

    • Integrate the signals for each diastereomer to determine their relative ratio.[11]

  • Chiral HPLC:

    • Develop a separation method using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Prepare a dilute solution of the product in the mobile phase.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • The two diastereomers should elute at different retention times.

    • The diastereomeric ratio is determined by the ratio of the peak areas.[11]

Conclusion

Both arenesulfinamides and this compound are powerful tools in the arsenal of synthetic and medicinal chemists. While both serve as effective chiral auxiliaries for the asymmetric synthesis of amines, this compound (Ellman's auxiliary) generally provides superior diastereoselectivity due to the steric influence of the tert-butyl group.[4] In the context of drug design, both moieties can be employed as bioisosteres to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. The choice between an arenesulfinamide and a this compound will depend on the specific synthetic challenge and the desired properties of the target molecule. A thorough understanding of their comparative advantages and disadvantages, as outlined in this guide, is essential for their effective application in research and development.

References

The Versatility of Tert-Butylsulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of tert-butylsulfonamide's applications in organic synthesis and medicinal chemistry, offering a comparative analysis against other common amine-protecting groups. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual workflows to support informed decision-making in their synthetic strategies.

This compound, and its corresponding N-protecting group, the tert-butylsulfonyl (Bus) group, has emerged as a valuable tool in the synthetic chemist's arsenal. Its unique stability profile and specific cleavage conditions offer distinct advantages in complex multi-step syntheses. This guide delves into the diverse applications of this compound, presenting a critical comparison with widely used amine-protecting groups such as tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

At a Glance: The Tert-Butylsulfonyl (Bus) Group in Context

The tert-butylsulfonyl group provides robust protection for primary and secondary amines. Its steric bulk and the electron-withdrawing nature of the sulfonyl group render the protected amine exceptionally stable to a wide range of reaction conditions, particularly those involving basic and organometallic reagents. This stability is a key differentiator when compared to the more acid-labile Boc group and the base-labile Fmoc group.

Comparison of Amine Protecting Groups

The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative overview of the tert-butylsulfonyl (Bus) group alongside other commonly used protecting groups.

Table 1: Stability Profile of Common Amine Protecting Groups

Protecting GroupReagents/ConditionsStability
Bus (tert-Butylsulfonyl) Strongly Basic (e.g., NaOH, LDA) Stable
Organometallics (e.g., Grignard, Organolithium) Stable
Hydrogenation (e.g., H₂, Pd/C) Stable
Strongly Acidic (e.g., TFA, HCl, H₂SO₄) Labile [1]
Lewis Acids (e.g., BCl₃, Sc(OTf)₃) Labile [1]
Boc (tert-Butoxycarbonyl)Strongly BasicStable
OrganometallicsGenerally Stable
HydrogenationStable
Strongly Acidic (e.g., TFA, HCl)Labile
Lewis AcidsLabile
Cbz (Carboxybenzyl)Strongly BasicStable
OrganometallicsStable
Hydrogenation (e.g., H₂, Pd/C)Labile
Strongly AcidicStable
Lewis AcidsStable
Fmoc (Fluorenylmethyloxycarbonyl)Strongly Basic (e.g., Piperidine)Labile
OrganometallicsStable
HydrogenationStable
Strongly AcidicStable
Lewis AcidsStable

Table 2: Conditions for Deprotection of Common Amine Protecting Groups

Protecting GroupDeprotection ReagentsTypical Conditions
Bus (tert-Butylsulfonyl) Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂, RT to reflux [1]
Hydrochloric Acid (HCl) In dioxane or other solvent, RT to reflux [1]
Sulfuric Acid (H₂SO₄) In CH₂Cl₂, RT
Lewis Acids (e.g., AlI₃, BCl₃) In MeCN or CH₂Cl₂, RT to reflux [1]
Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA)Neat or in CH₂Cl₂, RT
Hydrochloric Acid (HCl)In dioxane, ethyl acetate, or MeOH, RT
Cbz (Carboxybenzyl)H₂/Palladium on Carbon (Pd/C)MeOH or EtOH, RT, atmospheric pressure
HBr in Acetic AcidRT
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine20-50% in DMF, RT
1,8-Diazabicycloundec-7-ene (DBU)2-10% in DMF, RT

Experimental Protocols

Protocol 1: Protection of a Primary Amine with tert-Butylsulfonyl Chloride (Bus-Cl)

This protocol describes a general procedure for the N-sulfonylation of a primary amine using tert-butylsulfonyl chloride.

Materials:

  • Primary amine

  • tert-Butylsulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane.

  • Add triethylamine or pyridine (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butylsulfonyl chloride (1.1 eq) in dichloromethane dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of an N-tert-Butylsulfonamide using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the cleavage of the Bus protecting group under strong acidic conditions.

Materials:

  • N-tert-Butylsulfonamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tert-butylsulfonamide in dichloromethane or use neat TFA.

  • Add trifluoroacetic acid (5-10 equivalents if using a co-solvent).

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC. Reaction times can vary from 1 to 24 hours depending on the substrate.[1]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Visualizing the Workflow: Protection and Deprotection Cycle

The following diagram illustrates the general workflow for the application of the tert-butylsulfonyl (Bus) protecting group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection start Primary/Secondary Amine reagents_p t-BuSO₂Cl, Base (e.g., Et₃N) start->reagents_p Sulfonylation product_p N-Bus Protected Amine reagents_p->product_p reaction Reaction Tolerating Bus Group (e.g., Basic conditions, Organometallics) product_p->reaction reagents_d Strong Acid (e.g., TFA, HCl) reaction->reagents_d Cleavage product_d Deprotected Amine reagents_d->product_d

General workflow for amine protection and deprotection using the Bus group.

Applications Beyond Protection: this compound in Medicinal Chemistry

While the Bus group is a valuable protecting group, the this compound moiety itself is found in a number of biologically active molecules. The sulfonamide group is a well-established pharmacophore, and the incorporation of a bulky tert-butyl group can influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, certain sulfonamide derivatives have been investigated for their potential as antileishmanial and anti-inflammatory agents.[2][3] The tert-butyl group can enhance metabolic stability by blocking sites of oxidation.

Alternative Sulfonamide Protecting Groups

While the Bus group offers excellent stability, other sulfonamide-based protecting groups are also utilized in organic synthesis, each with its own set of advantages.

Table 3: Comparison of Sulfonamide-Based Amine Protecting Groups

Protecting GroupStructureKey FeaturesDeprotection Conditions
Bus (tert-Butylsulfonyl) t-Bu-SO₂-Very stable to base and nucleophiles.Strong acid (TFA, HCl).
Ts (Tosyl) p-Tol-SO₂-Very stable, often crystalline derivatives.Harsh conditions (e.g., Na/NH₃, HBr/phenol).
Ns (Nosyl) o-NO₂-Ph-SO₂-Cleaved under mild nucleophilic conditions.Thiophenol, K₂CO₃.
DNs (Dansyl) 5-(Dimethylamino)naphthalene-1-sulfonylFluorescent, useful for labeling.Acid hydrolysis.

Conclusion

This compound is a versatile building block in organic chemistry, primarily utilized for the robust protection of amines as N-tert-butylsulfonamides (N-Bus). The Bus group offers exceptional stability towards basic and nucleophilic conditions, providing a valuable orthogonal protecting group strategy when used in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. While its removal requires strong acidic conditions, this lability can be strategically employed in total synthesis. Furthermore, the inherent biological activity of certain this compound-containing molecules highlights its potential in the field of medicinal chemistry. This guide provides a foundational understanding of the applications and comparative performance of this compound, empowering researchers to effectively integrate this valuable reagent into their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of tert-Butylsulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tert-Butylsulfonamide, tailored for researchers, scientists, and drug development professionals.

This compound is a common reagent in organic synthesis.[1] Adherence to proper disposal protocols is crucial to mitigate potential hazards, which include skin and eye irritation, respiratory tract irritation, and oral toxicity if ingested.[2][3]

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol [3][4]
Appearance Solid[3]
Hazards Acute toxicity (oral), Skin irritation, Serious eye irritation, May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[5]

  • Eye and Face Protection: Use chemical safety goggles or safety glasses. A face shield is recommended where splashing is a possibility.[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[2][5]

  • Respiratory Protection: In cases of inadequate ventilation or when dealing with fine powders that may become airborne, respiratory protection should be worn.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible wastes must be stored separately.

    • Waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Container Selection and Management:

    • Use only compatible, non-reactive containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

    • Keep waste containers closed at all times, except when adding waste.

  • Waste Collection and Storage:

    • For solid waste, carefully transfer the material into the designated hazardous waste container, minimizing the generation of dust.[2]

    • For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.

    • The SAA should have secondary containment to capture any potential leaks.

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original this compound container.

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, deface or remove the original label. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous waste.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully sweep or shovel the spilled solid into a designated hazardous waste container.[2] Avoid creating dust.

    • Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended final disposal method is incineration in an authorized facility equipped with an afterburner and scrubber to handle the combustion byproducts, which may include nitrogen oxides and sulfur oxides.[2][5]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_classification Step 1: Classification cluster_ppe Step 2: Safety Precautions cluster_container Step 3: Containment cluster_collection Step 4: Waste Collection cluster_storage Step 5: Storage cluster_disposal Step 6: Final Disposal start This compound Waste Generated classify Classify as Hazardous Waste start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container waste_type Solid or Liquid Waste? container->waste_type collect_solid Transfer Solid Waste (Minimize Dust) storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Transfer Liquid Waste collect_liquid->storage waste_type->collect_solid Solid waste_type->collect_liquid Liquid ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration Incineration at Approved Facility ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling tert-Butylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butylsulfonamide

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound (CAS No. 34813-49-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to prevent adverse health effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE for various tasks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC).[2] Inspect gloves for degradation or punctures before use.Protects skin from direct contact.
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles when there is a significant risk of splashes.[3]Protects against eye irritation or serious eye damage from splashes.
Skin and Body Protection A standard laboratory coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact.
Respiratory Protection All work should be conducted in a well-ventilated area or a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1]
Occupational Exposure Limits

As of the latest safety data sheets, this compound does not have established occupational exposure limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) by major regulatory bodies.[2] It is therefore crucial to minimize exposure through rigorous adherence to the engineering controls and PPE outlined in this guide.

Operational and Disposal Plans

A strict operational workflow and disposal plan are critical for the safe management of this compound.

Handling and Storage
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before commencing work.

    • Prepare a designated, clearly labeled waste container for this compound waste.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated work area.

    • Inspect gloves for any signs of damage before use.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures
SituationProcedure
Small Spill (<100g) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3] 3. Minimize dust generation during cleanup.[3] 4. Clean the spill area thoroughly.
Large Spill (>100g) 1. Evacuate the immediate area. 2. Contact your institution's emergency response team. 3. Prevent the product from entering drains.[4]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water.[3] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]
Inhalation 1. Move the person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.[3]
Ingestion 1. Do NOT induce vomiting. 2. Clean mouth with water.[3] 3. Seek immediate medical attention.[3]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves transfer to a licensed professional waste disposal company for incineration.[3]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_storage Storage & Disposal prep_fume_hood Verify Fume Hood prep_safety_eq Check Eyewash/Shower prep_fume_hood->prep_safety_eq prep_waste Prepare Waste Container prep_safety_eq->prep_waste ppe_don Don all required PPE prep_waste->ppe_don ppe_inspect Inspect Gloves ppe_don->ppe_inspect handle_chemical Handle in Fume Hood ppe_inspect->handle_chemical handle_wash Wash Hands After handle_chemical->handle_wash storage_store Store Properly handle_wash->storage_store disposal_dispose Dispose as Hazardous Waste storage_store->disposal_dispose

Caption: Step-by-step process for safely handling this compound.

G Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure spill_exposure Spill or Exposure Occurs spill_size Assess Spill Size spill_exposure->spill_size exposure_type Identify Exposure Type spill_exposure->exposure_type spill_small Small Spill: - Alert others - Absorb with inert material - Collect for disposal spill_size->spill_small <100g spill_large Large Spill: - Evacuate area - Contact Emergency Response spill_size->spill_large >100g exposure_skin Skin Contact: - Wash with soap & water - Seek medical attention exposure_type->exposure_skin exposure_eye Eye Contact: - Flush with water for 15 min - Seek immediate medical attention exposure_type->exposure_eye exposure_inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->exposure_inhalation

Caption: Decision-making workflow for emergencies involving this compound.

References

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